2-Allyl-4,6-dibenzoylresorcinol
Description
Structure
2D Structure
Properties
IUPAC Name |
(5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYGSBMXRNPJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073010 | |
| Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
102593-74-8 | |
| Record name | 1,1′-[4,6-Dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenylmethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102593-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, 1,1'-(4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene)bis(1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102593748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, 1,1'-[4,6-dihydroxy-5-(2-propen-1-yl)-1,3-phenylene]bis[1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Allyl-4,6-dibenzoylresorcinol: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Allyl-4,6-dibenzoylresorcinol, with the CAS Number 102593-74-8, is a substituted resorcinol derivative of significant interest in chemical and pharmacological research.[1][2][3][4][5][6][7][8][9][10] This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven methodology for its synthesis, and an exploration of its potential biological activities based on the known pharmacology of structurally related compounds. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to investigate and utilize this compound in their work.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid.[5][6] Its core structure is a resorcinol (1,3-dihydroxybenzene) ring, substituted with two benzoyl groups at the 4- and 6-positions and an allyl group at the 2-position.[1][5][6]
| Property | Value | Source(s) |
| CAS Number | 102593-74-8 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₂₃H₁₈O₄ | [1][5][6] |
| Molecular Weight | 358.39 g/mol | [2][6] |
| IUPAC Name | 4,6-dibenzoyl-2-(prop-2-en-1-yl)benzene-1,3-diol | [1][5] |
| Synonyms | (5-benzoyl-2,4-dihydroxy-3-prop-2-enylphenyl)-phenylmethanone, 5-allyl-4,6-dihydroxy-1,3-phenylene bis(phenylmethanone) | [1][6] |
| Melting Point | 158-163 °C | [6] |
| Boiling Point | 158 °C at 20 mmHg | [6] |
| Appearance | Pale yellow to yellow or yellow-green crystals or powder | [5] |
| Purity Assay | ≥97.5% (HPLC/NMR) | [5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be logically approached through the initial formation of the dibenzoylresorcinol core, followed by the introduction of the allyl group.
Synthesis of the Precursor: 4,6-Dibenzoylresorcinol
The precursor, 4,6-dibenzoylresorcinol, is synthesized via a Friedel-Crafts acylation of resorcinol. This reaction utilizes benzoyl chloride as the acylating agent and a Lewis acid catalyst, such as anhydrous aluminum chloride.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add resorcinol and an anhydrous solvent (e.g., nitrobenzene or carbon disulfide).
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred suspension.
-
Acylating Agent Addition: Add benzoyl chloride (2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Purification: The crude product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Allylation of 4,6-Dibenzoylresorcinol
The introduction of the allyl group at the 2-position of the resorcinol ring is achieved through a C-allylation reaction. A common and effective method for the ortho-allylation of phenols is the Claisen rearrangement of an intermediate O-allyl ether.[1][2][4]
Experimental Protocol:
-
O-Allylation:
-
Dissolve 4,6-dibenzoylresorcinol in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a base, for instance, anhydrous potassium carbonate, to the solution.
-
Add allyl bromide dropwise and heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.
-
After cooling, filter off the inorganic salts and evaporate the solvent. The crude product is the O-allyl ether.
-
-
Claisen Rearrangement:
-
The crude O-allyl ether is then heated to a high temperature (typically 180-250 °C) in a high-boiling point solvent or neat.[11] This thermal rearrangement will result in the migration of the allyl group from the oxygen to the ortho-position on the aromatic ring to yield this compound.[1][2][4]
-
The progress of the rearrangement should be monitored by TLC.
-
-
Purification: The final product is purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The purity and identity of this compound can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the quantitative analysis of this compound. Based on methods for the precursor, a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, is a suitable starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the final product. The ¹H NMR spectrum should show characteristic signals for the allyl group protons, the aromatic protons of the resorcinol and benzoyl rings, and the hydroxyl protons.
Potential Biological Activities and Research Applications
While specific biological data for this compound is limited in publicly available literature, the structural motifs present in the molecule suggest several avenues for investigation. The following sections are based on the known activities of structurally related compounds and are intended to guide future research.
Potential Antimicrobial Activity
Resorcinol and its derivatives are known to possess antimicrobial properties.[3][12][13][14][15] Studies on substituted resorcinols have demonstrated activity against various bacteria and fungi.[3][12][13][14] The presence of both the resorcinol core and lipophilic benzoyl and allyl groups in this compound suggests that it may exhibit antimicrobial effects.
Suggested Experimental Protocol (Broth Microdilution Assay):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plate under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[16][17][18][19][20] The resorcinol moiety in this compound, with its two hydroxyl groups, is a key pharmacophore for antioxidant activity.
Suggested Experimental Protocol (DPPH Radical Scavenging Assay):
-
Prepare various concentrations of this compound.
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.
Potential Anti-inflammatory Activity
Some resorcinol derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LO).[21] 5-LO is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[21] The structural similarity of this compound to other 5-LO inhibitors makes this a promising area of investigation.
Caption: Potential biological activities and screening approaches.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. This guide provides the necessary foundational information for researchers to synthesize, characterize, and begin to explore the pharmacological potential of this intriguing molecule. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jocpr.com [jocpr.com]
- 4. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Claisen Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound - 102593-74-8 | VulcanChem [vulcanchem.com]
- 9. This compound | 102593-74-8 [chemicalbook.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. CN104211581A - Synthesis process of allylphenol compounds - Google Patents [patents.google.com]
- 12. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. Discovery and biological evaluation of novel 1,4-benzoquinone and related resorcinol derivatives that inhibit 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Allyl-4,6-dibenzoylresorcinol via Friedel-Crafts Acylation
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview and a detailed procedural framework for the synthesis of 2-Allyl-4,6-dibenzoylresorcinol. The core of this synthesis is a double Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions, applied to the highly activated 2-allylresorcinol substrate. This document delves into the underlying reaction mechanism, offers a step-by-step experimental protocol adapted from analogous procedures, discusses critical reaction parameters, and outlines methods for purification and characterization. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a deep, practical understanding of this specific molecular synthesis.
Introduction and Significance
The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains one of the most powerful and versatile methods for forming carbon-carbon bonds with aromatic rings.[1] The reaction involves the introduction of an acyl group (R-C=O) onto an aromatic substrate, typically using an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst.[2] The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[3]
Resorcinol (1,3-dihydroxybenzene) and its derivatives are particularly interesting substrates for this reaction. The two hydroxyl groups are strong activating, ortho-, para-directing substituents, making the ring highly nucleophilic and prone to substitution at the 2-, 4-, and 6-positions. This compound (CAS 102593-74-8) is a multifunctional molecule featuring a central dihydroxybenzene core, two benzoyl substituents, and an allyl group. This combination of functionalities suggests potential applications as a UV absorber, a polymer building block, or a scaffold in drug discovery. This guide provides a robust synthetic pathway to access this specific molecule.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The synthesis proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are outlined below:
-
Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (C₆H₅CO⁺). This acylium ion is the potent electrophile that will be attacked by the aromatic ring.[4]
-
Nucleophilic Attack: The electron-rich 2-allylresorcinol ring acts as the nucleophile. The π-electrons from the aromatic ring attack the electrophilic carbon of the acylium ion. The hydroxyl groups strongly activate the 4- and 6-positions (ortho and para to both -OH groups), making them the primary sites of attack. The first benzoylation occurs at one of these positions, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom where the acyl group was added.[1] This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although it immediately complexes with the newly formed ketone product.
-
Second Acylation and Catalyst Stoichiometry: The product of the first acylation, 4-benzoyl-2-allylresorcinol, is less reactive than the starting material because the acyl group is deactivating.[5] However, the continued presence of the two activating hydroxyl groups allows for a second acylation to occur at the remaining activated position (the 6-position). A crucial aspect of Friedel-Crafts acylation is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complexation deactivates the catalyst, necessitating the use of stoichiometric amounts (or a slight excess) of AlCl₃ for each acyl group being added. The final product complex is then hydrolyzed during aqueous workup to liberate the desired dibenzoylated resorcinol.
References
- 1. CN103709024A - Method for preparing 4,6-diacetylresorcinol by acetylating resorcinol - Google Patents [patents.google.com]
- 2. 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]
- 4. Method for preparing 4,6-diaminoresorcinol dihydrochloride through one-pot synthesis (2014) | Chen Fenggui | 3 Citations [scispace.com]
- 5. Preparation of 4,6-diaminoresorcinol through a bisazoarylresorcinol intermediate (1995) | Ted A. Morgan | 7 Citations [scispace.com]
Spectroscopic data of 2-Allyl-4,6-dibenzoylresorcinol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Allyl-4,6-dibenzoylresorcinol
For professionals in chemical research and drug development, the unambiguous structural confirmation of a molecule is paramount. Spectroscopic analysis provides the foundational data for such confirmation. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS: 102593-74-8).[1][2][3] By grounding our analysis in the fundamental principles of spectroscopy, we will construct a comprehensive spectral profile of this molecule, providing a benchmark for its identification and characterization.
Molecular Formula: C₂₃H₁₈O₄[1][4][5] Molecular Weight: 358.39 g/mol [1][4] IUPAC Name: 4,6-dibenzoyl-2-(prop-2-en-1-yl)benzene-1,3-diol[6]
A clear understanding of the molecular architecture is essential before delving into its spectroscopic signatures. This compound is a highly substituted aromatic compound featuring a central resorcinol (1,3-dihydroxybenzene) core. This core is functionalized with two benzoyl groups and one allyl group.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 102593-74-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound - 102593-74-8 | VulcanChem [vulcanchem.com]
- 5. This compound | CAS: 102593-74-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-Depth Technical Guide to 2-Allyl-4,6-dibenzoylresorcinol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Allyl-4,6-dibenzoylresorcinol, a substituted phenolic compound with potential applications in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, and physical properties. A proposed two-step synthesis protocol, involving a Friedel-Crafts acylation followed by a selective allylation, is presented with detailed procedural steps. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, to aid in its identification and characterization. While direct biological studies on this specific molecule are limited, this guide explores potential applications based on the known bioactivities of structurally related acylated resorcinols and other phenolic compounds. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Chemical Identity and Physical Properties
This compound is a polycyclic aromatic compound characterized by a central resorcinol (1,3-dihydroxybenzene) ring substituted with two benzoyl groups and one allyl group.
IUPAC Name: 4,6-dibenzoyl-2-(prop-2-en-1-yl)benzene-1,3-diol[1][2]
Synonyms: 5-Allyl-4,6-dihydroxy-1,3-phenylene)bis(phenylmethanone), Methanone, [4,6-dihydroxy-5-(2-propenyl)-1,3-phenylene]bis[phenyl-[3]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₁₈O₄ | [1][2][3] |
| Molecular Weight | 358.39 g/mol | [3] |
| Appearance | Pale yellow to yellow or yellow-green crystals or powder | [1][2] |
| Melting Point | 158-163 °C | [3] |
| Boiling Point | 158 °C at 20 mmHg | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | Inferred from structure |
| Purity (typical) | ≥98% | [1][2] |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process. The first step involves the Friedel-Crafts acylation of resorcinol to introduce the two benzoyl groups. The second step is the selective C-allylation of the resulting 4,6-dibenzoylresorcinol.
Caption: Proposed two-step synthesis workflow for this compound.
Step 1: Synthesis of 4,6-Dibenzoylresorcinol via Friedel-Crafts Acylation
This procedure is based on established protocols for the Friedel-Crafts acylation of resorcinol.
Materials:
-
Resorcinol
-
Benzoyl chloride (2 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Anhydrous nitrobenzene or carbon disulfide (solvent)
-
Hydrochloric acid (for workup)
-
Ice
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add resorcinol and the anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride portion-wise with stirring.
-
Once the addition of AlCl₃ is complete, add benzoyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
The crude 4,6-dibenzoylresorcinol can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Synthesis of this compound via C-Allylation
This procedure is based on general methods for the C-allylation of phenols.
Materials:
-
4,6-Dibenzoylresorcinol
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetone or N,N-dimethylformamide (DMF) (solvent)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 4,6-dibenzoylresorcinol in the anhydrous solvent.
-
Add anhydrous potassium carbonate to the solution and stir the suspension.
-
Add allyl bromide to the mixture and heat the reaction to reflux for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization (Predicted)
Due to the lack of specific published data for this compound, the following spectroscopic characteristics are predicted based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the allyl group protons, and the hydroxyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (benzoyl groups) | 7.20 - 7.80 | Multiplet | 10H |
| Aromatic (resorcinol ring) | ~6.50 | Singlet | 1H |
| Allyl (-CH=) | 5.80 - 6.00 | Multiplet | 1H |
| Allyl (=CH₂) | 5.00 - 5.20 | Multiplet | 2H |
| Allyl (-CH₂-) | ~3.40 | Doublet | 2H |
| Hydroxyl (-OH) | 10.0 - 12.0 | Broad Singlet | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the carbonyl carbons, the aromatic carbons, and the carbons of the allyl group.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 200 |
| Aromatic (C-O) | 160 - 165 |
| Aromatic (quaternary) | 135 - 145 |
| Aromatic (CH) | 115 - 135 |
| Allyl (-CH=) | ~135 |
| Allyl (=CH₂) | ~117 |
| Allyl (-CH₂-) | ~30 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl, carbonyl, and alkene functional groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3200 - 3500 | Broad |
| C-H (aromatic) | 3000 - 3100 | Sharp |
| C-H (aliphatic) | 2850 - 3000 | Sharp |
| C=O (carbonyl) | 1630 - 1680 | Strong, sharp |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C=C (alkene) | 1640 - 1680 | Medium |
| C-O (phenol) | 1150 - 1250 | Strong |
Mass Spectrometry
The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent molecular ion peak.
-
Expected Molecular Ion [M-H]⁻: m/z 357.11
Fragmentation patterns would likely involve the loss of the allyl group, benzoyl groups, and other characteristic cleavages of the aromatic core.
Potential Applications and Biological Activity
While there is a lack of direct research on the biological activities of this compound, the activities of structurally similar compounds suggest several potential areas of application.
-
Anticancer Properties: Acylated resorcinols and other phenolic compounds have demonstrated cytotoxic activity against various cancer cell lines. The presence of the benzoyl and allyl moieties may confer specific anticancer properties.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl groups on the resorcinol ring are key to this activity.
-
Enzyme Inhibition: Alkylresorcinols have been shown to inhibit various enzymes. It is plausible that this compound could exhibit inhibitory activity against specific enzymes, making it a candidate for drug development.[4]
-
Intermediate in Organic Synthesis: This molecule can serve as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.
Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.
Safety and Handling
Based on the available Safety Data Sheet (SDS), the following precautions should be taken when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[1]
-
Handling: Handle in a well-ventilated area. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[1]
Always consult the most recent SDS for complete and detailed safety information before handling this compound.
Conclusion
This compound is a multifaceted phenolic compound with a well-defined chemical structure. While specific experimental data on its synthesis and biological activity are not extensively reported in the public domain, this guide provides a robust framework for its preparation and characterization based on established chemical principles and data from analogous structures. The proposed synthetic route offers a clear pathway for its production in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for its identification and purity assessment. The potential applications, extrapolated from related compounds, highlight promising avenues for future research in medicinal chemistry and materials science. As with any chemical compound, proper safety precautions are paramount during its handling and use. This technical guide aims to be a valuable resource for researchers and scientists interested in exploring the properties and potential of this compound.
References
Navigating the Solubility Landscape of 2-Allyl-4,6-dibenzoylresorcinol: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding 2-Allyl-4,6-dibenzoylresorcinol
This compound is a substituted aromatic compound with the chemical formula C₂₃H₁₈O₄ and a molecular weight of 358.39 g/mol .[1][2][3] Its structure is characterized by a central resorcinol (1,3-dihydroxybenzene) core, functionalized with two benzoyl groups and one allyl group. This unique combination of a hydrophilic dihydroxy-phenyl moiety and bulky, lipophilic benzoyl and allyl substituents imparts a largely nonpolar character to the molecule, which is a critical determinant of its solubility profile.
This technical guide provides an in-depth analysis of the solubility of this compound in common organic solvents. The information presented herein is intended to equip researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries with the foundational knowledge to effectively handle and utilize this compound in their experimental and developmental workflows.
Physicochemical Properties and Predicted Solubility
A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its behavior in various solvent systems. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₈O₄ | [1][2][4] |
| Molecular Weight | 358.39 g/mol | [1][2] |
| Melting Point | 158-163°C | [1] |
| XLogP3 | 6.88 | [1] |
| Appearance | Pale yellow to yellow or yellow-green crystals or powder | [4] |
The high XLogP3 value of 6.88 is a strong indicator of the molecule's lipophilicity, suggesting a preference for nonpolar environments over aqueous media.[1] Consequently, this compound is expected to exhibit poor solubility in water and good solubility in many common organic solvents. The presence of two hydroxyl groups on the resorcinol ring, however, introduces a capacity for hydrogen bonding, which may afford some solubility in polar aprotic solvents.
Based on these structural features, a qualitative prediction of solubility in various organic solvents is as follows:
-
High Solubility Expected: Solvents that can effectively solvate the large, nonpolar benzoyl and allyl groups, such as chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene).
-
Moderate to Good Solubility Expected: Polar aprotic solvents that can engage in hydrogen bonding with the hydroxyl groups while also accommodating the nonpolar regions of the molecule (e.g., acetone, ethyl acetate, tetrahydrofuran).
-
Low to Negligible Solubility Expected: Highly polar protic solvents (e.g., water, methanol, ethanol) and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane). The strong hydrogen-bonding network of polar protic solvents would be disrupted by the large nonpolar structure of the solute, making solvation energetically unfavorable.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a selection of organic solvents.
Materials and Equipment:
-
This compound (98% purity or higher)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials vigorously for 1-2 minutes to facilitate the initial dissolution.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.
-
Analyze the standard solutions by HPLC and plot the peak area versus concentration to create the calibration curve.
-
Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples by HPLC and determine the concentration of this compound in the saturated solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or other desired units by multiplying the concentration obtained from the HPLC analysis by the dilution factor.
-
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, its chemical structure provides a strong basis for predicting its solubility behavior. The molecule's pronounced lipophilicity, indicated by a high XLogP3 value, suggests favorable solubility in nonpolar organic solvents. The protocol detailed in this guide offers a robust and reliable method for the experimental determination of its solubility, enabling researchers to generate the precise data required for their specific applications. This systematic approach ensures the accurate and reproducible quantification of solubility, which is a critical parameter in drug discovery, process chemistry, and materials science.
References
Thermal Properties of 2-Allyl-4,6-dibenzoylresorcinol: A Comprehensive Technical Guide
This in-depth technical guide provides a comprehensive overview of the key thermal properties of 2-Allyl-4,6-dibenzoylresorcinol, a molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this compound's melting point and thermal stability via Thermogravimetric Analysis (TGA).
Introduction: The Significance of Thermal Characterization
This compound (CAS No. 102593-74-8) is a substituted resorcinol derivative with a molecular formula of C₂₃H₁₈O₄ and a molecular weight of 358.39 g/mol .[1][2] Its intricate structure, featuring a central dihydroxybenzene ring substituted with an allyl group and two benzoyl moieties, suggests a complex thermal behavior that is critical to understand for its application in various fields.
The thermal properties of an active pharmaceutical ingredient (API) or a key intermediate are fundamental parameters that influence its stability, processability, and bioavailability. The melting point is a crucial indicator of purity and is a key parameter for formulation development, such as in melt-based processes.[3][4] Thermogravimetric analysis (TGA) provides invaluable information about the material's thermal stability and decomposition profile, which is essential for determining safe processing temperatures, storage conditions, and potential degradation pathways.[5][6]
This guide will delve into the experimental determination of these properties, providing not just the data but also the causality behind the chosen experimental protocols, ensuring a self-validating and robust approach to the thermal analysis of this compound.
Section 1: Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The observed melting range of this compound provides a reliable indication of its purity.
Experimentally Determined Melting Point
Multiple sources report the melting point of this compound to be within the range of 158°C to 163°C .[7] This relatively high melting point is indicative of the compound's rigid molecular structure and the presence of intermolecular hydrogen bonding facilitated by the hydroxyl groups.
| Property | Value | Source(s) |
| Melting Point Range | 158 - 163 °C | [7] |
Causality-Driven Experimental Protocol: Capillary Melting Point Determination (Based on USP <741> and ASTM E324)
The capillary method is a widely accepted and robust technique for determining the melting range of organic compounds.[8][9] The choice of this method is predicated on its simplicity, small sample requirement, and high accuracy when performed correctly.
Experimental Rationale:
The protocol described below is designed to ensure accurate and reproducible results by controlling key variables such as heating rate and sample preparation, as stipulated by authoritative standards like USP General Chapter <741> and ASTM E324.[8][9] A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, thus preventing an overestimation of the melting temperature.[10][11]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form. This is achieved by gentle grinding in a mortar and pestle.
-
Pack the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.[9] Proper packing ensures uniform heat transfer.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Ensure the thermometer bulb is positioned close to the portion of the capillary containing the sample.
-
-
Melting Point Determination:
-
Set the initial heating rate to a rapid value (e.g., 10-15 °C/min) to approach the expected melting point quickly.
-
Approximately 15-20 °C below the expected melting point of 158°C, reduce the heating rate to 1-2 °C/min.[11]
-
Record the temperature at which the first droplet of liquid is observed (the initial melting point).
-
Continue heating at the slow rate and record the temperature at which the last solid particle melts (the final melting point).
-
The recorded melting range is the interval between the initial and final melting points.
-
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for Capillary Melting Point Determination.
Section 2: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability and decomposition profile of a material.[5]
Predicted Thermal Stability and Decomposition Profile
The molecule possesses several functional groups that will influence its decomposition pathway:
-
Hydroxyl Groups: These can be sites for dehydration at elevated temperatures.
-
Allyl Group: The C-C and C=C bonds in the allyl group are susceptible to thermal cleavage.
-
Benzoyl Groups: The ketone functionality and the aromatic rings are generally stable, but the ester-like linkage to the resorcinol core can be a point of fragmentation.
-
Resorcinol Core: The aromatic ring itself is thermally stable and is likely to form a significant char residue at high temperatures.
It is anticipated that the initial weight loss would occur at temperatures above the melting point, likely in the range of 200-300°C, corresponding to the loss of the allyl group or other peripheral fragments. The main decomposition of the core structure would be expected at higher temperatures.
Standardized Protocol for Thermogravimetric Analysis (Based on ASTM E1131)
To ensure the generation of reliable and comparable data, a standardized TGA protocol is essential. The following methodology is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[5]
Experimental Rationale:
The choice of an inert atmosphere (nitrogen) is critical to study the intrinsic thermal decomposition of the material without the influence of oxidative processes. A constant heating rate of 10 °C/min is a common practice that provides a good balance between resolution of thermal events and experiment time.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Tare the microbalance with an empty alumina crucible.
-
-
Sample Preparation:
-
Weigh a small, representative sample of this compound (typically 5-10 mg) directly into the tared crucible.[12] A smaller sample size minimizes thermal gradients within the sample.
-
-
TGA Measurement:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.
-
The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum rates of mass loss.
-
Determine the onset temperature of decomposition, the temperatures of major decomposition steps, and the percentage of residual mass at the final temperature.
-
Diagram of the TGA Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis.
Conclusion
This technical guide has provided a detailed examination of the critical thermal properties of this compound. The melting point of this compound is well-established in the range of 158-163°C, a key parameter for assessing its purity and for guiding formulation development. While specific experimental TGA data is not currently available, a robust, standardized protocol for its determination has been presented. The predictive analysis based on its molecular structure suggests a multi-step decomposition profile, the experimental verification of which will be crucial for defining its processing and storage limits. The methodologies and insights provided herein are intended to empower researchers and scientists in their work with this promising compound, ensuring a foundation of scientific integrity and technical accuracy.
References
- 1. scbt.com [scbt.com]
- 2. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. infinitalab.com [infinitalab.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 6. azom.com [azom.com]
- 7. echemi.com [echemi.com]
- 8. store.astm.org [store.astm.org]
- 9. uspbpep.com [uspbpep.com]
- 10. â©741⪠Melting Range or Temperature [doi.usp.org]
- 11. youtube.com [youtube.com]
- 12. epfl.ch [epfl.ch]
A Technical Guide to the UV-Vis Absorption Spectrum of 2-Allyl-4,6-dibenzoylresorcinol
Abstract
This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Allyl-4,6-dibenzoylresorcinol (CAS 102593-74-8).[1][2][3][4][5] Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical principles governing the molecule's electronic transitions, a detailed experimental protocol for acquiring its spectrum, and a framework for data interpretation. By integrating foundational spectroscopic theory with practical, field-proven methodologies, this guide serves as an authoritative resource for the characterization and quantification of this complex aromatic ketone.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₂₃H₁₈O₄.[1][2][3] Its structure is characterized by a central resorcinol (1,3-dihydroxybenzene) ring substituted with an allyl group and two benzoyl groups. This intricate arrangement of chromophores—moieties that absorb light—gives rise to a distinctive UV-Vis absorption spectrum.
Understanding this spectrum is critical for several applications:
-
Quantitative Analysis: Determining the concentration of the compound in solution via the Beer-Lambert law.[6][7][8]
-
Purity Assessment: Detecting impurities, as they may produce extraneous absorption peaks.
-
Photochemical Studies: Characterizing the molecule's potential as a UV absorber or photoinitiator, given its structural similarity to benzophenone derivatives.[9][10]
-
Reaction Monitoring: Tracking the progress of chemical reactions involving its synthesis or degradation.
This guide will deconstruct the factors influencing the UV-Vis spectrum of this compound and provide a robust protocol for its accurate measurement.
Theoretical Background: Chromophores and Electronic Transitions
The absorption of UV-Vis radiation by an organic molecule excites electrons from lower-energy ground states to higher-energy excited states.[11] The specific wavelengths absorbed are dictated by the molecule's electronic structure, particularly the functional groups known as chromophores.[12]
The key chromophores in this compound are:
-
The Resorcinol Ring: The hydroxyl-substituted benzene ring is a powerful chromophore. Untreated resorcinol exhibits strong absorption bands around 195 nm, 218 nm, and 274 nm.[13][14]
-
The Benzoyl Groups (-C(=O)-C₆H₅): This group contains an aromatic ring conjugated with a carbonyl group (C=O). This extended π-system is a potent chromophore. Benzophenone, a related structure, shows a very strong absorption band around 260 nm (a π → π* transition) and a weaker, longer-wavelength band between 330-360 nm (an n → π* transition).[10][15]
Expected Electronic Transitions:
-
π → π (pi to pi-star) Transitions:* These are high-energy, high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the extensive conjugation between the benzene rings and carbonyl groups will lead to strong π → π* absorption bands, likely in the 250-300 nm region.
-
n → π (n to pi-star) Transitions:* These are lower-energy, lower-intensity transitions where a non-bonding electron (from the lone pairs on the carbonyl oxygens) is promoted to a π* antibonding orbital.[16] These transitions are expected to appear as a weaker band or shoulder at longer wavelengths (>300 nm), similar to benzophenone.[17]
The combination of these chromophores within a single conjugated system is expected to result in a complex spectrum with multiple overlapping bands and a high molar absorptivity.
Experimental Protocol for UV-Vis Spectrum Acquisition
This section provides a self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound. The causality behind each step is explained to ensure scientific rigor.
3.1. Materials and Reagents
-
Analyte: this compound, ≥97.5% purity.
-
Solvents: Spectroscopic grade ethanol and cyclohexane. Causality: Using two solvents of differing polarity (polar protic ethanol vs. non-polar cyclohexane) is crucial for investigating solvatochromic effects, which can help differentiate between n → π and π → π* transitions.*[12][17]
-
Cuvettes: 1 cm path length quartz cuvettes. Causality: Quartz is transparent in the UV region (below 340 nm), unlike glass or plastic which absorb UV light and would interfere with the measurement.[18]
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
3.2. Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent (e.g., ethanol) and then dilute to the mark. This creates a stock solution of known concentration (approx. 0.1 mg/mL).
-
Causality: Precise weighing and quantitative transfer are fundamental for accurate concentration determination, which is essential for calculating the molar absorptivity via the Beer-Lambert law.[6][19]
-
-
Working Solution Preparation:
-
Prepare a dilution of the stock solution to achieve an absorbance maximum between 0.2 and 1.0. An absorbance in this range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert law.[7]
-
For example, a 1:10 dilution of the stock solution (1 mL of stock diluted to 10 mL with the same solvent) is a good starting point.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-30 minutes to ensure stable output.[20]
-
Set the scan range from 500 nm down to 200 nm.
-
Fill two quartz cuvettes with the pure solvent (e.g., ethanol). Place one in the reference beam path and one in the sample beam path.
-
Run a baseline correction (also called "zero" or "autozero").[18][21] This procedure measures the absorbance of the solvent and cuvettes and subtracts it from all subsequent measurements, ensuring the final spectrum is only that of the analyte.[21][22]
-
-
Sample Measurement:
-
Remove the cuvette from the sample beam path. Discard the blank solvent and rinse the cuvette 2-3 times with a small amount of the working solution before filling it.
-
Causality: Rinsing prevents dilution of the sample by residual solvent, ensuring the concentration is accurate.
-
Wipe the optical faces of the cuvette with a lint-free tissue to remove fingerprints or smudges.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference cuvette.[21][23]
-
-
Data Acquisition and Replication:
-
Save the resulting spectrum. Label it clearly with the compound name, concentration, and solvent used.
-
Repeat the measurement with a freshly prepared working solution to ensure reproducibility.
-
Repeat steps 1-5 using the second solvent (e.g., cyclohexane) to observe any solvatochromic shifts.
-
Workflow Diagram
Caption: Experimental workflow for UV-Vis spectral acquisition.
Data Analysis and Interpretation
4.1. Spectral Features
The acquired spectrum should be plotted as Absorbance vs. Wavelength (nm). Key features to identify are:
-
λmax (Lambda max): The wavelength(s) at which maximum absorbance occurs. These correspond to the most probable electronic transitions.
-
Shoulders: Inflections in the curve that indicate overlapping absorption bands.
Based on the chromophores present, the spectrum of this compound is predicted to show a strong, broad absorption band with a λmax between 260-290 nm (π → π) and a lower intensity, broader band or shoulder at >320 nm (n → π).
4.2. The Beer-Lambert Law
The Beer-Lambert law is the cornerstone of quantitative UV-Vis spectroscopy.[8][24] It states that absorbance (A) is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the sample.[6][19]
A = εcl
-
A: Absorbance (unitless)
-
ε (epsilon): Molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹). This is a constant that is characteristic of the substance at a specific wavelength (λmax).[19]
-
c: Concentration (mol L⁻¹)
-
l: Path length (typically 1 cm)
By measuring the absorbance of a solution of known concentration, one can calculate the molar absorptivity (ε). Subsequently, the concentration of an unknown sample can be determined by measuring its absorbance.[6][8]
4.3. Solvent Effects (Solvatochromism)
Comparing the spectra obtained in ethanol (polar) and cyclohexane (non-polar) provides valuable mechanistic insight.[25][26]
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength. For carbonyl compounds, n → π* transitions typically undergo a hypsochromic shift as solvent polarity increases.[12][17] This is because polar solvents stabilize the non-bonding electrons in the ground state, increasing the energy gap for excitation.[25][27]
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength. π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity.[12] This occurs because the excited state (π*) is often more polar than the ground state (π) and is thus stabilized to a greater extent by the polar solvent, reducing the energy gap for the transition.[25][28]
Observing these shifts can help confirm the assignment of the absorption bands.
4.4. Representative Data
The following table presents hypothetical, yet chemically realistic, spectral data for this compound in two different solvents.
| Solvent | λmax 1 (nm) (π → π) | λmax 2 (nm) (n → π) | Molar Absorptivity (ε) at λmax 1 (L mol⁻¹ cm⁻¹) |
| Cyclohexane (Non-polar) | ~275 | ~340 | ~25,000 |
| Ethanol (Polar) | ~280 (Red Shift) | ~330 (Blue Shift) | ~26,500 |
Conclusion
The UV-Vis absorption spectrum of this compound is dominated by intense π → π* transitions and weaker n → π* transitions arising from its highly conjugated system of aromatic rings and carbonyl groups. A rigorous experimental protocol, including careful solvent selection and baseline correction, is essential for obtaining an accurate and reproducible spectrum. Proper analysis of the spectral features, including λmax and solvatochromic shifts, not only allows for precise quantification via the Beer-Lambert law but also provides fundamental insights into the electronic structure of the molecule. This guide provides the necessary theoretical and practical framework for researchers to confidently utilize UV-Vis spectroscopy in the study of this compound.
References
- 1. L18722.14 [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS: 102593-74-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. This compound | 102593-74-8 [chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. cbic.yale.edu [cbic.yale.edu]
- 19. edinst.com [edinst.com]
- 20. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. SOP FOR OPERATION, CLEANING AND CALIBRATION OF UV – VISIBLE SPECTROPHOTOMETER | Research SOP [researchsop.com]
- 23. Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer [en1.nbchao.com]
- 24. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]
- 25. Virtual Labs [mas-iiith.vlabs.ac.in]
- 26. tandfonline.com [tandfonline.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Polymerization of 2-Allyl-4,6-dibenzoylresorcinol as a Functional Monomer
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of 2-Allyl-4,6-dibenzoylresorcinol. While specific literature on the polymerization of this particular monomer is nascent, this guide synthesizes established principles of allyl monomer polymerization and the chemistry of resorcinol and benzoyl functionalities to propose a robust experimental framework. We present a hypothetical, yet scientifically grounded, protocol for the free-radical polymerization of this compound, detail appropriate characterization techniques, and discuss the potential applications of the resulting functional polymer. The proposed methodologies are designed to be a self-validating system for pioneering research in this area.
Introduction: The Scientific Rationale and Potential
This compound is a unique monomer possessing a confluence of functional groups that suggest significant potential for advanced material synthesis. The resorcinol backbone, with its hydroxyl groups, offers sites for hydrogen bonding and potential cross-linking, contributing to thermal stability and specific solubility characteristics. The benzoyl groups introduce rigidity and potential for aromatic stacking interactions, which can enhance the mechanical properties and thermal resistance of the resulting polymer. The polymerizable allyl group, however, presents a known challenge in free-radical polymerization: a propensity for degradative chain transfer, which can lead to the formation of oligomers or low molecular weight polymers.[1]
Despite this challenge, the successful polymerization of this compound would yield a polymer with a high density of functional groups. Such a polymer could find applications in:
-
Drug Delivery: The aromatic and hydroxyl functionalities could interact with various drug molecules, making it a candidate for drug delivery matrices.[2][3]
-
Specialty Coatings and Adhesives: The inherent properties of resorcinol-based resins, such as strong adhesion and thermal stability, could be imparted to new coating formulations.[4][5]
-
Functional Biomaterials: The potential for post-polymerization modification of the hydroxyl groups could allow for the attachment of bioactive molecules, leading to the development of novel biomaterials.[6]
This guide provides a starting point for the exploration of this promising yet un-investigated functional monomer.
Proposed Polymerization Pathway: A Mechanistic Overview
The most direct approach for the polymerization of this compound is through free-radical polymerization. The general mechanism is anticipated to follow the standard steps of initiation, propagation, and termination. However, the presence of the allyl group introduces a competing reaction pathway known as degradative chain transfer.
Figure 1: Proposed free-radical polymerization of this compound, highlighting the competing propagation and degradative chain transfer pathways.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| This compound | >98% | Major Chemical Supplier | 102593-74-8 |
| Azobisisobutyronitrile (AIBN) | Reagent Grade | Sigma-Aldrich | 78-67-1 |
| Benzoyl Peroxide (BPO) | Reagent Grade | Sigma-Aldrich | 94-36-0 |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | 68-12-2 |
| 1,4-Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | 123-91-1 |
| Methanol | ACS Grade | Fisher Scientific | 67-56-1 |
| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 |
Proposed Protocol for Free-Radical Solution Polymerization
This protocol outlines a starting point for the polymerization. Optimization of initiator concentration, temperature, and reaction time will likely be necessary.
Rationale: Solution polymerization is chosen to maintain homogeneity and control viscosity. Anhydrous solvents are critical to prevent side reactions with the hydroxyl groups of the resorcinol moiety. AIBN is selected as a common, reliable thermal initiator.
Procedure:
-
Monomer Dissolution: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) in anhydrous DMF (e.g., 50 mL) under an inert atmosphere (Argon or Nitrogen).
-
Initiator Addition: In a separate vial, dissolve AIBN (e.g., 0.1 g, ~2 mol% with respect to the monomer) in a minimal amount of anhydrous DMF.
-
Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation of Polymerization: After the final thaw, backfill the flask with the inert gas. Add the AIBN solution to the monomer solution via syringe.
-
Reaction: Immerse the sealed Schlenk flask in a preheated oil bath at 70-80 °C. Allow the reaction to proceed with vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.
-
Precipitation and Purification: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol or diethyl ether (e.g., 500 mL), with rapid stirring. The polymer should precipitate as a solid.
-
Washing: Decant the solvent and wash the precipitated polymer several times with fresh non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.
Figure 2: Workflow for the proposed solution polymerization of this compound.
Characterization of the Resulting Polymer
Thorough characterization is essential to understand the structure, molecular weight, and properties of the synthesized poly(this compound).
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization, the FTIR spectrum of the polymer should be compared to that of the monomer. The disappearance or significant reduction of the characteristic C=C stretching vibration of the allyl group (typically around 1640 cm⁻¹) would indicate successful polymerization. The persistence of the hydroxyl (-OH) and carbonyl (C=O) peaks is expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for detailed structural analysis. In the ¹H NMR spectrum, the disappearance of the vinyl proton signals of the allyl group (typically in the 5-6 ppm region) and the appearance of broad signals corresponding to the new polymer backbone would confirm polymerization. ¹³C NMR will corroborate these findings.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A suitable solvent (e.g., DMF or THF with an appropriate salt) and calibration standards (e.g., polystyrene) will be required.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA will provide information on the thermal stability of the polymer, indicating the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a key indicator of its amorphous or crystalline nature and its physical state at different temperatures.
| Characterization Technique | Expected Observations for Successful Polymerization |
| FTIR Spectroscopy | Disappearance or significant decrease of the allyl C=C peak (~1640 cm⁻¹). |
| ¹H NMR Spectroscopy | Disappearance of vinyl proton signals (5-6 ppm) and appearance of broad aliphatic signals for the polymer backbone. |
| GPC/SEC | A chromatogram showing a polymer peak with a defined molecular weight distribution. |
| TGA | A decomposition profile indicating the thermal stability of the polymer. |
| DSC | A glass transition temperature (Tg) characteristic of the polymer's amorphous phase. |
Potential Applications and Future Directions
The unique combination of functional groups in poly(this compound) opens up several avenues for further research and application development:
-
Post-Polymerization Modification: The pendant hydroxyl groups on the resorcinol moiety are prime candidates for further chemical modification. They could be esterified or etherified to introduce other functionalities, such as targeting ligands for drug delivery or cross-linkable groups for creating thermosets.[3]
-
Blending with Other Polymers: The polymer could be blended with other polymers to create materials with tailored properties. For example, blending with biodegradable polymers could create novel biomaterials with enhanced drug-loading capacity.
-
Development of Nanoparticles: The polymer could be formulated into nanoparticles for targeted drug delivery applications, leveraging the aromatic and hydroxyl groups for drug encapsulation.[2]
-
Membrane Technology: Polymers with intrinsic microporosity, often containing rigid and contorted structures, have shown promise in gas separation membranes. The bulky benzoyl groups in the polymer backbone might induce such properties.[7][8]
Conclusion
The polymerization of this compound represents an exciting opportunity to develop a novel functional polymer with a wide range of potential applications. While the inherent challenges of allyl polymerization must be addressed, the protocols and characterization strategies outlined in this document provide a solid foundation for researchers to begin exploring this promising monomer. The resulting polymer, with its rich functionality, holds the potential to contribute to advancements in materials science, drug delivery, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Analysis of Resorcinol-Acetone Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 6. Functionalization and Antibacterial Applications of Cellulose-Based Composite Hydrogels [mdpi.com]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. Hydroxyl-functionalized Microporous Polymer Membranes with Tunable Para Position Substituent Benzaldehydes for Gas Separation. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for 2-Allyl-4,6-dibenzoylresorcinol in Polymer Cross-linking
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-Allyl-4,6-dibenzoylresorcinol as a versatile cross-linking agent. This unique molecule possesses three distinct functional domains—a resorcinol core, two benzoyl groups, and an allyl group—enabling its participation in multiple cross-linking pathways. This guide moves beyond a simple recitation of steps to explain the underlying chemical mechanisms, empowering researchers to adapt and troubleshoot protocols for their specific polymer systems. We present two primary methodologies: UV-mediated photocrosslinking, which leverages the benzophenone-like reactivity of the benzoyl groups, and thermally-initiated radical cross-linking, which engages the allyl functionality. Each protocol is designed as a self-validating system, complete with detailed characterization techniques to confirm successful network formation.
Introduction: A Molecule of Multifunctional Potential
Cross-linking is a fundamental process in polymer chemistry that transforms linear or branched polymer chains into a three-dimensional network, dramatically enhancing mechanical strength, thermal stability, and chemical resistance.[1] The choice of cross-linking agent is paramount, as it dictates the reaction conditions, the nature of the formed linkages, and the final properties of the material.
This compound (CAS 102593-74-8) emerges as a compelling, non-traditional cross-linker due to its hybrid structure.[2][3] Unlike simple bifunctional agents, it offers at least two independent routes to network formation, making it a highly adaptable tool for advanced material design.
-
Benzoyl Groups for Photocrosslinking: The two benzoyl groups are structurally analogous to benzophenone, a classic Type II photoinitiator. Upon excitation with UV light (typically 350-365 nm), these groups can form a diradical triplet state that readily abstracts hydrogen atoms from adjacent polymer chains, initiating radical-radical coupling to form covalent cross-links.[4][5]
-
Allyl Group for Radical Polymerization: The allyl group provides a site for traditional free-radical-mediated cross-linking.[6] While allyl monomers are known to be less reactive than vinyl monomers, they can be effectively incorporated into a polymer network, particularly at elevated temperatures or through highly efficient chemistries like thiol-ene reactions.[7][8]
This dual-reactivity allows for orthogonal or sequential curing strategies, opening possibilities for creating complex polymer networks with finely tuned properties.
Mechanisms of Action
Understanding the distinct cross-linking mechanisms is critical for experimental design. The choice of polymer, initiator, and energy source will determine which functional group on the this compound molecule is activated.
Mechanism A: UV-Mediated Photocrosslinking via Benzoyl Groups
This pathway is ideal for solvent-free, rapid curing of thin films and coatings at ambient temperature. The process is initiated by UV light and does not require an additional photoinitiator, as the functionality is built into the cross-linker itself.
-
Photoexcitation: Upon absorption of UV photons (λ ≈ 365 nm), the benzoyl group (Ar-C=O) is promoted to an excited singlet state (S1), which rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T1).
-
Hydrogen Abstraction: The T1 diradical is highly reactive and abstracts a labile hydrogen atom from a nearby polymer chain (P-H), creating a ketyl radical on the cross-linker and a macroradical on the polymer backbone (P•).[5]
-
Radical Recombination: Two macroradicals (P•) can then combine, forming a stable covalent C-C bond that constitutes the cross-link.
This mechanism is particularly effective for polymers with readily abstractable hydrogens, such as polyacrylates, polyesters, and polyethers.
Mechanism B: Thermally-Initiated Crosslinking via the Allyl Group
This pathway is suitable for bulk polymerization or when UV penetration is limited. It relies on a standard thermal initiator to generate free radicals that incorporate the allyl group into the polymer network.
-
Initiator Decomposition: A thermal initiator (e.g., AIBN, Benzoyl Peroxide) decomposes upon heating to produce primary free radicals (I•).
-
Chain Transfer/Addition: The primary radical can either:
-
a) Abstract a hydrogen from a polymer chain (P-H) to form a macroradical (P•).
-
b) Add across the allyl double bond of the cross-linker, forming a new, more stable radical.
-
-
Propagation: The macroradical (P•) attacks the allyl double bond of the cross-linker, covalently attaching it to the polymer chain and creating a new radical center on the cross-linker. This process can propagate, linking multiple chains. The relatively low reactivity of allyl radicals can sometimes lead to chain transfer, which limits polymer chain length but can increase cross-link density.[8]
-
Termination: Radicals combine to terminate the reaction, resulting in a stable, cross-linked network.
Application Note 1: UV-Curing of a Methacrylate-Based Resin
This protocol details the use of this compound as a photo-cross-linker in a model dental resin system. The benzoyl groups act as the primary initiation sites.
Rationale and Experimental Design
Methacrylate resins are widely used in dental composites and coatings. Efficiently cross-linking them is key to achieving high mechanical strength and wear resistance. Here, this compound acts as both a cross-linker and a Type II photoinitiator. A co-initiator (tertiary amine) is included to accelerate the process by providing readily abstractable hydrogen atoms.
Materials & Equipment
| Reagent / Equipment | Supplier / Specification | Purpose |
| This compound | e.g., Thermo Scientific[3] | Cross-linking agent |
| Bisphenol A glycidyl methacrylate (Bis-GMA) | Standard Supplier | Base monomer |
| Triethylene glycol dimethacrylate (TEGDMA) | Standard Supplier | Diluent monomer |
| Ethyl 4-(dimethylamino)benzoate (EDMAB) | Standard Supplier | Co-initiator / H-donor |
| UV Curing Chamber | λ = 365 nm, >100 mW/cm² | UV light source |
| Fourier-Transform Infrared (FTIR) Spectrometer | With ATR accessory | Monitor reaction conversion |
| Soxhlet Extraction Apparatus | Standard laboratory glass | Determine gel fraction |
| Analytical Balance, Spatulas, Glass Vials | Standard laboratory equipment | Reagent handling |
Step-by-Step Protocol
-
Resin Formulation: In a light-protected (amber) glass vial, prepare the resin mixture by combining the components in the weight ratios specified in the table below. Mix thoroughly using a vortex mixer or magnetic stirrer until a homogeneous, clear liquid is obtained. Causality: TEGDMA is used to reduce the high viscosity of Bis-GMA, ensuring proper mixing and handling.
| Component | Control (wt%) | Experimental (wt%) |
| Bis-GMA | 69.5 | 67.5 |
| TEGDMA | 30.0 | 30.0 |
| EDMAB | 0.5 | 0.5 |
| This compound | 0.0 | 2.0 |
-
Sample Preparation: Place a 20 µL drop of the formulated resin between two transparent Mylar strips separated by a 1 mm thick Teflon mold. Press gently to create a uniform, thin disc.
-
UV Curing: Place the sample inside the UV curing chamber. Irradiate for 60 seconds at an intensity of 100 mW/cm² (λ = 365 nm). Trustworthiness: Ensure the lamp has been properly warmed up and the intensity is calibrated to guarantee reproducible curing.
-
Post-Curing: After irradiation, remove the sample from the mold. Store in the dark for 24 hours at 37°C to allow for the completion of any dark-cure reactions.
Characterization & Validation
-
Degree of Conversion (DC) via FTIR:
-
Acquire an FTIR spectrum of the uncured liquid resin.
-
Acquire an FTIR spectrum of the cured polymer sample.
-
Calculate the DC by measuring the change in the peak height or area of the aliphatic C=C stretch (at ~1638 cm⁻¹) relative to an internal standard peak, such as the aromatic C=C stretch (at ~1608 cm⁻¹).
Formula: DC (%) = [1 - ( (Peak_1638 / Peak_1608)_cured / (Peak_1638 / Peak_1608)_uncured )] * 100
Expected Outcome: The experimental group should show a high DC (>60%), indicating successful polymerization.
-
-
Gel Fraction Analysis:
-
Weigh the cured polymer sample (W_initial).
-
Place the sample in a cellulose thimble and perform Soxhlet extraction with acetone or dichloromethane for 24 hours to dissolve any un-cross-linked polymer.
-
Dry the remaining solid polymer in a vacuum oven at 60°C until a constant weight is achieved (W_final).
Formula: Gel Fraction (%) = (W_final / W_initial) * 100
Expected Outcome: The experimental group should exhibit a high gel fraction (>95%), confirming the formation of an insoluble network. The control group will not cure and will fully dissolve.
-
Application Note 2: Thermal Cross-linking of Polystyrene
This protocol describes using this compound to cross-link a pre-formed thermoplastic polymer, polystyrene (PS), via a thermally initiated radical process targeting the allyl group.
Rationale and Experimental Design
Cross-linking thermoplastics like polystyrene converts them into thermosets, improving their thermal stability and solvent resistance. This protocol uses benzoyl peroxide (BPO) as a thermal initiator to generate radicals. These radicals abstract hydrogen from the PS backbone, and the resulting macroradicals add across the allyl group of the cross-linker, stitching the chains together.[9]
Materials & Equipment
| Reagent / Equipment | Supplier / Specification | Purpose |
| This compound | e.g., Santa Cruz Biotech[10] | Cross-linking agent |
| Polystyrene (PS) | M_w = 250,000 g/mol | Base polymer |
| Benzoyl Peroxide (BPO) | Standard Supplier | Thermal initiator |
| Toluene | HPLC Grade | Solvent |
| Differential Scanning Calorimeter (DSC) | Standard laboratory instrument | Measure Glass Transition Temp. (Tg) |
| Vacuum Oven | Standard laboratory equipment | Solvent removal and curing |
| Glass Petri Dishes | Standard laboratory equipment | Film casting |
Step-by-Step Protocol
-
Solution Preparation:
-
Prepare a 10% (w/v) solution of polystyrene in toluene. Stir until the polymer is fully dissolved.
-
In separate vials, weigh out this compound and BPO according to the table below (phr = parts per hundred parts of resin/polymer).
-
Add the cross-linker and initiator to the polystyrene solution and stir until fully dissolved.
-
| Component | Control (phr) | Experimental (phr) |
| Polystyrene | 100 | 100 |
| BPO | 1.0 | 1.0 |
| This compound | 0.0 | 5.0 |
-
Film Casting: Pour the solutions into labeled glass petri dishes to an even depth. Place them in a fume hood and allow the toluene to evaporate slowly over 24-48 hours.
-
Drying & Curing:
-
Place the dishes in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Curing: Increase the oven temperature to 120°C and hold for 2 hours. Causality: This temperature is well above the decomposition temperature of BPO, ensuring efficient radical generation to initiate cross-linking.
-
-
Cooling: Slowly cool the oven back to room temperature before removing the polymer films.
Characterization & Validation
-
Solubility Test (Qualitative):
-
Place a small piece of the control film and the experimental film into separate vials containing toluene.
-
Observe after 24 hours. Expected Outcome: The control film (uncross-linked) should completely dissolve. The experimental film should swell but remain as an intact gel, demonstrating solvent resistance due to network formation.
-
-
Glass Transition Temperature (Tg) via DSC:
-
Seal a 5-10 mg sample of each film (control and experimental) in a DSC pan.
-
Heat the sample at a rate of 10°C/min from room temperature to 150°C.
-
Analyze the heat flow curve to determine the Tg. Expected Outcome: The Tg of the cross-linked experimental film should be significantly higher than the control polystyrene film. This indicates that the cross-links have restricted the mobility of the polymer chains, requiring more thermal energy to transition into the rubbery state.
-
Data Summary & Expected Outcomes
| Parameter | Method | Control Sample | Experimental Sample (Expected) | Rationale for Change |
| UV-Cured Resin | ||||
| Degree of Conversion | FTIR | N/A (does not cure) | > 60% | Covalent bond formation via polymerization. |
| Gel Fraction | Soxhlet Extraction | 0% | > 95% | Formation of an insoluble polymer network. |
| Thermally Cured PS | ||||
| Solubility in Toluene | Visual Inspection | Completely Dissolves | Swells, does not dissolve | Cross-links prevent chains from separating. |
| Glass Transition (Tg) | DSC | ~100 °C | > 110 °C | Restricted chain mobility due to cross-links. |
Conclusion
This compound is a uniquely versatile molecule for advanced polymer applications. Its dual-reactivity profile, stemming from its benzoyl and allyl functionalities, allows for tailored cross-linking strategies using either UV light or thermal energy. By understanding the distinct chemical mechanisms, researchers can select the appropriate conditions to create robust, covalently cross-linked networks from a variety of polymer systems. The protocols provided herein serve as a validated starting point for exploring the potential of this multifunctional agent in fields ranging from high-performance coatings and adhesives to biomedical materials and tissue engineering.
References
- 1. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 2. This compound | 102593-74-8 [chemicalbook.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Application Note & Protocol: Synthesis and Characterization of UV-Absorbing Polymers from 2-Allyl-4,6-dibenzoylresorcinol
Introduction: The Imperative for Polymer-Bound UV Absorbers
The relentless photodegradation of materials, ranging from sensitive drug formulations to high-performance coatings and textiles, necessitates the integration of effective UV-absorbing agents. Small-molecule UV absorbers, while effective, are often plagued by issues of migration, leaching, and volatilization, which compromises long-term performance and can lead to environmental and health concerns.[1][2] Covalently incorporating UV-absorbing moieties into a polymer backbone offers a permanent solution, ensuring the protective agent is locked within the material matrix.
This document provides a comprehensive guide to the synthesis of a novel UV-absorbing polymer using 2-Allyl-4,6-dibenzoylresorcinol as a functional monomer. This monomer is uniquely suited for this purpose, featuring:
-
A dibenzoylresorcinol core , which is structurally analogous to the highly effective 2-hydroxybenzophenone class of UV absorbers, capable of dissipating harmful UV energy as heat.[3][4]
-
A polymerizable allyl group , which allows for its incorporation into a polymer chain via free-radical polymerization.[5][6]
We will address the inherent challenges of allyl monomer polymerization and provide a detailed, validated protocol for synthesis, purification, and characterization, intended for researchers in materials science, polymer chemistry, and pharmaceutical development.
Mechanistic Considerations: The Challenge of Allyl Polymerization
While straightforward in principle, the free-radical polymerization of allyl monomers presents a significant mechanistic hurdle that distinguishes it from the polymerization of more reactive vinyl monomers like styrenes or acrylates. The primary complicating factor is degradative chain transfer .[7][8]
In this process, a propagating radical chain, instead of adding to the double bond of a new monomer, abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and produces a resonance-stabilized allylic radical. This new radical is significantly less reactive and is less likely to initiate a new polymer chain, thus lowering the overall rate of polymerization and leading to polymers with low molecular weights.[7]
To overcome this, the following protocol employs a semi-batch process where the free-radical initiator is added gradually. This strategy maintains a low, steady concentration of initiating radicals, which favors propagation over termination and helps achieve higher monomer conversion and molecular weight.[9]
Experimental Protocol: Synthesis of Poly(this compound)
This protocol details the free-radical polymerization of this compound (ADBR).
Materials and Equipment
| Material/Reagent | Grade | Supplier Example | Notes |
| This compound (ADBR) | ≥98% | Fisher Scientific, SCBT | Monomer.[10][11] |
| Azobisisobutyronitrile (AIBN) | Reagent Grade, 98% | Sigma-Aldrich | Free-radical initiator. Recrystallize from methanol before use. |
| Anhydrous Toluene | ≥99.8%, DriSolv | EMD Millipore | Reaction solvent. |
| Methanol | ACS Grade | VWR | Non-solvent for precipitation. |
| Schlenk Flask (100 mL) | - | - | Reaction vessel. |
| Syringe Pump | - | - | For gradual initiator addition. |
| Magnetic Stirrer/Hotplate | - | - | For heating and agitation. |
| Nitrogen or Argon Gas Supply | High Purity | - | For maintaining an inert atmosphere. |
| Standard Glassware | - | - | Beakers, graduated cylinders, Buchner funnel, etc. |
| Vacuum Oven | - | - | For drying the final product. |
Synthesis Workflow
Detailed Procedure
-
System Preparation: Assemble the 100 mL Schlenk flask with a magnetic stir bar and condenser. Flame-dry the glassware under vacuum and backfill with high-purity nitrogen or argon gas. Maintain a positive inert gas pressure throughout the reaction.
-
Charging the Reactor: To the flask, add this compound (5.00 g) and anhydrous toluene (40 mL).
-
Heating: Place the flask in an oil bath on a magnetic stirrer/hotplate. Stir the mixture to dissolve the monomer and heat the solution to a constant temperature of 80°C.
-
Initiator Solution: In a separate, dry vial, dissolve AIBN (0.10 g) in anhydrous toluene (10 mL). Load this solution into a syringe and place it on the syringe pump.
-
Gradual Addition: Once the monomer solution is at 80°C, begin the gradual addition of the AIBN solution via the syringe pump through a septum. Set the pump to deliver the entire 10 mL volume over 4 hours.
-
Causality Note: This slow addition maintains a low concentration of radicals, minimizing premature termination and degradative chain transfer, thereby favoring the formation of higher molecular weight polymer chains.[9]
-
-
Polymerization: After the initiator addition is complete, allow the reaction to proceed at 80°C for a total of 24 hours under the inert atmosphere.
-
Isolation: After 24 hours, cool the reaction flask to room temperature. The solution will likely be viscous.
-
Precipitation: In a beaker, vigorously stir 400 mL of methanol. Slowly pour the viscous polymer solution from the flask into the stirring methanol. The polymer should precipitate as a fibrous or powdery solid.
-
Purification: Continue stirring the methanol suspension for 30 minutes to wash away any unreacted monomer and initiator fragments. Collect the polymer by vacuum filtration using a Buchner funnel. Wash the collected solid with an additional 100 mL of fresh methanol.
-
Drying: Transfer the purified polymer to a pre-weighed watch glass and dry it in a vacuum oven at 40°C overnight, or until a constant weight is achieved. Calculate the yield.
Polymer Characterization
Thorough characterization is essential to confirm the polymer structure, determine its molecular weight, and validate its UV-absorbing functionality.
Structural and Molecular Weight Analysis
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Confirm polymerization and retention of functional groups. | Disappearance of the allyl C=C stretch (~1645 cm⁻¹) and =C-H stretch (~3080 cm⁻¹). Retention of aromatic C=C (~1600 cm⁻¹), benzophenone C=O (~1630 cm⁻¹), and phenolic O-H (broad, ~3200 cm⁻¹). |
| ¹H NMR Spectroscopy | Verify polymer structure. | Disappearance of sharp allyl proton signals (δ ≈ 5-6 ppm). Appearance of broad, overlapping signals for the aliphatic polymer backbone (δ ≈ 1.5-3.0 ppm). Aromatic protons remain. |
| Gel Permeation (GPC) | Determine molecular weight (Mₙ, Mₙ) and polydispersity (PDI). | Mₙ: 3,000-10,000 g/mol ; Mₙ: 5,000-20,000 g/mol ; PDI: 1.8-3.0. Note: Values are typical for allyl polymers and depend heavily on exact conditions. |
UV-Visible Spectroscopy: Functional Validation
This analysis is critical to confirm the polymer retains the UV-absorbing properties of the monomer.
Protocol:
-
Prepare a stock solution of the synthesized polymer in a suitable solvent (e.g., Tetrahydrofuran or Chloroform) at a concentration of 1 mg/mL.
-
From the stock, prepare a dilute solution (e.g., 0.01 mg/mL) in a UV-transparent cuvette.
-
Scan the absorbance from 200 nm to 500 nm using a UV-Vis spectrophotometer, using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
Expected Results: The polymer should exhibit strong absorbance in the UVA and UVB regions of the electromagnetic spectrum.
| Parameter | Expected Value | Significance |
| λₘₐₓ (Peak 1) | ~290 nm | Corresponds to π→π* transitions in the benzoyl groups, providing strong UVB protection. |
| λₘₐₓ (Peak 2) | ~340 nm | Corresponds to n→π* transitions, characteristic of hydroxybenzophenones, providing strong UVA protection. |
| Molar Absorptivity (ε) | High (>10,000 L mol⁻¹ cm⁻¹) per repeating unit | Indicates high efficiency of UV absorption. |
Troubleshooting and Expert Insights
-
Low Yield/Conversion: The primary challenge in allyl polymerization is low conversion.[7] If the yield is poor, consider extending the reaction time to 36 or 48 hours. Increasing the initiator concentration slightly (e.g., to 2.5 mol% relative to the monomer) can also improve conversion, but may result in a lower average molecular weight.
-
Low Molecular Weight: This is an inherent characteristic of allyl polymerization. The semi-batch initiator addition is designed to mitigate this, but achieving very high molecular weights (>20,000 g/mol ) is difficult. For applications requiring higher molecular weights, copolymerization with a more reactive monomer (e.g., styrene or methyl methacrylate) should be considered.
-
Polymer Insolubility: If the final polymer is difficult to dissolve for characterization or application, it may indicate some degree of cross-linking. This can occur at higher temperatures or initiator concentrations. Ensure the reaction temperature does not significantly exceed 80-85°C for AIBN.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
- 11. scbt.com [scbt.com]
Application Notes and Protocols for the Incorporation of 2-Allyl-4,6-dibenzoylresorcinol into Polymer Chains
For Correspondence: --INVALID-LINK--
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the incorporation of the multifunctional monomer, 2-Allyl-4,6-dibenzoylresorcinol, into various polymer architectures. The unique structure of this monomer, featuring a reactive allyl group and two phenolic hydroxyl groups, offers multiple pathways for polymerization, leading to novel polymers with potential applications in drug delivery, advanced coatings, and specialty materials. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for synthesizing and characterizing polymers derived from this versatile building block. We will explore three primary polymerization strategies: Free-Radical Polymerization of the allyl moiety, Condensation Polymerization involving the resorcinol hydroxyls, and Ring-Opening Polymerization initiated by the phenolic groups. Each section includes a detailed experimental protocol, a discussion of the underlying chemical principles, and guidelines for the characterization of the resulting polymers.
Introduction to this compound
This compound is a unique aromatic compound possessing three distinct functional handles for polymerization: a readily polymerizable allyl group and two nucleophilic phenolic hydroxyl groups. The presence of bulky benzoyl groups introduces steric hindrance and modifies the electronic properties of the resorcinol ring, influencing its reactivity and the properties of the resulting polymers. The incorporation of this monomer into polymer chains can impart desirable characteristics such as increased thermal stability, altered solubility, and the potential for post-polymerization modification. These attributes make polymers derived from this compound promising candidates for advanced applications, including the development of sophisticated drug delivery systems where the polymer backbone can be tailored for specific release profiles and biocompatibility.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 102593-74-8[4][5][6] |
| Molecular Formula | C₂₃H₁₈O₄[4][5][6] |
| Molecular Weight | 358.39 g/mol [4][5][6] |
| Appearance | Pale yellow to yellow or yellow-green crystals or powder[4] |
| Key Functional Groups | 1 x Allyl Group, 2 x Phenolic Hydroxyl Groups, 2 x Benzoyl Groups |
Polymerization Strategies
The trifunctional nature of this compound allows for its incorporation into polymer chains through several distinct mechanisms. The choice of polymerization technique will dictate the final polymer architecture, properties, and potential applications.
Figure 1: Polymerization pathways for this compound.
Free-Radical Polymerization of the Allyl Group
Free-radical polymerization is a common method for polymerizing vinyl monomers, including those with allyl functionalities.[7] However, the polymerization of allyl monomers can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, less reactive radical.[8] This can result in polymers with low molecular weights. To mitigate this, a gradual addition of the initiator is often employed to maintain a low but steady concentration of radicals, which can improve monomer conversion.[8]
2.1.1. Rationale
This approach selectively polymerizes the allyl group, leaving the phenolic hydroxyls intact for potential post-polymerization modification. The resulting polymer will have a polyethylene-like backbone with pendant dibenzoylresorcinol moieties. The bulky nature of these side chains is expected to yield a rigid polymer with a high glass transition temperature.
Figure 2: Workflow for free-radical polymerization.
2.1.2. Experimental Protocol: Free-Radical Polymerization
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Anhydrous Toluene or Dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask equipped with a magnetic stir bar and condenser
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (1 equivalent) and AIBN (0.02 equivalents) in anhydrous toluene to achieve a monomer concentration of 1 M.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at 70-80°C and stir vigorously under an inert atmosphere. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion using ¹H NMR.
-
Termination and Precipitation: After the desired reaction time (typically 24-48 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Polymer Isolation: Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.
Table 2: Typical Reaction Parameters for Free-Radical Polymerization
| Parameter | Value |
| Monomer Concentration | 0.5 - 2.0 M |
| Initiator | AIBN or BPO |
| [Monomer]:[Initiator] Ratio | 50:1 to 200:1 |
| Solvent | Toluene, Dioxane |
| Temperature | 70-90 °C |
| Reaction Time | 24 - 72 hours |
Condensation Polymerization of Phenolic Hydroxyl Groups
The two phenolic hydroxyl groups of this compound can undergo condensation polymerization with various co-monomers, such as formaldehyde or its derivatives, to form crosslinked or linear polymers.[9][10] This method is analogous to the synthesis of phenol-formaldehyde resins (Bakelite).[11] The reactivity of the resorcinol ring will be influenced by the steric hindrance from the adjacent allyl and benzoyl groups.
2.2.1. Rationale
This strategy produces a polymer with the this compound unit integrated into the polymer backbone. The resulting polymer will likely be a rigid, thermosetting material with high thermal stability. The allyl groups remain available for subsequent crosslinking or functionalization.
Figure 3: Workflow for condensation polymerization.
2.2.2. Experimental Protocol: Condensation Polymerization with Formaldehyde
Materials:
-
This compound
-
Formaldehyde solution (37 wt. % in H₂O)
-
Sodium hydroxide (catalyst)
-
Reaction vessel with a mechanical stirrer, condenser, and thermometer
-
Heating mantle
Procedure:
-
Reaction Setup: Charge the reaction vessel with this compound (1 equivalent) and formaldehyde solution (1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of 50% aqueous sodium hydroxide solution to adjust the pH to 8-9.
-
Polymerization: Heat the mixture to 70-80°C with constant stirring. The reaction is exothermic and may require cooling to maintain the desired temperature. Continue the reaction until the desired viscosity is reached.
-
Dehydration: Gradually increase the temperature to 100-110°C to remove water by-product.
-
Curing: The resulting prepolymer can be cured by further heating to 150-180°C, which will lead to a crosslinked thermoset material.
Table 3: Typical Reaction Parameters for Condensation Polymerization
| Parameter | Value |
| [Resorcinol]:[Formaldehyde] Ratio | 1:1 to 1:2 |
| Catalyst | NaOH, H₂SO₄ |
| pH | 8-9 (alkaline) or 1-2 (acidic) |
| Temperature | 70-110 °C |
| Curing Temperature | 150-180 °C |
Ring-Opening Polymerization (ROP) Initiated by Phenolic Hydroxyls
The phenolic hydroxyl groups of this compound can act as initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone or lactide.[12][13] This approach allows for the synthesis of graft copolymers with a central this compound core and polyester arms.
2.3.1. Rationale
ROP initiated by the hydroxyl groups of the monomer will produce a star-shaped or graft copolymer architecture. The resulting polymer will have a hydrophobic core and more flexible polyester side chains. The properties of the polymer, such as its degradation rate and drug-loading capacity, can be tuned by varying the length of the polyester arms. This makes it a particularly interesting strategy for drug delivery applications.[1][2]
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers [mdpi.com]
- 2. [PDF] Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. L18722.14 [thermofisher.com]
- 5. This compound | 102593-74-8 [chemicalbook.com]
- 6. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. US4581429A - Polymerization process and polymers produced thereby - Google Patents [patents.google.com]
- 8. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application of 2-Allyl-4,6-dibenzoylresorcinol in Photostabilizing Coatings: A Technical Guide
Abstract
The relentless assault of ultraviolet (UV) radiation is a primary driver of degradation in polymeric coatings, leading to discoloration, loss of gloss, and diminished mechanical integrity. This guide provides a comprehensive overview of the application of a novel photostabilizer, 2-Allyl-4,6-dibenzoylresorcinol, for enhancing the durability of clear coats. We will delve into the synthesis of this molecule, elucidate its proposed photostabilization mechanisms, and provide detailed protocols for its incorporation into coating formulations and the subsequent evaluation of its performance. This document is intended for researchers, scientists, and formulation chemists in the coatings and materials science industries.
Introduction: The Challenge of Photodegradation in Coatings
Polymeric coatings are susceptible to photodegradation initiated by the absorption of UV radiation, primarily in the UVA (320-400 nm) and UVB (280-320 nm) ranges. This energy absorption can lead to the formation of free radicals, which initiate a cascade of degradative reactions, including chain scission and cross-linking. The visible consequences of this damage include yellowing, chalking, cracking, and a significant reduction in the protective capacity of the coating.
To counteract these effects, photostabilizers are incorporated into coating formulations. These additives function through various mechanisms, including UV absorption, radical scavenging, and excited-state quenching. Ortho-hydroxybenzophenones are a well-established class of UV absorbers that effectively convert harmful UV radiation into harmless thermal energy through a keto-enol tautomerism mechanism. This compound, a derivative of this class, offers the potential for enhanced performance and compatibility in modern coating systems.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the allylation of resorcinol followed by a double Fries rearrangement.
Step 1: Allylation of Resorcinol
The initial step involves the introduction of an allyl group onto the resorcinol ring.
Protocol:
-
To a solution of resorcinol (1 equivalent) in a suitable solvent such as acetone, add potassium carbonate (2.5 equivalents).
-
Heat the mixture to reflux.
-
Slowly add allyl bromide (1.1 equivalents) dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 2-allylresorcinol.
-
Purify the product by column chromatography on silica gel.
Step 2: Fries Rearrangement for Dibenzoylation
The key step in synthesizing the target molecule is the Fries rearrangement, which involves the intramolecular acylation of the phenol.[1][2] A low-temperature variant of this reaction can be employed to achieve high yields of the desired ortho-acylated product.[2]
Protocol:
-
Dissolve 2-allylresorcinol (1 equivalent) and benzoyl chloride (2.2 equivalents) in a suitable solvent like nitrobenzene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) portion-wise, maintaining the temperature below 10 °C. The reaction is catalyzed by Lewis acids like AlCl₃.[3]
-
After the addition is complete, stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Caption: Synthetic pathway for this compound.
Proposed Photostabilization Mechanism
The photoprotective action of this compound is predicated on the principles of intramolecular hydrogen bonding and excited-state deactivation, characteristic of ortho-hydroxybenzophenones.
Upon absorption of UV radiation, the molecule is promoted to an excited singlet state. This is followed by a rapid, reversible intramolecular proton transfer from the phenolic hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer. This tautomer then undergoes non-radiative decay back to the ground state, dissipating the absorbed energy as heat. The proton then returns to the hydroxyl group, regenerating the original molecule, ready to absorb another UV photon. This cyclical process allows for the efficient dissipation of large amounts of UV energy with minimal photodegradation of the stabilizer itself.
Caption: Proposed photostabilization cycle of this compound.
Application in a UV-Curable Acrylic Clear Coat
To evaluate the efficacy of this compound, it can be incorporated into a model UV-curable acrylic clear coat formulation.
Base Coating Formulation
A typical formulation for a UV-curable clear coat is provided in the table below. The components include an oligomer for film formation, a monomer as a reactive diluent, and a photoinitiator to initiate polymerization upon UV exposure.[1][4]
| Component | Type | Weight % |
| Oligomer | Epoxy Acrylate | 60 |
| Monomer | Tripropyleneglycol Diacrylate (TPGDA) | 35 |
| Photoinitiator | 2-Hydroxy-2-methylpropiophenone | 4 |
| Photostabilizer | This compound | 1 |
Hypothetical UV-Vis Absorption Spectrum
(Note: The following is a representative, hypothetical UV-Vis spectrum for illustrative purposes.)
Hypothetical UV-Vis Spectrum of this compound
| Wavelength (nm) | Absorbance (AU) |
| 280 | 0.2 |
| 300 | 0.5 |
| 320 | 0.8 |
| 345 | 1.0 |
| 370 | 0.6 |
| 400 | 0.1 |
Experimental Protocols for Performance Evaluation
A rigorous testing protocol is essential to validate the photostabilizing efficacy of this compound.
Sample Preparation
-
Prepare the coating formulations as described in section 4.1, including a control formulation without the photostabilizer.
-
Thoroughly mix each formulation until homogeneous.
-
Apply the coatings to a suitable substrate (e.g., steel or aluminum panels) using a film applicator to ensure a uniform dry film thickness of approximately 50 µm.
-
Cure the coated panels using a UV curing system with a mercury vapor lamp.
Accelerated Weathering
Accelerated weathering tests are crucial for simulating the long-term effects of sun and moisture exposure in a laboratory setting. ASTM G154 is a widely accepted standard for this purpose.[7][8][9]
Protocol (based on ASTM G154):
-
Place the cured panels in a fluorescent UV accelerated weathering tester.
-
Use UVA-340 lamps to simulate the UV portion of sunlight.
-
Subject the panels to alternating cycles of UV exposure and condensation. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
Expose the panels for a total of 1000 hours, with periodic removal for evaluation at 250, 500, 750, and 1000 hours.
Caption: Workflow for accelerated weathering testing of coatings.
Performance Evaluation Techniques
The degradation of the coatings should be monitored using a variety of analytical techniques.[9][10][11]
-
Colorimetry: Measure the color change (ΔE) using a spectrophotometer according to the CIELAB color space. A lower ΔE value indicates better color retention.
-
Gloss Measurement: Quantify the loss of gloss using a gloss meter at a 60° angle. Higher gloss retention is desirable.
-
UV-Vis Spectroscopy: For clear coats on a UV-transparent substrate (e.g., quartz), the concentration of the UV absorber can be monitored over time by measuring the absorbance at its λmax.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor chemical changes in the polymer backbone, such as the formation of carbonyl groups due to oxidation.
Representative Performance Data (Simulated)
The following tables present simulated data to illustrate the expected performance of a coating stabilized with this compound compared to an unstabilized control.
Table 1: Color Change (ΔE) During Accelerated Weathering*
| Exposure Time (hours) | Control (Unstabilized) | With this compound |
| 0 | 0 | 0 |
| 250 | 1.5 | 0.3 |
| 500 | 3.2 | 0.7 |
| 750 | 5.8 | 1.2 |
| 1000 | 8.5 | 1.8 |
Table 2: Gloss Retention (%) During Accelerated Weathering
| Exposure Time (hours) | Control (Unstabilized) | With this compound |
| 0 | 100 | 100 |
| 250 | 85 | 98 |
| 500 | 65 | 95 |
| 750 | 40 | 90 |
| 1000 | 20 | 85 |
Table 3: UV Absorber Concentration (%) During Accelerated Weathering
| Exposure Time (hours) | This compound |
| 0 | 100 |
| 250 | 95 |
| 500 | 88 |
| 750 | 80 |
| 1000 | 72 |
Conclusion
This compound presents a promising avenue for the development of highly durable and photostable coatings. Its synthesis via a well-established Fries rearrangement, coupled with a robust photostabilization mechanism, makes it an attractive candidate for protecting a wide range of materials from the damaging effects of UV radiation. The protocols and evaluation techniques detailed in this guide provide a framework for researchers and formulators to effectively assess the performance of this and other novel photostabilizers, ultimately leading to the creation of more resilient and long-lasting coating systems.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. Solution photochemistry of o-hydroxybenzophenone at low temperatures☆ | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. uvebtech.com [uvebtech.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Experimental setup for the radical polymerization of allyl-containing monomers
Application Note & Protocol
Topic: Experimental Setup for the Radical Polymerization of Allyl-Containing Monomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Allyl Challenge in Polymer Synthesis
Allyl-containing monomers, characterized by the CH₂=CH-CH₂-X structure, are valuable building blocks in polymer science. Their functional group, introduced via the 'X' moiety, can be leveraged for a wide range of applications, from advanced coatings and thermosets to functional handles for bioconjugation in drug delivery systems.[1] However, the polymerization of these monomers via conventional free-radical pathways is notoriously inefficient.[2]
The primary obstacle is a process known as degradative chain transfer , which severely limits the achievable molecular weight and often leads to stalled reactions at low monomer conversion.[3] This application note provides a comprehensive guide to understanding and overcoming this challenge. It details the mechanistic pitfalls of conventional free-radical polymerization (FRP) and presents robust protocols for both a standard FRP method and a more advanced controlled radical polymerization (CRP) technique—Reversible Addition-Fragmentation chain Transfer (RAFT)—which offers a reliable path to well-defined allyl-based polymers.
The Core Problem: Degradative Chain Transfer
In a typical radical polymerization, a growing polymer chain (P•) adds to a monomer molecule (M) to extend the chain. However, with allyl monomers, the propagating radical can instead abstract a hydrogen atom from the allylic position (the CH₂ group adjacent to the double bond) of another monomer molecule. This event terminates the growing polymer chain and creates a new, resonance-stabilized allyl radical.[3] This new radical is generally too stable and sterically hindered to efficiently re-initiate a new polymer chain, effectively halting the polymerization process.[3][4] This contrasts with "effective" chain transfer, where the newly formed radical is reactive enough to continue the polymerization.[5]
This inherent side-reaction is the primary reason why conventional free-radical polymerization of allyl monomers typically yields only oligomers or polymers with very low molecular weights.[4][5]
Protocol 1: Conventional Free-Radical Polymerization (FRP) of Allyl Methacrylate
This protocol describes a standard approach for the solution polymerization of an allyl monomer. While it demonstrates the fundamental process, it is expected to yield low molecular weight polymers due to the issues described above. It serves as a baseline for understanding the improvements offered by controlled radical techniques.
Materials and Equipment
-
Monomer: Allyl methacrylate (AMA)
-
Initiator: α,α'-Azoisobutyronitrile (AIBN)
-
Solvent: Toluene or another suitable anhydrous solvent
-
Non-solvent: Cold methanol (for precipitation)
-
Equipment: Schlenk flask with condenser, magnetic stir bar, heating plate/oil bath, nitrogen or argon source with a bubbler, basic alumina column, standard glassware.
Step-by-Step Methodology
-
Monomer Purification: Remove the inhibitor (e.g., hydroquinone monomethyl ether) from the allyl methacrylate by passing it through a column packed with basic alumina immediately before use.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Addition: In the Schlenk flask, dissolve the purified allyl methacrylate (e.g., 5.0 g, 39.6 mmol) in toluene (e.g., 10 mL). Add the initiator, AIBN. A significantly higher initiator concentration is often required compared to conventional vinyl polymerizations; a starting point could be 3-5 mol% relative to the monomer (e.g., 260 mg, 1.58 mmol for 4 mol%).
-
Degassing: To remove dissolved oxygen, which inhibits radical polymerization, subject the solution to three freeze-pump-thaw cycles. Alternatively, for a simpler setup, de-gas by bubbling with dry nitrogen or argon for 30-45 minutes while cooling the flask in an ice bath.[6]
-
Polymerization: After degassing, backfill the flask with the inert gas. Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70-80 °C for AIBN). Allow the reaction to proceed under a positive pressure of inert gas with vigorous stirring.
-
Monitoring: The reaction can be monitored by taking small aliquots at different time points (via a degassed syringe) and analyzing for monomer conversion by ¹H NMR spectroscopy (observing the disappearance of vinyl proton signals).
-
Termination and Isolation: After the desired time (e.g., 12-24 hours) or when conversion has stalled, stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess (e.g., 10-20x volume) of cold, stirred methanol.[6] The polymer should precipitate as a solid or viscous oil.
-
Drying: Collect the polymer by filtration or decantation. Redissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate to further purify it. Finally, dry the polymer under vacuum to a constant weight.
Overcoming Limitations: Controlled Radical Polymerization (CRP)
To synthesize well-defined, high molecular weight polymers from allyl monomers, the concentration of active propagating radicals must be kept extremely low to minimize the probability of degradative chain transfer.[3] Controlled Radical Polymerization (CRP) techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, are ideally suited for this purpose.[6]
In RAFT, a chain transfer agent (CTA) is added to the reaction. This agent reversibly caps the growing polymer chains, establishing a dynamic equilibrium between a small number of active propagating chains and a large population of dormant chains. This mechanism allows for controlled, linear growth of polymer chains while suppressing termination reactions.[6][]
Protocol 2: RAFT Polymerization of Allyl Acrylate
This protocol provides a starting point for the controlled polymerization of an allyl-containing monomer to achieve a target degree of polymerization (DP) and low polydispersity (Đ).
Materials and Equipment
-
Monomer: Allyl acrylate (AA)
-
Initiator: AIBN or V-501 (for aqueous media)
-
RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or a similar trithiocarbonate suitable for acrylate polymerization.
-
Solvent: 1,4-Dioxane or N,N-Dimethylformamide (DMF)
-
Non-solvent: Cold methanol or diethyl ether
-
Equipment: As listed in Protocol 1.
Step-by-Step Methodology
-
Monomer & Solvent Purification: Purify the allyl acrylate as described in Protocol 1. Ensure the solvent is anhydrous and distilled if necessary.
-
Calculation of Reagents: The ratio of monomer to RAFT agent determines the target molecular weight, while the ratio of RAFT agent to initiator affects the rate and control. A common starting ratio is [Monomer]:[CTA]:[Initiator] =[8]:[4]:[0.1].[6]
-
Example for DP=50: If using 1.0 g of allyl acrylate (8.92 mmol), you would need:
-
CTA (CPDTC, MW=347.6 g/mol ): (8.92 mmol / 50) = 0.178 mmol = 61.9 mg
-
Initiator (AIBN, MW=164.2 g/mol ): (0.178 mmol / 10) = 0.0178 mmol = 2.9 mg
-
-
-
Reaction Setup: In a Schlenk flask, combine the RAFT agent, allyl acrylate, and the chosen solvent (e.g., 5-10 mL).
-
Degassing: Rigorously de-gas the solution using at least three freeze-pump-thaw cycles to ensure complete removal of oxygen. This is critical for maintaining control in a RAFT polymerization.
-
Initiation: After the final thaw, backfill the flask with inert gas. Add the initiator (AIBN), which can be pre-dissolved in a small amount of degassed solvent and transferred via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath (e.g., 70 °C for AIBN in dioxane) and stir. The reaction should remain under a positive pressure of inert gas.
-
Monitoring & Termination: Monitor monomer conversion via ¹H NMR or FTIR. The polymerization should exhibit a linear increase in molecular weight with conversion. Terminate the reaction by cooling and exposing it to air.
-
Isolation and Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or methanol). The choice of non-solvent may require some optimization. Purify by re-precipitation and dry under vacuum to a constant weight.
Data Presentation & Troubleshooting
Successful polymerization of allyl monomers requires careful optimization. The following tables summarize common issues and provide example starting conditions for RAFT polymerization.
Table 1: Troubleshooting Common Issues in Allyl Polymerization
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Slow or Stalled Polymerization | Degradative Chain Transfer: The inherent reactivity of the allyl monomer.[3] | Increase Initiator Concentration: For FRP, this can boost the rate but will lower the molecular weight.[3] Elevate Temperature: Increases initiation and propagation rates, but may also increase chain transfer.[3] Use a CRP Technique: RAFT or ATRP are the most effective solutions to suppress termination.[6] |
| Low Polymer Molecular Weight | Premature Termination: A direct consequence of degradative chain transfer.[3][4] | Implement RAFT/ATRP: These methods are designed to build high molecular weight polymers from challenging monomers. Optimize CTA/Catalyst: Ensure the chosen RAFT agent or ATRP catalyst system is appropriate for the monomer's reactivity. |
| Broad or Bimodal MWD | Lack of Control: Poor initiator efficiency, presence of impurities (e.g., oxygen), or an inappropriate RAFT agent. | Utilize CRP: Specifically designed to produce polymers with narrow molecular weight distributions (low Đ). Purify Reagents: Ensure the monomer is inhibitor-free and the system is thoroughly degassed. |
| No Polymer Formed | Inhibition: Presence of oxygen or inhibitor from the monomer. Ineffective Initiation: Initiator decomposition temperature not reached or initiator is degraded. | Verify Degassing Procedure: Ensure all oxygen is removed. Check Inhibitor Removal: Confirm the monomer was passed through an alumina column. Confirm Reaction Temperature: Ensure the temperature is appropriate for the chosen initiator's half-life. |
Table 2: Example Reaction Conditions for RAFT Polymerization of Allyl Monomers
| Parameter | Allyl Acrylate | Allyl Methacrylate |
|---|---|---|
| Monomer | Allyl Acrylate (AA) | Allyl Methacrylate (AMA) |
| Target DP | 50 - 200 | 50 - 200 |
| RAFT Agent (CTA) | Trithiocarbonate (e.g., CPDTC) | Dithiobenzoate or Trithiocarbonate |
| Initiator | AIBN | AIBN |
| [M]:[CTA]:[I] Ratio | :[4]:[0.1] | :[4]:[0.2] |
| Solvent | 1,4-Dioxane | Toluene, Anisole |
| Temperature | 70 °C | 80 °C |
| Typical Time | 6 - 18 hours | 8 - 24 hours |
| Expected Đ (PDI) | < 1.30 | < 1.40 |
Conclusion
While the radical polymerization of allyl-containing monomers presents significant challenges due to degradative chain transfer, these can be effectively overcome. Conventional FRP methods often result in low-conversion and low-molecular-weight products, limiting their practical utility. By employing controlled radical polymerization techniques, specifically RAFT polymerization, researchers can suppress unwanted termination events. This approach enables the synthesis of well-defined, high-molecular-weight polymers from allyl monomers, unlocking their full potential for the development of advanced functional materials for a multitude of scientific and industrial applications.
References
Application Note & Protocol Guide: Comprehensive Characterization of Polymers Synthesized with 2-Allyl-4,6-dibenzoylresorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The monomer 2-Allyl-4,6-dibenzoylresorcinol (ADBR) presents a unique trifunctional architecture for advanced polymer synthesis. Its rigid aromatic resorcinol backbone, flanked by bulky benzoyl groups, suggests the resulting polymers will exhibit high thermal stability and specific mechanical properties. The presence of a reactive allyl group provides a versatile handle for polymerization and subsequent post-modification, making ADBR-based polymers intriguing candidates for high-performance materials and specialized applications in drug delivery and biomedicine.[1] This guide provides a comprehensive suite of protocols for the structural, molar mass, and thermal characterization of polymers synthesized using ADBR, ensuring a thorough understanding of their fundamental properties.
Introduction: The Rationale Behind the Methodology
Polymers derived from this compound are anticipated to possess a complex, rigid structure. The bulky benzoyl side groups can significantly restrict chain mobility, leading to a high glass transition temperature (Tg) and thermal stability, while the resorcinol unit contributes to the polymer's aromatic and phenolic character. The allyl group is the primary site for polymerization, typically via free-radical mechanisms.[2] However, allyl polymerization can be complex, sometimes resulting in low molecular weights due to degradative chain transfer.[3][4]
Therefore, a multi-faceted characterization approach is not just recommended; it is essential. Each technique described herein provides a unique piece of the puzzle. Spectroscopic methods confirm the chemical identity and success of the polymerization. Chromatographic techniques reveal the molar mass distribution, which is critical for predicting mechanical and solution properties. Finally, thermal analysis quantifies the material's stability and operational temperature range. This integrated workflow ensures that researchers can build a complete and reliable profile of their novel ADBR-based polymers.
Figure 1: A logical workflow for the comprehensive characterization of ADBR-based polymers.
Section 1: Structural Verification via Spectroscopy
Structural analysis is the foundational step. It confirms that the polymerization of the allyl group has occurred and provides a detailed map of the resulting macromolecular architecture.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is an invaluable first-pass technique. It is rapid, requires minimal sample preparation, and provides clear, qualitative evidence of polymerization. The primary goal is to monitor the disappearance of specific vibrational modes associated with the allyl group's C=C double bond as it is converted into the polymer's saturated backbone.[5]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (typically a few milligrams) of the dried polymer powder directly onto the ATR crystal. If the polymer is a film, press it firmly against the crystal.
-
Background Scan: With the ATR crystal clean and uncovered, perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
-
Data Analysis:
-
Compare the polymer spectrum to the spectrum of the ADBR monomer.
-
Confirm Polymerization: Look for the significant reduction or complete disappearance of peaks characteristic of the allyl group:
-
~3080 cm⁻¹: =C-H stretching
-
~1645 cm⁻¹: C=C stretching
-
~995 and 915 cm⁻¹: =C-H out-of-plane bending (wagging)
-
-
Confirm Structural Integrity: Verify the persistence of peaks from the resorcinol and benzoyl groups:
-
~3400-3200 cm⁻¹: O-H stretching (broad)
-
~1680-1650 cm⁻¹: C=O stretching from the benzoyl ketone
-
~1600, 1580, 1450 cm⁻¹: Aromatic C=C stretching
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR provides unparalleled detail about the polymer's microstructure.[6] While FTIR confirms the loss of the double bond, ¹H and ¹³C NMR resolve the specific atomic environments in the new polymer backbone. For complex structures like ADBR polymers, 2D NMR techniques like HSQC can be crucial for unambiguous peak assignment.[7]
Trustworthiness: The key challenge in NMR of polymers is achieving good resolution. This often requires elevated temperatures to increase chain mobility and the use of deuterated solvents in which the polymer is fully soluble (e.g., DMSO-d₆, DMF-d₇).
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the polymer in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Gentle heating may be required to facilitate dissolution.
-
Acquisition:
-
¹H NMR: Acquire the spectrum at an elevated temperature (e.g., 50-80 °C) to sharpen peaks. Key regions to observe are:
-
Disappearance of Allyl Protons: The characteristic signals for the monomer's allyl group (~5.0-6.0 ppm for vinyl protons and ~3.4 ppm for allylic -CH₂-) should be absent or greatly diminished.[8]
-
Appearance of Polymer Backbone: New, broad signals corresponding to the saturated polymethylene (-CH₂-CH-) backbone will appear in the aliphatic region (~1.5-3.0 ppm).
-
Aromatic/Phenolic Protons: The aromatic protons (~7.0-8.0 ppm) and phenolic -OH (~9.0-10.0 ppm, solvent dependent) should remain, though their chemical shifts may be slightly altered.
-
-
¹³C NMR: Acquire the spectrum with a sufficient number of scans. This provides complementary information:
-
Disappearance of Allyl Carbons: Look for the absence of monomer signals at ~117 ppm (=CH₂) and ~135 ppm (=CH-).
-
Appearance of Aliphatic Backbone: New signals for the saturated backbone carbons will appear upfield (~30-45 ppm).
-
-
| Group | Monomer ¹H Shift (ppm) | Polymer ¹H Shift (ppm) | Monomer ¹³C Shift (ppm) | Polymer ¹³C Shift (ppm) |
| Vinyl (=CH₂) | ~5.0 - 5.2 | Absent | ~117 | Absent |
| Vinyl (-CH=) | ~5.8 - 6.0 | Absent | ~135 | Absent |
| Allylic (-CH₂-) | ~3.4 | Broad signals ~2.0-2.8 | ~35 | Broad signals ~30-40 |
| Aromatic (Benzoyl/Resorcinol) | ~7.0 - 8.0 | Broad signals ~7.0-8.1 | ~128-165 | Broad signals ~128-165 |
| Phenolic (-OH) | ~9.5 | Broad signal ~9.6 | - | - |
| Table 1: Representative expected NMR chemical shifts for ADBR monomer vs. its polymer in DMSO-d₆. Actual values may vary. |
Section 2: Molar Mass and Distribution Analysis
The molar mass distribution is a critical parameter that dictates a polymer's mechanical strength, viscosity, and processing behavior.[9]
Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)
Expertise & Experience: GPC separates macromolecules based on their hydrodynamic volume in solution.[10] For rigid, aromatic polymers like those from ADBR, conventional GPC calibration can be inaccurate. The hydrodynamic volume of these polymers may not correlate well with linear standards like polystyrene. Therefore, coupling GPC with a multi-angle light scattering (MALS) detector is essential for determining the absolute molar mass, independent of elution volume and column calibration.[11][12]
Protocol: GPC-MALS
-
System Setup:
-
Mobile Phase: A solvent that fully dissolves the polymer, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.05 M LiBr to suppress aggregation.
-
Columns: Use a set of columns suitable for organic solvents and the expected molar mass range (e.g., polystyrene-divinylbenzene columns).
-
Detectors: A refractive index (RI) detector (for concentration) and a MALS detector.
-
-
Sample Preparation:
-
Prepare polymer solutions at a concentration of 1-2 mg/mL in the mobile phase.
-
Filter the solutions through a 0.2 or 0.45 µm PTFE filter to remove any particulate matter.
-
-
dn/dc Determination: The specific refractive index increment (dn/dc) is a material constant required for MALS analysis.[12] It must be measured offline for the specific polymer/solvent/temperature combination or determined via software if an online RI detector is used for 100% mass recovery.
-
Data Acquisition & Analysis:
-
Inject the filtered sample onto the GPC system.
-
Use the MALS software to analyze the data from the RI and MALS detectors. The software will calculate the number-average molar mass (Mn), weight-average molar mass (Mw), and polydispersity index (PDI = Mw/Mn) at each elution slice.
-
| Parameter | Description | Significance for ADBR Polymers |
| Mn ( g/mol ) | Number-Average Molar Mass | Influences properties like Tg and brittleness. |
| Mw ( g/mol ) | Weight-Average Molar Mass | More sensitive to high-mass chains; relates to strength and viscosity. |
| PDI (Mw/Mn) | Polydispersity Index | A measure of the breadth of the molar mass distribution. A value of 1.0 is a perfectly uniform polymer. Free radical polymerization typically yields PDI > 1.5. |
| Table 2: Key parameters obtained from GPC-MALS analysis. |
Section 3: Thermal Properties Assessment
The highly aromatic and rigid structure of ADBR polymers suggests excellent thermal stability, a key property for high-performance applications.[13] Thermal analysis techniques quantify this stability.
Figure 2: Workflow for assessing the thermal properties of ADBR polymers using TGA and DSC.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in a sample's mass as a function of temperature. It is the definitive method for determining thermal stability. For phenolic-type resins, degradation in an inert atmosphere typically begins at temperatures above 350-400°C.[14][15] A high char yield at the end of the run is characteristic of highly aromatic structures, which form stable carbonaceous material upon decomposition.
Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the dried polymer into a TGA pan (platinum or alumina).
-
Instrument Setup:
-
Atmosphere: Nitrogen (or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Ramp the temperature from ambient (~30 °C) to 800 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) vs. temperature (°C).
-
Onset of Decomposition (Td,onset): Determine the temperature at which significant mass loss begins (e.g., 5% mass loss).
-
Maximum Decomposition Rate (Td,max): From the first derivative of the TGA curve (DTG curve), find the temperature at the peak, which indicates the point of fastest decomposition.
-
Char Yield: Record the percentage of mass remaining at the end of the experiment (e.g., at 800 °C).
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions, most importantly the glass transition temperature (Tg). The Tg marks the transition from a rigid, glassy state to a more rubbery state. Given the bulky benzoyl groups, ADBR polymers are expected to be amorphous and exhibit a high Tg.
Protocol: DSC
-
Sample Preparation: Seal 5-10 mg of the dried polymer in an aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
1st Heat: Ramp from ambient to a temperature well above the expected Tg (e.g., 250 °C) at 20 °C/min. This erases the sample's prior thermal history.
-
Cool: Cool the sample back down to ambient at 20 °C/min.
-
2nd Heat: Ramp again from ambient to 250 °C at 20 °C/min. The Tg is determined from this second heating scan.
-
-
-
Data Analysis:
-
Plot heat flow vs. temperature for the second heating scan.
-
Glass Transition (Tg): Identify the Tg as the midpoint of the step-change in the heat flow curve. The rigid structure of ADBR polymers likely places the Tg well above 150 °C.
-
| Thermal Property | Technique | Typical Expected Value for Aromatic Polymers | Significance |
| Td,onset (5% loss) | TGA | > 350 °C | Defines the upper limit for thermal stability and processing.[16] |
| Char Yield @ 800°C | TGA | > 40% | High char yield indicates excellent thermal and flame-retardant properties.[15] |
| Tg | DSC | > 150 °C | Determines the material's service temperature; a high Tg indicates a rigid material at room temperature. |
| Table 3: Summary of key thermal properties and their significance. |
Conclusion
The rigorous characterization of polymers synthesized with this compound is paramount to unlocking their potential. The protocols outlined in this guide—spanning spectroscopy, chromatography, and thermal analysis—form a cohesive and self-validating workflow. By systematically applying these methods, researchers can confidently determine the structure, molar mass, and thermal limits of these novel materials, paving the way for their intelligent design and application in demanding fields such as advanced materials and drug development.
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 11. mooreanalytical.com [mooreanalytical.com]
- 12. wyatt.com [wyatt.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigation on the Properties of Phenolic-Resin-Based Functional Gradient Thermal Protection Composite Materials [mdpi.com]
- 16. jfda-online.com [jfda-online.com]
Application Notes and Protocols for 2-Allyl-4,6-dibenzoylresorcinol in Dental Composites and Adhesives
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Novel Approach to Dental Material Formulation
The field of dental restorative materials is in a constant state of evolution, driven by the pursuit of enhanced longevity, biocompatibility, and esthetic appeal. While significant advancements have been made, challenges such as polymerization shrinkage, secondary caries, and material degradation remain prevalent. This document outlines the potential application of a novel functional monomer, 2-Allyl-4,6-dibenzoylresorcinol (ADR), in the formulation of advanced dental composites and adhesives.
ADR is a unique trifunctional molecule incorporating a resorcinol core, two benzoyl moieties, and an allyl group. This distinct chemical architecture suggests a multifaceted role within a polymer network, potentially addressing some of the critical limitations of current resin-based dental materials. These application notes and protocols are designed to serve as a comprehensive guide for researchers and material scientists interested in exploring the synthesis, incorporation, and evaluation of ADR in dental restorative systems. The methodologies described herein are based on established principles of polymer chemistry and dental materials science and are intended to provide a robust framework for investigation and development.
The Chemistry of this compound: A Multifunctional Monomer
The potential of this compound as a valuable component in dental composites and adhesives stems from the synergistic contributions of its constituent functional groups.
-
Resorcinol Core: Resorcinol and its derivatives are known for their use in resin synthesis, often in combination with formaldehyde, to create durable polymers.[1][2] In the context of dental materials, the phenolic hydroxyl groups of the resorcinol core can potentially engage in hydrogen bonding with the tooth structure, particularly collagen, which may enhance adhesion. Furthermore, polyphenolic structures are recognized for their antioxidant and potential antimicrobial properties, which could contribute to the longevity of the restoration by resisting degradation and inhibiting bacterial growth at the restoration margin.[3]
-
Benzoyl Groups: The benzoyl moieties are key components of many photoinitiator systems used in dental composites.[4][5] While ADR itself is not a primary photoinitiator, the presence of these groups suggests it may act as a co-initiator or photosensitizer, potentially influencing the kinetics of photopolymerization. Specifically, upon exposure to curing light, the benzoyl groups could participate in the generation of free radicals necessary to initiate the polymerization of methacrylate monomers.[6][7]
-
Allyl Group: The allyl functional group offers a distinct polymerization pathway compared to the commonly used methacrylate groups in dental resins. Allyl polymerization typically proceeds at a slower rate, which can be advantageous in mitigating the rapid onset of polymerization shrinkage and the associated stresses at the tooth-restoration interface.[8] The incorporation of monomers with alternative polymerization mechanisms is a strategy being explored to develop low-shrinkage dental composites.
Chemical Structure of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Polyphenols in Dental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oraljournal.com [oraljournal.com]
- 6. Benzoyl germanium derivatives as novel visible light photoinitiators for dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The power of light – From dental materials processing to diagnostics and therapeutics [medicaljournalssweden.se]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Thiol-Ene Click Chemistry with 2-Allyl-4,6-dibenzoylresorcinol
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the thiol-ene click chemistry reaction involving 2-Allyl-4,6-dibenzoylresorcinol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, practical execution, and potential applications of this powerful conjugation strategy. By leveraging the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this guide offers not just procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible outcomes. Visual aids, including reaction mechanisms and experimental workflows rendered in Graphviz, are provided to enhance understanding.
Introduction: The Power of Thiol-Ene Click Chemistry
The thiol-ene reaction has emerged as a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions.[1] This reaction, which involves the addition of a thiol (R-SH) to an alkene (an "ene"), can proceed through either a radical-mediated or a nucleophile-catalyzed pathway, both typically resulting in the formation of a stable thioether linkage with anti-Markovnikov regioselectivity.[1][2] Its insensitivity to many common functional groups and solvents, including aqueous environments, makes it an invaluable tool in materials science, bioconjugation, and drug discovery.[3]
This compound is a bespoke "ene" substrate, offering a unique scaffold for the synthesis of novel molecular architectures. The presence of the allyl group provides a reactive handle for thiol-ene chemistry, while the dibenzoylresorcinol core imparts rigidity and specific electronic and steric properties. The phenolic hydroxyl groups can also play a role in modulating the reactivity and solubility of the molecule and its derivatives. This application note will focus on the photoinitiated radical thiol-ene reaction, a versatile and widely used variant of this powerful transformation.[1]
Reaction Mechanism and Key Considerations
The photoinitiated radical thiol-ene reaction proceeds via a chain mechanism involving three key steps: initiation, propagation, and termination.
-
Initiation: Upon exposure to UV light, a photoinitiator absorbs energy and cleaves to generate free radicals. These radicals then abstract a hydrogen atom from a thiol, generating a highly reactive thiyl radical (RS•).[2][3]
-
Propagation: The thiyl radical adds across the double bond of the alkene (this compound) in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the desired thioether product and regenerating a thiyl radical, which continues the chain reaction.
-
Termination: The reaction ceases when two radicals combine.
Diagram: Radical-Mediated Thiol-Ene Reaction Mechanism
References
Application Note & Protocol: Evaluating 2-Allyl-4,6-dibenzoylresorcinol in Novel Photocurable Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the formulation, curing, and characterization of photocurable resins incorporating 2-Allyl-4,6-dibenzoylresorcinol. This novel molecule, with its unique combination of dibenzoyl and allyl functionalities, presents intriguing possibilities as a Type I photoinitiator and a functional comonomer. This guide offers detailed protocols for screening and evaluating its potential, enabling researchers to explore its impact on curing kinetics and the thermomechanical properties of the final cured polymer. We present a systematic approach to formulating resins, from basic component selection to advanced characterization techniques, providing a framework for innovation in fields such as 3D printing, specialty coatings, and medical device fabrication.
Introduction: The Potential of a Multifunctional Moiety
The field of photopolymerization is continuously driven by the quest for novel molecules that can enhance cure speed, improve final properties, and enable new applications. This compound (CAS 102593-7-8) is a compound of interest due to its hybrid structure.[1][2][3][4] The presence of two benzoyl groups suggests a potential for photoinitiation via Norrish Type I cleavage upon UV exposure, similar to established acylphosphine oxide and alpha-hydroxyketone photoinitiators.[5][6][7] This mechanism involves the absorption of UV energy to generate highly reactive free radicals that initiate polymerization.[6][8][9]
Simultaneously, the allyl group provides a site for covalent incorporation into the polymer backbone through radical polymerization.[10] This dual functionality could lead to a "polymerizable photoinitiator," potentially reducing the migration of unreacted initiator molecules in the cured product—a critical consideration for biocompatible materials and food-contact applications.
This application note details the necessary steps to explore these hypotheses. We will cover the formulation of test resins, protocols for UV curing, and a suite of analytical methods to characterize both the curing process and the final material properties.
Foundational Principles of Photocurable Resin Formulation
A successful UV-curable formulation is a synergistic blend of several key components.[11][12] Understanding the role of each is crucial before incorporating an experimental molecule like this compound.
-
Oligomers: These are higher molecular weight polymers that form the backbone of the cured network and largely determine the final physical properties, such as flexibility, hardness, and chemical resistance.[12][13] Common examples include urethane acrylates, epoxy acrylates, and polyester acrylates.
-
Monomers: Acting as reactive diluents, monomers are low-viscosity liquids that control the viscosity of the formulation for processability (e.g., for inkjetting or coating).[12][13] They also influence the crosslink density and properties of the final cured material.
-
Photoinitiators: These molecules are essential for initiating the polymerization reaction upon exposure to UV light.[14][15] They absorb light energy to generate reactive species, typically free radicals or cations.[8][9] Photoinitiators are classified as Norrish Type I (unimolecular cleavage) or Norrish Type II (bimolecular hydrogen abstraction).[5][7][8][16]
-
Additives: This broad category includes stabilizers, leveling agents, pigments, and other modifiers used to fine-tune specific properties of the liquid resin or the cured material.[11][17]
The logical workflow for developing a new formulation is depicted below.
References
- 1. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 102593-74-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 8. hampfordresearch.com [hampfordresearch.com]
- 9. The best photoinitiators for UV curing | Comindex [comindex.es]
- 10. WO2020232083A1 - Photocurable resins for volumetric additive manufacturing - Google Patents [patents.google.com]
- 11. Introduction to UV Formulations | Bomar Blog [bomar-chem.com]
- 12. Understanding UV Resin: Composition and Applications - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 13. specialchem.com [specialchem.com]
- 14. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 15. songwon.com [songwon.com]
- 16. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 17. CN111471139A - Soft photocuring 3D printing resin material and preparation method thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Allyl-4,6-dibenzoylresorcinol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Allyl-4,6-dibenzoylresorcinol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. We will address common challenges through a series of frequently asked questions and provide detailed, field-tested protocols to streamline your experimental workflow.
The synthesis of this compound is typically approached as a two-stage process. First, the aromatic core, 4,6-dibenzoylresorcinol, is prepared, most commonly via a Friedel-Crafts acylation of resorcinol. The second stage involves the strategic introduction of an allyl group onto the 2-position of this substituted resorcinol. Both stages present unique challenges, from controlling regioselectivity and preventing side reactions to managing harsh reaction conditions. This guide provides expert insights into overcoming these hurdles.
Overall Synthetic Workflow
The logical pathway from resorcinol to the target molecule involves a benzoylation step followed by a strategic allylation.
Caption: Overall two-stage synthesis pathway.
Part 1: Troubleshooting the Synthesis of 4,6-Dibenzoylresorcinol
This section addresses the initial Friedel-Crafts acylation, a critical step that dictates the purity and yield of the precursor for the final allylation.
FAQ 1: My Friedel-Crafts acylation of resorcinol is giving very low yields of 4,6-dibenzoylresorcinol. What are the most likely causes?
Low yields in this reaction typically stem from three areas: catalyst activity, temperature control, and reaction setup.
-
Catalyst Quality: The Lewis acid catalyst, most commonly anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), is highly hygroscopic. Moisture deactivates the catalyst, halting the reaction. Ensure you are using a freshly opened bottle of anhydrous catalyst or that it has been properly stored in a desiccator.
-
Reaction Temperature: This reaction is often performed as a high-temperature melt, typically between 120°C and 250°C.[1] Insufficient temperature will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can lead to charring and decomposition of the resorcinol starting material. Precise temperature monitoring and control are crucial.
-
Stoichiometry and Mixing: While the Lewis acid is catalytic, sufficient quantities are needed to drive the reaction. More importantly, because this is often a solvent-free melt reaction, efficient stirring is mandatory to ensure homogeneity between the resorcinol, benzoyl chloride, and catalyst. Without it, localized overheating and poor reactant contact will drastically reduce yields.
FAQ 2: I'm seeing significant O-acylation byproducts instead of the desired C-acylated product. How can I favor C-acylation?
This is a classic challenge in acylating phenols. Phenols can undergo O-acylation to form a phenolic ester or C-acylation to form a hydroxy aryl ketone. The desired product, 4,6-dibenzoylresorcinol, is a C-acylated product.
The key to favoring C-acylation is to use conditions that promote the Fries Rearrangement . The Fries rearrangement is the conversion of a phenolic ester (the O-acylated product) to a hydroxy aryl ketone (the C-acylated product), catalyzed by a Lewis acid.[2][3]
-
Mechanism Insight: The reaction likely proceeds through initial O-acylation to form resorcinol dibenzoate. At high temperatures and in the presence of a Lewis acid like AlCl₃, this ester rearranges. The Lewis acid coordinates to the carbonyl oxygen, weakening the ester C-O bond and generating an acylium ion.[2][4] This electrophile then attacks the electron-rich aromatic ring (electrophilic aromatic substitution) to form the thermodynamically more stable C-acylated product.
-
Practical Application: To favor C-acylation, ensure you are using a sufficient amount of Lewis acid and high enough temperatures (typically >140°C). These conditions facilitate the in-situ Fries rearrangement of any O-acylated intermediate back to the desired C-acylated product. Low temperatures will favor the kinetically preferred O-acylated product.
Caption: High temperatures favor the Fries rearrangement to the desired C-acylated product.
FAQ 3: How do I purify the crude 4,6-dibenzoylresorcinol? The product seems to be an oil or a stubborn solid.
The crude product from a high-temperature melt is often a dark, viscous mixture. The key is a multi-step workup and purification.
-
Quenching: After cooling the reaction mixture (e.g., to 120°C), it should be carefully quenched. A common procedure involves adding glacial acetic acid followed by ethanol.[1] This helps to dissolve the product and hydrolyze the catalyst complexes.
-
Precipitation: The product will often precipitate upon addition of ethanol or an ethanol/water mixture. The solid can then be collected by filtration.
-
Recrystallization: This is the most critical step for achieving high purity. A mixture of ethanol and a higher-boiling aromatic solvent like chlorobenzene has been reported to be effective for recrystallization, yielding the product as pale-yellow plates. Experiment with different solvent systems (e.g., ethanol/toluene, acetic acid/water) to optimize crystal formation and purity.
| Problem | Potential Cause | Recommended Solution |
| Dark, tar-like crude product | Reaction temperature was too high, causing decomposition. | Reduce reaction temperature slightly (e.g., from 220°C to 200°C). Ensure efficient stirring to prevent localized hotspots. |
| Product oils out during recrystallization | The chosen solvent system is not ideal; solubility is too high. | Add an anti-solvent dropwise to the hot solution until turbidity appears, then re-heat to clarify and cool slowly. Try a less polar solvent system. |
| Poor recovery after recrystallization | Product is too soluble in the chosen solvent. | Cool the crystallization mixture in an ice bath for an extended period before filtering. Minimize the amount of hot solvent used for dissolution. |
Part 2: Troubleshooting the Allylation of 4,6-Dibenzoylresorcinol
With the pure precursor in hand, the next stage is the introduction of the allyl group. The target position (C-2) is sterically hindered and flanked by two hydroxyl groups, making this a non-trivial transformation.
FAQ 4: What is the most reliable strategy for introducing the allyl group at the C-2 position?
Direct C-allylation at this sterically congested position is extremely challenging and likely to fail or give complex product mixtures. The most logical and well-precedented strategy for achieving this transformation on a phenol is a two-step O-allylation followed by a thermal Claisen rearrangement .
-
O-Allylation: The first step is to convert one of the phenolic hydroxyl groups into an allyl ether. This is a standard Williamson ether synthesis, reacting the phenoxide (generated with a base like K₂CO₃ or NaH) with an allyl halide (e.g., allyl bromide). This reaction is typically high-yielding and clean.
-
Claisen Rearrangement: The resulting aryl allyl ether is then heated. This induces a[5][5]-sigmatropic rearrangement where the allyl group migrates from the oxygen to the ortho position of the ring, forming a new C-C bond and restoring the phenol.[6][7][8] Since the 4 and 6 positions are already blocked by benzoyl groups, the allyl group is directed exclusively to the C-2 position.
Caption: The O-Allylation/Claisen Rearrangement workflow.
FAQ 5: My Claisen rearrangement is failing. I either recover the starting ether or see decomposition. What are the critical parameters?
The Claisen rearrangement is a concerted, pericyclic reaction that is highly dependent on thermal energy.[8] Failure is almost always due to incorrect reaction conditions.
-
Temperature is Key: This rearrangement requires significant thermal energy, often in the range of 180-250°C.[8] If you are not reaching a sufficiently high temperature, the reaction will not proceed. Use a high-boiling solvent such as DMF, diphenyl ether, or N-methyl-2-pyrrolidone (NMP) to achieve the necessary temperature. Solvent-free (neat) conditions can also be effective if the starting ether is a liquid or low-melting solid at the reaction temperature.
-
Reaction Time: While higher temperatures accelerate the reaction, sufficient time is still needed for completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which could range from a few hours to over 15 hours.[9]
-
Atmosphere: At these high temperatures, the substrate can be susceptible to oxidation. It is good practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions and improve the yield and purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dibenzoylresorcinol
This protocol is adapted from established Friedel-Crafts procedures.[1]
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a temperature probe.
-
Charging Reagents: To the flask, add benzoyl chloride (2.2 equivalents) and anhydrous zinc chloride (0.1 equivalents relative to resorcinol). Begin stirring.
-
Addition of Resorcinol: Carefully add resorcinol (1.0 equivalent) to the mixture in portions over 15-20 minutes. The mixture will become a thick slurry.
-
Heating: Heat the reaction mixture with stirring. The target temperature for the melt reaction is typically 180-210°C. Maintain this temperature for 1-2 hours. The mixture will darken significantly.
-
Workup:
-
Cool the reaction mixture to approximately 120°C.
-
Cautiously add glacial acetic acid (e.g., 2-3 volumes relative to the initial resorcinol weight).
-
Further cool to 80°C and add absolute ethanol (e.g., 4-5 volumes). The product should begin to precipitate.
-
Allow the mixture to cool to room temperature, then place in an ice bath for 1 hour to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/chlorobenzene) to yield pure 4,6-dibenzoylresorcinol.
-
Protocol 2: Synthesis of this compound
This protocol is based on the principles of Williamson ether synthesis followed by a thermal Claisen rearrangement.[6][9]
Step A: O-Allylation
-
Setup: In a round-bottom flask, dissolve 4,6-dibenzoylresorcinol (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add Allyl Bromide: Add allyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction, filter off the K₂CO₃, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step B: Thermal Claisen Rearrangement
-
Setup: Place the crude or purified allyl ether intermediate into a flask equipped with a condenser and a temperature probe, under a nitrogen atmosphere.
-
Solvent: Add a high-boiling solvent (e.g., DMF) or proceed neat if the material is an oil.
-
Heating: Heat the mixture to 190-220°C.
-
Reaction: Maintain this temperature for 10-15 hours. Monitor the progress of the rearrangement by TLC or LC-MS, looking for the disappearance of the starting ether and the appearance of the more polar phenol product.
-
Purification: After cooling, the product can be isolated and purified. If DMF was used, it can be removed under high vacuum. The resulting residue should be purified by column chromatography on silica gel to yield the final product, this compound.
References
- 1. 4,6-Dibenzoylresorcinol | 3088-15-1 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. 4,6-DIBENZOYLRESORCINOL | 3088-15-1 [amp.chemicalbook.com]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Preventing premature polymerization of 2-Allyl-4,6-dibenzoylresorcinol during storage
Technical Support Center
Topic: Preventing Premature Polymerization of 2-Allyl-4,6-dibenzoylresorcinol (ADR) During Storage
Introduction
This compound (ADR), with its unique molecular architecture combining a reactive allyl group and a phenolic resorcinol core, is a valuable building block in pharmaceutical and materials science research. However, these same structural features render it susceptible to premature, uncontrolled polymerization during storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, diagnose, and prevent this degradation pathway, ensuring the long-term stability and integrity of your ADR samples.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose potential polymerization issues based on common laboratory observations.
Q1: My ADR sample, which was a crystalline solid, has become viscous, gummy, or has solidified into a hard mass. What is happening?
A1: This is a classic sign of advanced polymerization. The allyl group on the ADR molecule is susceptible to free-radical polymerization. This process, once initiated, converts individual monomer units into long-chain oligomers or polymers, resulting in a dramatic increase in viscosity and eventual solidification.[1] The reaction can be triggered by ambient factors such as heat, light, or trace contaminants.[1]
The polymerization proceeds via a free-radical mechanism, which is often autoinhibitive in allyl monomers due to a process called "degradative chain transfer."[2] In this process, a growing polymer chain abstracts a hydrogen atom from the allyl group of a monomer. This terminates the original chain and creates a new, resonance-stabilized (and thus less reactive) allyl radical, which is slow to initiate a new chain.[2] While this slows the formation of high-molecular-weight polymers, it readily leads to the formation of undesirable oligomers that manifest as increased viscosity or gumminess.[2]
Figure 1: Simplified workflow of ADR polymerization and degradative chain transfer.
Q2: The color of my ADR sample has changed from off-white to yellow or brown. Is this related to polymerization?
A2: Yes, discoloration is a strong indicator of chemical degradation, often accompanying oligomerization. The formation of conjugated systems and oxidation byproducts during uncontrolled polymerization can lead to the creation of chromophores, which absorb visible light and cause the sample to appear yellow or brown.[3] While slight discoloration may not preclude use in non-critical applications, it signals that the material's purity is compromised and it should not be used in sensitive experiments without purification and re-analysis.[3]
Q3: How can I definitively confirm if my ADR has started to polymerize before it becomes visibly viscous?
A3: Early detection is key. For a definitive assessment, analytical techniques are required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. In a pure monomer sample, you will see sharp, well-defined peaks corresponding to the allyl protons. Upon polymerization, you will observe a significant broadening of all peaks and a decrease or disappearance of the characteristic vinyl proton signals.[4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can monitor the disappearance of the C=C stretching vibration from the allyl group, which is present in the monomer but absent in the saturated polymer backbone.[6] This provides clear evidence of polymerization.
-
Gel Permeation Chromatography (GPC): GPC separates molecules by size and is the most direct method to quantify oligomer and polymer formation.[4] A pure monomer will show a single, sharp peak. A partially polymerized sample will show additional peaks or a broad shoulder at earlier elution times, corresponding to higher molecular weight species.[7]
Section 2: Preventative Storage & Handling Protocols
Proactive measures are the most effective strategy for maintaining the long-term stability of ADR.
Best Practices for Optimal Storage
The primary triggers for ADR polymerization are heat, light, and oxygen .[1] Therefore, proper storage is non-negotiable.
-
Temperature: Store ADR in a refrigerator at 2-8°C .[3] Avoid storing at room temperature for extended periods. Do not expose containers to direct heat sources.
-
Light: Store the material in an amber glass vial or a container completely shielded from light to prevent photo-initiation.[3]
-
Atmosphere: Oxygen can contribute to the formation of peroxide species that can initiate polymerization.[8] For long-term storage, it is highly recommended to flush the container headspace with an inert gas like argon or nitrogen before sealing.[3]
-
Container: Use a tightly sealed container to prevent moisture and air ingress.[9][10] Ensure the cap has a chemically resistant liner (e.g., PTFE).
Table 1: Recommended Storage Conditions for ADR
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Reduces the rate of free radical formation.[1] |
| Light Exposure | In the dark (Amber Vial) | Prevents UV light from initiating polymerization.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes contact with oxygen, preventing oxidative initiation.[3] |
| Container | Tightly sealed glass vial | Prevents contamination and exposure to air/moisture.[11] |
| Inhibitor | 100-200 ppm BHT or MEHQ | Quenches free radicals to provide a significant induction period.[3][8] |
The Critical Role of Polymerization Inhibitors
For any reactive monomer like ADR, an inhibitor is essential for ensuring a viable shelf life.[1] Inhibitors are compounds that scavenge free radicals, effectively terminating the polymerization chain reaction before it can propagate.[12]
-
Common Inhibitor Classes:
-
Phenols: Butylated hydroxytoluene (BHT) and the monomethyl ether of hydroquinone (MEHQ) are highly effective. They work by donating a hydrogen atom to a growing radical chain, creating a stable phenoxy radical that is incapable of initiating further polymerization.[12]
-
Quinones: p-Benzoquinone is a potent inhibitor that can react directly with radicals.[8] However, it can cause discoloration, making it less ideal for applications where color is critical.[8]
-
Stable Free Radicals: Compounds like TEMPO are highly efficient radical traps.[8]
-
For ADR, adding 100-200 ppm of BHT is a robust and field-proven strategy. It is non-volatile and effective at preventing polymerization during both storage and workup steps like solvent evaporation.[3]
Section 3: Frequently Asked Questions (FAQs)
-
Q: What specifically makes the ADR molecule so unstable?
-
A: The instability arises from the combination of two functional groups: the allyl C=C double bond , which is the site of polymerization, and the phenolic hydroxyl groups on the resorcinol ring. The electron-rich resorcinol core can influence the reactivity of the allyl group. Furthermore, allylic compounds are prone to abstraction of the hydrogens on the carbon adjacent to the double bond, leading to the degradative chain transfer mechanism discussed earlier.[2]
-
-
Q: My ADR arrived without an inhibitor. What should I do?
-
A: If you plan to store it for more than a few days, you should immediately add an inhibitor. Prepare a dilute stock solution of BHT in a compatible, volatile solvent (e.g., ethyl acetate). Add the appropriate volume to your ADR to achieve a final concentration of 100-200 ppm, mix thoroughly, and then remove the solvent under a gentle stream of nitrogen. Store immediately under the recommended conditions.
-
-
Q: Can I use ADR that has started to polymerize?
-
A: It is strongly discouraged for any application requiring high purity and stoichiometric precision. The presence of oligomers will alter the material's physical properties and introduce impurities. If the material is critical and cannot be replaced, you may attempt purification via flash column chromatography to separate the monomer from the higher molecular weight species.[3] However, you must re-qualify the purified material (e.g., by NMR, melting point) before use.
-
-
Q: How should I handle ADR safely in the laboratory?
-
A: Always handle ADR in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][13] Avoid creating dust. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[10][13][14]
-
Section 4: Key Experimental Protocols
Protocol 4.1: Purification of Partially Polymerized ADR via Flash Chromatography
This protocol is intended for recovering pure monomer from a sample showing signs of oligomerization.
-
Inhibitor Addition: Before beginning, add ~100 ppm of BHT to the crude ADR to prevent further polymerization during the purification process.[3]
-
Sample Preparation: Dissolve the partially polymerized ADR in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or a DCM/ethyl acetate mixture.
-
Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate is a good starting point, determined by TLC).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Run the column, collecting fractions. The ADR monomer should elute before the higher molecular weight oligomers.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure monomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, ensure the water bath temperature remains low (<40°C) and do not evaporate to complete dryness. This prevents polymerization upon heating and concentration.[3]
-
Final Step: Add a fresh charge of inhibitor (100-200 ppm BHT) to the purified product before storage.
Figure 2: Workflow for the purification of partially polymerized ADR.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Revision Notes - Identification of Monomers from Polymer Structures | Polymerisation | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories | Separation Science [sepscience.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Optimizing reaction conditions for the synthesis of 2-Allyl-4,6-dibenzoylresorcinol
Technical Support Center: Synthesis of 2-Allyl-4,6-dibenzoylresorcinol
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible, high-yield results.
Overview of Synthetic Strategies
The synthesis of this compound from resorcinol involves two primary transformations: a double Friedel-Crafts acylation (dibenzoylation) and an allylation. The sequence of these operations defines the two most viable synthetic pathways. Understanding the causality behind each choice is critical for success.
-
Pathway A: Acylation First, then Allylation. This route involves first synthesizing 4,6-dibenzoylresorcinol, followed by a selective allylation at the 2-position. This is often achieved via an O-allylation and a subsequent thermal Claisen rearrangement.
-
Pathway B: Allylation First, then Acylation. This route begins with the synthesis of 2-allylresorcinol (typically via O-allylation and Claisen rearrangement of resorcinol itself), followed by the dibenzoylation at the 4- and 6-positions.
Caption: Alternative synthetic routes to this compound.
Pathway A is often preferred as the electron-withdrawing benzoyl groups can moderate the reactivity of the resorcinol ring, potentially leading to a cleaner subsequent allylation. Pathway B can be complicated by the high reactivity of the 2-allylresorcinol intermediate, which may lead to side products during the strong Lewis-acid-catalyzed dibenzoylation step.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Section 2.1: Friedel-Crafts Dibenzoylation Issues
The Friedel-Crafts acylation of resorcinol is a cornerstone of this synthesis but is fraught with challenges, primarily related to catalyst choice and the competition between C-acylation and O-acylation.
Q1: My Friedel-Crafts acylation yield is very low or the reaction is not proceeding. What are the likely causes?
A1: Low yields in this reaction typically stem from issues with the catalyst, reactants, or temperature.
-
Catalyst Deactivation: Lewis acids like AlCl₃ are highly hygroscopic. Trace amounts of water in your solvent or on your glassware will hydrolyze and deactivate the catalyst. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.
-
Insufficient Catalyst: Resorcinol's hydroxyl groups and the product's carbonyl and hydroxyl groups are Lewis bases that complex with the catalyst.[1] Therefore, more than two stoichiometric equivalents of the Lewis acid catalyst are required per mole of resorcinol for diacylation.
-
Low Temperature: While lower temperatures can favor para-substitution in some Fries rearrangements, the overall reaction rate may be too slow.[2][3] A moderate increase in temperature may be necessary to drive the reaction to completion.
-
Poor Reagent Purity: Ensure the purity of your resorcinol and benzoyl chloride (or benzoic acid, depending on the method).
Caption: Decision workflow for troubleshooting low acylation yields.
Q2: I am isolating a significant amount of a phenolic ester byproduct instead of the desired C-acylated ketone. How can I prevent this?
A2: You are observing competitive O-acylation, which is a common issue when acylating phenols.[4] The solution is to employ conditions that favor the Fries Rearrangement , which converts the kinetically favored O-acylated ester into the thermodynamically stable C-acylated ketone product.[2][3]
-
Mechanism: The Lewis acid catalyst coordinates to the ester's carbonyl oxygen, creating a positive charge. This facilitates the cleavage of the ester C-O bond, generating a free acylium ion (R-C=O)⁺.[1][5] This electrophile then attacks the electron-rich aromatic ring (an electrophilic aromatic substitution) to form the C-acylated product.
-
Optimization:
-
Higher Temperatures: The Fries rearrangement is a thermodynamically controlled process. Higher reaction temperatures (e.g., >100 °C) provide the activation energy needed to drive the equilibrium from the O-acylated intermediate to the more stable C-acylated product.[3][5]
-
Sufficient Reaction Time: The rearrangement may require several hours. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Solvent Choice: Non-polar solvents tend to favor the formation of the ortho-substituted product, while more polar solvents can favor the para product.[2][3] For 4,6-dibenzoylresorcinol, a solvent like nitrobenzene or simply running the reaction neat may be effective.
-
Q3: Are there milder, more environmentally friendly alternatives to AlCl₃ for the acylation step?
A3: Yes. The harshness and waste associated with stoichiometric Lewis acids have driven the development of alternatives.[5][6]
-
Brønsted Acids: Strong protic acids like methanesulfonic acid (MSA) can effectively catalyze both the acylation and the subsequent Fries rearrangement.[1][7] Often, a mixture of MSA and a dehydrating agent like polyphosphoric acid (PPA) or methanesulfonic anhydride is used.[1]
-
Heterogeneous Catalysts: Zeolites, particularly H-beta zeolites, have shown promise as reusable, solid acid catalysts for the direct acylation of resorcinol with benzoic acid, combining the esterification and Fries rearrangement into a one-pot process.[8]
Section 2.2: Allylation and Claisen Rearrangement Issues
The introduction of the allyl group at the C-2 position is best accomplished via a thermal[3][3]-sigmatropic rearrangement known as the Aromatic Claisen Rearrangement.[9][10]
Q4: My O-allylation of 4,6-dibenzoylresorcinol is inefficient. What conditions should I use?
A4: Inefficient O-allylation is usually due to a suboptimal base or solvent system.
-
Choice of Base: A moderately strong base is needed to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent like acetone, DMF, or acetonitrile is ideal. Acetone is often preferred as it is easy to remove during workup.
-
Allylating Agent: Allyl bromide is the most common and reactive reagent for this purpose. Use a slight excess (1.1-1.2 equivalents) to ensure complete conversion.
-
Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to ensure a reasonable reaction rate.
Q5: The Claisen rearrangement of my allyl ether intermediate is not proceeding to completion. How can I drive it forward?
A5: The Claisen rearrangement is a thermally driven, concerted pericyclic reaction.[10][11] Failure to proceed is almost always due to insufficient thermal energy.
-
High Temperature is Key: This rearrangement often requires temperatures between 180-220 °C.[12]
-
High-Boiling Solvent: Use a high-boiling, inert solvent such as N,N-diethylaniline, DMF, or diphenyl ether to achieve the necessary temperatures. Running the reaction neat (without solvent) under an inert atmosphere (N₂ or Ar) is also a common strategy if the starting material is a liquid or low-melting solid.
-
Monitor Progress: The disappearance of the starting allyl ether can be monitored by TLC. The product, being a phenol, will have a different Rƒ and will likely show a color change with stains like KMnO₄ or ceric ammonium molybdate.
Optimized Protocol & Data Summary
Based on common laboratory practices, Pathway A is generally the more controllable route. Below is a representative protocol.
Step-by-Step Experimental Protocol (Pathway A)
Step 1: Synthesis of 4,6-Dibenzoylresorcinol (via Fries Rearrangement)
-
To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq).
-
Carefully add nitrobenzene as the solvent.
-
Slowly add benzoyl chloride (2.2 eq) to the stirred suspension at 0-5 °C.
-
Add resorcinol (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 120-130 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound (via Allylation and Claisen Rearrangement)
-
In a round-bottom flask, dissolve 4,6-dibenzoylresorcinol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add allyl bromide (1.2 eq) and heat the mixture to reflux for 6-8 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate to obtain the crude allyl ether intermediate.
-
Place the crude ether in a flask equipped for distillation and heat under a nitrogen atmosphere to 190-200 °C for 3-5 hours.[12]
-
Cool the mixture and purify the resulting product by column chromatography on silica gel to yield pure this compound.
Table of Optimized Reaction Parameters
| Parameter | Step 1: Dibenzoylation | Step 2: Allylation/Rearrangement | Rationale |
| Catalyst | AlCl₃ or MSA/PPA | None (Thermal) | AlCl₃ is a classic, potent Lewis acid. MSA is a greener alternative.[1][7] |
| Catalyst Loading | >2.0 equivalents | N/A | Must overcome complexation with hydroxyl and carbonyl groups.[1] |
| Solvent | Nitrobenzene or Neat | Acetone (Allylation), Neat or N,N-diethylaniline (Rearrangement) | High-boiling solvents are needed for the Fries and Claisen rearrangements. |
| Temperature | 120 - 140 °C | Reflux (Allylation), 180 - 210 °C (Rearrangement) | High temperatures are required to overcome the activation energy for both rearrangements.[3][10] |
| Reaction Time | 4 - 8 hours | 6 - 10 hours (Allylation), 3 - 5 hours (Rearrangement) | Must be optimized by monitoring reaction progress (e.g., TLC, LC-MS). |
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fries_rearrangement [chemeurope.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN103709024A - Method for preparing 4,6-diacetylresorcinol by acetylating resorcinol - Google Patents [patents.google.com]
- 8. Direct fries reaction of resorcinol with benzoic acids catalyzed by zeolite H-beta [periodicos.capes.gov.br]
- 9. Claisen Rearrangement [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Allyl Group Side Reactions in 2-Allyl-4,6-dibenzoylresorcinol Polymerization
Introduction: Welcome to the technical support guide for the polymerization of 2-Allyl-4,6-dibenzoylresorcinol. This monomer is a sophisticated building block designed for high-performance polymers, offering a rigid aromatic core, reactive hydroxyl groups for polymerization, and an allyl group for potential post-polymerization modification. However, the very feature that provides this versatility—the allyl group—is also a common source of unexpected side reactions that can compromise polymerization outcomes. Its allylic C-H bonds are weakened, making them susceptible to abstraction, and the double bond is reactive under various thermal and catalytic conditions.[1]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing and resolving common issues stemming from the allyl group's reactivity. We will explore the causality behind these side reactions and provide field-proven troubleshooting strategies to ensure your polymerization proceeds as intended.
Section 1: FAQ - Understanding the Reactivity of the Allyl Group
Q1: What is the intended function of the allyl group on the this compound monomer?
The allyl group (–CH₂–CH=CH₂) is primarily incorporated to serve as a latent reactive handle for post-polymerization modifications.[2] Once the main polymer backbone is formed (typically through reactions of the phenolic hydroxyl groups), the pendant allyl groups can be used for:
-
Cross-linking: To enhance thermal stability, mechanical strength, and solvent resistance. This is often achieved through thiol-ene "click" chemistry or controlled radical reactions.[2][3]
-
Grafting: To attach other polymer chains or functional molecules, thereby tuning the material's properties (e.g., hydrophilicity, biocompatibility).
-
Functionalization: To introduce specific chemical moieties via reactions like epoxidation, dihydroxylation, or oxidation.[2]
Q2: Why is the allyl group so prone to side reactions during polymerization?
The allyl group has two main points of reactivity that can be problematic during the primary polymerization step:
-
The C=C Double Bond: This π-bond can participate in unintended radical polymerization, especially at elevated temperatures or in the presence of radical initiators, leading to branching or cross-linking.[4][5]
-
The Allylic C-H Bonds: The C-H bonds on the methylene group adjacent to the double bond (the "allylic position") are significantly weaker (~15% weaker) than standard sp³ C-H bonds.[1] This makes them susceptible to hydrogen atom abstraction, forming a resonance-stabilized allylic radical. This process, known as degradative chain transfer, can inhibit or terminate polymerization, resulting in low molecular weight products.[4][6]
Q3: What are the most common side reactions involving the allyl group?
The primary side reactions encountered during the polymerization of this compound are:
-
Unintended Radical Polymerization: Leads to insoluble gels and cross-linked networks.
-
Oxidation: Air sensitivity can lead to the formation of aldehydes, ketones, or carboxylic acids, which act as chain terminators.[7][8][9]
-
Isomerization: The terminal allyl group can rearrange to the more thermodynamically stable internal propenyl group (–CH=CH–CH₃), altering the polymer's properties and reactivity.[10][11][12]
-
Claisen-type Rearrangement: Though less common for C-allyl compounds than for aryl allyl ethers, thermal or acid-catalyzed rearrangements can potentially occur at high temperatures, leading to isomeric impurities.[13][14][15]
Section 2: Troubleshooting Guide - Diagnosis and Solutions
This section is formatted to help you diagnose experimental problems based on their outcomes and implement effective solutions.
Problem 1: My polymerization resulted in an insoluble gel or cross-linked material.
-
Primary Suspect: Unintended radical polymerization of the allyl groups. This is the most common cause of premature gelation. Allyl monomers are known to polymerize via free-radical mechanisms, and even trace amounts of oxygen or thermal initiation at high temperatures can trigger this process, creating a cross-linked network instead of the desired linear polymer.[4][16]
-
Diagnostic Steps:
-
Solubility Test: Attempt to dissolve a small sample of the product in a range of good solvents for the expected linear polymer (e.g., NMP, DMF, DMSO). Complete insolubility is a strong indicator of cross-linking.
-
FT-IR Analysis: Compare the spectrum of your product to the monomer. Look for a significant decrease or disappearance of the characteristic C=C stretch of the allyl group (~1640 cm⁻¹).
-
Solid-State NMR: If available, this technique can show a decrease in the signals corresponding to the vinyl protons of the allyl group and the appearance of broad signals corresponding to a saturated aliphatic polymer backbone.
-
-
Solutions & Preventative Measures:
-
Rigorous Inert Atmosphere: Ensure the entire reaction, including solvent transfers, is conducted under a strict inert atmosphere (high-purity Argon or Nitrogen) to exclude oxygen, a known radical initiator.
-
Lower Reaction Temperature: If the primary polymerization chemistry allows, reduce the reaction temperature. High temperatures can induce thermal self-initiation of the allyl groups.[17]
-
Introduce a Radical Inhibitor: Add a small amount (50-200 ppm) of a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone to the reaction mixture. This will scavenge stray radicals without significantly interfering with most condensation polymerization mechanisms.
-
Purify Monomers and Solvents: Ensure solvents are degassed before use and that the monomer is free from peroxide impurities that could initiate radical polymerization.
-
Problem 2: The final polymer has a low molecular weight and/or the reaction stalls prematurely.
-
Primary Suspect: Degradative chain transfer or oxidation of the allyl group.
-
Degradative Chain Transfer: A growing polymer chain radical abstracts a hydrogen from the allyl group of a monomer molecule. This terminates the kinetic chain and creates a stable, resonance-delocalized allyl radical that is slow to re-initiate a new chain, effectively poisoning the polymerization.[4][6][18] This is a well-documented issue in the radical polymerization of allyl compounds.[4]
-
Oxidation: The allyl group can be oxidized to form species like acrolein derivatives or carboxylic acids.[8][9] These functional groups can cap the growing polymer chains, preventing further propagation and leading to low molecular weight products.
-
-
Diagnostic Steps:
-
GPC/SEC Analysis: Gel Permeation Chromatography will directly show a low molecular weight and potentially a broad or multimodal distribution.
-
¹H NMR Spectroscopy: Carefully integrate the signals. Compare the integration of the allyl protons to that of the aromatic protons. A ratio that matches the monomer structure indicates the allyl group is intact. Look for the appearance of new signals, such as an aldehyde proton (~9-10 ppm), which would indicate oxidation.
-
FT-IR Spectroscopy: Look for the appearance of a broad hydroxyl (~3400 cm⁻¹) or strong carbonyl (~1700-1730 cm⁻¹) peak that is inconsistent with your target polymer structure, suggesting oxidation to carboxylic acids.[8]
-
-
Solutions & Preventative Measures:
-
Optimize Initiator Concentration (for radical polymerizations): If you are intentionally polymerizing via a radical mechanism, the initiator must be added gradually over the course of the reaction to maintain a low, steady concentration of radicals.[19] This minimizes chain termination events.
-
Strict Exclusion of Oxygen: As with gelation, maintaining an inert atmosphere is critical to prevent oxidative side reactions that can terminate chains.[1]
-
Use High Purity Reagents: Ensure all reagents are free from oxidative impurities.
-
Problem 3: Spectroscopic analysis (NMR) of the polymer shows unexpected isomeric structures.
-
Primary Suspect: Isomerization of the allyl group to a propenyl group. Under certain conditions (e.g., heat, presence of transition metal catalysts, or strong base), the terminal double bond of the allyl group can migrate to form the more thermodynamically stable internal (propenyl) isomer.[10][11][12][20]
-
Diagnostic Steps:
-
¹H NMR Spectroscopy: This is the most definitive tool. The characteristic signals of the allyl group (a multiplet around 6.0 ppm for -CH=, and two doublets around 5.1-5.4 ppm for =CH₂) will decrease, while new signals for the propenyl group will appear (a doublet of quartets around 6.0-6.5 ppm for Ar-CH=CH- and a doublet around 1.8 ppm for =CH-CH₃).
-
-
Solutions & Preventative Measures:
-
Avoid Contamination with Transition Metals: Ensure your reactor and reagents are free from transition metal contaminants (e.g., from previous reactions or stainless steel spatulas). Certain ruthenium, rhodium, or cobalt complexes are highly effective isomerization catalysts.[10][12]
-
Control pH: Strongly basic or acidic conditions can sometimes facilitate isomerization. Maintain a neutral or buffered reaction medium if the polymerization chemistry permits.
-
Minimize Thermal Stress: Use the lowest effective temperature and shortest reaction time possible to reduce the likelihood of thermally induced isomerization.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions during Polyetherification
This protocol describes a typical polyether synthesis (Williamson ether synthesis) using this compound and an aliphatic dihalide, with specific steps to mitigate allyl group side reactions.
-
Reagent Preparation:
-
Dry N,N-Dimethylformamide (DMF) over 4Å molecular sieves for 48 hours.
-
Degas the dried DMF by bubbling with high-purity argon for 30 minutes.
-
Finely grind anhydrous potassium carbonate (K₂CO₃) and dry under vacuum at 120°C for 4 hours.
-
-
Reactor Setup:
-
Assemble a three-neck round-bottom flask with a mechanical stirrer, an argon inlet, and a condenser.
-
Flame-dry the entire apparatus under vacuum and backfill with argon. Maintain a positive argon pressure throughout the reaction.
-
-
Polymerization:
-
To the flask, add this compound (1.0 eq), K₂CO₃ (2.2 eq), and a radical inhibitor such as BHT (100 ppm).
-
Add the degassed DMF via cannula to achieve a monomer concentration of ~15% (w/v).
-
Stir the mixture at 60°C for 1 hour to ensure complete formation of the phenoxide salt.
-
Add the aliphatic dihalide (e.g., 1,6-dibromohexane, 1.0 eq) dropwise via syringe over 20 minutes.
-
Increase the temperature to 80°C and let the reaction proceed for 12-24 hours, monitoring by GPC. Justification: Using a moderate temperature minimizes the risk of thermal isomerization or radical initiation while being sufficient for the Sₙ2 reaction.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture slowly into a large volume of rapidly stirring methanol.
-
Filter the polymer, wash thoroughly with water to remove salts, and then with methanol to remove unreacted monomer.
-
Dry the polymer under vacuum at 50°C to a constant weight.
-
Protocol 2: Characterization Method - ¹H NMR Analysis to Quantify Allyl Group Integrity
-
Sample Preparation: Dissolve ~10 mg of the purified, dried polymer in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify the aromatic protons on the resorcinol ring (typically 1-2 distinct signals). Integrate this region and set its value to the known number of protons (e.g., 1H).
-
Identify the characteristic allyl group signals:
-
Hₐ: -CH =CH₂ (multiplet, ~5.9-6.1 ppm)
-
Hₑ: -CH=CH ₂ (doublets, ~5.1-5.4 ppm)
-
-
Integrate the Hₐ region. A value of 1 relative to the aromatic proton confirms 100% allyl group retention.
-
Search for propenyl signals (see Problem 3 above). If present, integrate the propenyl methyl doublet (~1.8 ppm) to quantify the degree of isomerization.
-
Section 4: Mechanistic Insights & Workflows
Diagram 1: Troubleshooting Workflow
This diagram provides a logical decision tree for diagnosing issues encountered during the polymerization of this compound.
Caption: Troubleshooting workflow for polymerization issues.
Diagram 2: Mechanism of Unintended Cross-linking
This diagram illustrates the free-radical mechanism responsible for undesirable gelation.
Caption: Mechanism of radical-induced cross-linking.
References
- 1. Allyl group - Wikipedia [en.wikipedia.org]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21447A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 9. sltchemicals.com [sltchemicals.com]
- 10. Efficient allyl to propenyl isomerization in functionally diverse compounds with a thermally modified Grubbs second-generation catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Claisen Rearrangement [organic-chemistry.org]
- 16. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gantrade.com [gantrade.com]
- 18. tandfonline.com [tandfonline.com]
- 19. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 20. (PDF) Efficient Allyl to Propenyl Isomerization in [research.amanote.com]
Troubleshooting poor solubility of 2-Allyl-4,6-dibenzoylresorcinol in polymer matrix
Technical Support Center: Polymer Formulations
Introduction
Welcome to the technical support guide for 2-Allyl-4,6-dibenzoylresorcinol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with incorporating this compound into polymer matrices. This compound is a complex phenolic compound with significant hydrophobicity, which often leads to poor solubility and dispersion in many common polymers. This guide provides a structured, question-and-answer approach to diagnose and resolve these issues, grounded in principles of polymer science and material chemistry.
Troubleshooting at a Glance: A Logical Workflow
Before diving into specific issues, it's helpful to visualize the overall troubleshooting process. The following workflow outlines a systematic approach to diagnosing and solving solubility problems.
Caption: A logical workflow for troubleshooting solubility issues.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is this compound so difficult to dissolve in my polymer matrix?
Answer: The solubility challenges stem from the molecule's unique chemical structure. Understanding its properties is the first step in troubleshooting.
-
High Hydrophobicity: this compound has a calculated XLogP3 of 6.88, indicating it is highly non-polar and hydrophobic.[1] This is due to the two large, non-polar benzoyl groups and the allyl group. According to the "like dissolves like" principle, it will preferentially dissolve in non-polar polymers and solvents.[2][3]
-
Hydrogen Bonding Capability: The resorcinol backbone contains two hydroxyl (-OH) groups.[1][4] These groups are capable of forming strong hydrogen bonds.[5] While this can promote interaction with polymers that have hydrogen bond acceptor sites (like carbonyls or ethers), the molecule's overall non-polar nature often dominates.
-
Molecular Rigidity and Size: The bulky benzoyl groups create a rigid, sterically hindered structure that can have difficulty fitting into the interstitial spaces of a tightly packed polymer network.
In essence, you are trying to dissolve a large, predominantly non-polar molecule that has specific, localized polar regions. Poor solubility arises when the polymer matrix cannot adequately accommodate these conflicting characteristics.
Q2: How do I select a compatible polymer? What should I look for?
Answer: Polymer selection is the most critical factor. The goal is to minimize the Gibbs free energy of mixing, which is favored by strong, favorable interactions between the polymer and the compound.
The key is to match the polarity and hydrogen bonding potential. Given the compound's high hydrophobicity, start with non-polar or moderately polar polymers.
| Polymer Class | Examples | Compatibility with this compound | Rationale |
| Non-Polar / Weakly Polar | Polycaprolactone (PCL), Polylactic acid (PLA), Polystyrene (PS) | Potentially High | The non-polar nature of these polymers aligns well with the compound's large hydrophobic domains. PCL and PLA also have ester groups that can act as H-bond acceptors. |
| Moderately Polar (Amphiphilic) | Poly(vinylpyrrolidone) (PVP), Eudragit® grades (methacrylates) | Moderate to High | These polymers are often used to create amorphous solid dispersions of poorly soluble drugs.[6] Their amphiphilic nature can accommodate both the hydrophobic and H-bonding parts of the molecule. |
| Highly Polar / Hydrophilic | Poly(vinyl alcohol) (PVA), Poly(ethylene glycol) (PEG) | Potentially Low | A significant polarity mismatch exists. The strong self-association of these polar polymers (via H-bonds) can make it energetically unfavorable to accommodate a large, non-polar guest molecule. |
Expert Tip: Do not just rely on polarity. Consider the specific interactions. The hydroxyl groups on your compound are hydrogen bond donors. Polymers with acceptor groups (e.g., carbonyls C=O in PCL, PLA; ethers C-O-C) are more likely to have favorable specific interactions than polymers that are only H-bond donors or have no H-bonding capability.
Caption: Favorable vs. Unfavorable molecular interactions.
Q3: My compound and polymer seem compatible, but I still see particles. Could my processing method be the problem?
Answer: Absolutely. Even with a well-matched system, the processing method is key to achieving a molecular dispersion. The two most common lab-scale methods are Solvent Casting and Hot-Melt Extrusion (HME).
If you are using Solvent Casting: The issue is often related to the choice of solvent or the drying process. The goal is to dissolve both the polymer and the compound in a common volatile solvent and then remove the solvent in a controlled manner.[7][8]
-
Problem: Poor common solvent. If either the polymer or the compound is not fully soluble, you will never achieve a homogeneous film.
-
Solution: Use a true common solvent or a co-solvent system. For this compound, solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Dioxane are good starting points. Ensure the final solution is perfectly clear before casting.
-
Problem: Rapid solvent evaporation. If the solvent evaporates too quickly, the component with lower solubility (likely your compound) can precipitate out before the polymer chains solidify around it.
-
Solution: Control the evaporation rate. Cover the casting dish with a perforated lid or place it in a chamber with controlled airflow. Slower evaporation allows for better polymer chain alignment and entrapment of the drug molecule.[7]
If you are using Hot-Melt Extrusion (HME): HME is a solvent-free process that uses heat and shear to mix the compound and polymer.[9][10] It is excellent for creating amorphous solid dispersions.[11][12]
-
Problem: Insufficient mixing or temperature. The temperature may not be high enough to fully dissolve the compound in the molten polymer, or the residence time in the extruder is too short.
-
Solution:
-
Increase Temperature: Gradually increase the barrel temperature. Be mindful of the degradation temperatures of both your compound and the polymer.
-
Decrease Screw Speed: This increases the residence time in the extruder, allowing more time for melting and mixing.[12]
-
Optimize Screw Design: Use more mixing elements in your screw configuration to increase shear and improve distributive and dispersive mixing.
-
Q4: Can I use an additive like a plasticizer to improve solubility?
Answer: Yes, plasticizers can be very effective. A plasticizer is a small molecule that embeds itself between polymer chains, increasing the "free volume" and molecular mobility.[13][14] This effectively makes the polymer matrix a more accommodating host for your compound.
-
Mechanism of Action: The plasticizer acts as a non-volatile solvent, reducing the polymer's glass transition temperature (Tg) and melt viscosity.[15][16][17] This enhanced flexibility and lower processing temperature can significantly improve the dissolution of the active compound.
-
How to Select a Plasticizer: The plasticizer must be highly compatible with the polymer. For non-polar to moderately polar systems like PCL or PLA, common plasticizers include triethyl citrate (TEC), tributyl citrate (TBC), or low molecular weight PEG.
-
How to Incorporate: The plasticizer can be added directly with the polymer and compound before HME or dissolved along with them during solvent casting.
Experimental Protocols
Protocol 1: Solvent Casting for Film Formation
This protocol provides a general method for preparing polymer films containing this compound.
Materials:
-
This compound
-
Polymer of choice (e.g., PCL, PLA)
-
Volatile solvent (e.g., THF, DCM)
-
Glass petri dish or other flat casting surface
-
Level surface (e.g., leveling table)
-
Fume hood
-
Vacuum oven (optional)
Procedure:
-
Preparation of Polymer Solution: In a glass vial, dissolve the desired amount of polymer in the chosen solvent to create a solution of 5-10% (w/v). For example, dissolve 1 g of PCL in enough THF to make a final volume of 10 mL. Use a magnetic stirrer until the polymer is fully dissolved.
-
Incorporation of Compound: Weigh the desired amount of this compound and add it to the polymer solution. Continue stirring until the compound is fully dissolved and the solution is completely clear. This is a critical checkpoint; if the solution is cloudy, the components are not fully dissolved.
-
Casting the Film: Place the glass petri dish on a perfectly level surface inside a fume hood. Pour the solution slowly and evenly into the dish.
-
Controlled Evaporation: Partially cover the dish with a lid or aluminum foil containing small perforations. This prevents rapid solvent loss and the formation of a skin on the surface, promoting uniform drying.[7]
-
Drying: Allow the solvent to evaporate at room temperature for 24-48 hours. The film is ready for removal when it appears dry and is easily peeled from the glass surface.
-
Final Drying (Optional but Recommended): Place the peeled film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for 24 hours to remove any residual solvent.
Protocol 2: Conceptual Overview for Hot-Melt Extrusion (HME)
HME is highly dependent on specific equipment. This protocol outlines the key principles and steps. The goal of HME is to create a solid dispersion by dissolving the drug in a molten polymer matrix.[11]
Materials:
-
This compound
-
Thermally stable polymer (e.g., Soluplus®, PVP VA64, Eudragit® grades)
-
Plasticizer (optional)
-
Twin-screw extruder
Procedure:
-
Pre-blending: Create a physical blend (powder mix) of the compound, polymer, and any other excipients (like a plasticizer) at the desired ratio. This ensures consistent feeding into the extruder.
-
Extruder Setup: Set the temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the compound but below the degradation temperature of all components.
-
Extrusion: Feed the powder blend into the extruder at a constant rate. The rotating screws will convey, melt, mix, and pressurize the material.[10]
-
Optimization: Monitor the process parameters (torque, pressure) and the appearance of the extrudate emerging from the die. Adjust the temperature, screw speed, and feed rate to achieve a transparent or translucent extrudate, which indicates good dissolution.
-
Downstream Processing: The extrudate is cooled on a conveyor belt and can then be pelletized or milled into a powder for further formulation (e.g., tableting, capsule filling).
References
- 1. echemi.com [echemi.com]
- 2. Polymer solubility in ionic liquids: dominated by hydrogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. L18722.14 [thermofisher.com]
- 5. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. fabtechnologies.com [fabtechnologies.com]
- 11. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. kinampark.com [kinampark.com]
- 14. specialchem.com [specialchem.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. longchangchemical.com [longchangchemical.com]
Methods for removing xanthenone impurities from dibenzoylresorcinol synthesis
Welcome to the Technical Support Center for the synthesis of dibenzoylresorcinol. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges encountered during its synthesis, with a particular focus on the formation and removal of persistent xanthenone impurities. Our goal is to provide you with the technical insights and practical methodologies necessary to optimize your synthetic outcomes and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4,6-dibenzoylresorcinol?
A1: The most prevalent and industrially significant method for synthesizing 4,6-dibenzoylresorcinol is the Fries rearrangement of resorcinol dibenzoate.[1][2] This reaction involves the intramolecular migration of the benzoyl groups from the phenolic esters to the aromatic ring, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][3] The reaction conditions, such as temperature and solvent, can be adjusted to favor the formation of the desired 4,6-disubstituted product.[1][4]
Q2: I've observed a persistent yellow impurity in my dibenzoylresorcinol product. What is it likely to be?
A2: A common and often difficult-to-remove impurity in the synthesis of dibenzoylresorcinol is a xanthenone derivative. These compounds are typically colored and can co-crystallize with the desired product, making their removal challenging. The formation of xanthenones is a known side reaction in processes involving benzophenones, especially under acidic and high-temperature conditions.
Q3: How can I confirm the presence of xanthenone in my product?
A3: The presence of xanthenone impurities can be confirmed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying xanthenone from dibenzoylresorcinol.[5][6][7] Additionally, spectroscopic methods such as UV-Vis spectroscopy can be indicative, as xanthenones have characteristic absorption spectra.[8][9][10] For unambiguous identification, techniques like LC-MS or NMR spectroscopy are recommended.
Q4: Is it possible to prevent the formation of xanthenone impurities during the synthesis?
A4: While complete prevention is challenging, minimizing the formation of xanthenone impurities is possible by carefully controlling the reaction conditions. This includes optimizing the reaction temperature, the molar ratio of the Lewis acid catalyst, and the reaction time. Employing milder catalysts or reaction conditions can also reduce the extent of side reactions.
Troubleshooting Guide: Xanthenone Impurity Removal
This section provides a detailed guide to address the specific issue of xanthenone impurity in your dibenzoylresorcinol product.
Issue: My final dibenzoylresorcinol product is contaminated with a yellow, fluorescent impurity, which I suspect is a xanthenone derivative.
Root Cause Analysis:
Xanthenone formation is often a consequence of a secondary, acid-catalyzed cyclization reaction. While a definitive mechanism for this specific side reaction during the Fries rearrangement of resorcinol dibenzoate is not extensively documented in readily available literature, a chemically plausible pathway can be proposed. After the initial Fries rearrangement to form 2,4-dihydroxybenzophenone or 4,6-dibenzoylresorcinol, the ortho-benzoyl group can undergo an intramolecular electrophilic aromatic substitution-type reaction with the adjacent phenolic hydroxyl group under the harsh Lewis acid conditions. This is followed by dehydration to yield the planar, conjugated xanthenone ring system.
Proposed Mechanism of Xanthenone Formation:
Caption: Proposed reaction pathway for xanthenone impurity formation.
Solutions:
Here we present a multi-step approach to effectively remove xanthenone impurities from your dibenzoylresorcinol product, progressing from simpler to more advanced techniques.
Method 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent system where the solubility of dibenzoylresorcinol and the xanthenone impurity differ significantly with temperature.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective. Dibenzoylresorcinol has good solubility in hot ethanol and poor solubility in cold water.[11] Xanthenone, being more planar and rigid, may have different solubility characteristics. A 4:1 mixture of ethanol to water is a good starting point.[12]
-
Dissolution: In a fume hood, dissolve the impure dibenzoylresorcinol in a minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water (e.g., 1:1 mixture) to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| Product oils out | The boiling point of the solvent is higher than the melting point of the product. The product is too soluble in the chosen solvent. | Use a lower boiling point solvent or a solvent mixture. Adjust the solvent ratio to decrease solubility. |
| Poor recovery | The product is too soluble in the cold solvent. Too much solvent was used. | Use a less polar solvent or a mixed solvent system. Use the minimum amount of hot solvent for dissolution. |
| Yellow color persists | The xanthenone impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[13] Consider a different purification method. |
Method 2: Flash Column Chromatography
If recrystallization is ineffective, flash column chromatography is a more powerful technique for separating compounds with similar polarities.
Experimental Protocol: Flash Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.
-
Mobile Phase Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between dibenzoylresorcinol and the xanthenone impurity (aim for a ΔRf of >0.2).
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Start with a less polar solvent mixture and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure dibenzoylresorcinol and remove the solvent under reduced pressure.
Flash Chromatography Workflow:
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. aakash.ac.in [aakash.ac.in]
- 4. scribd.com [scribd.com]
- 5. Separation methods for pharmacologically active xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Xanthone [webbook.nist.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 4,6-Dibenzoylresorcinol | 3088-15-1 | Benchchem [benchchem.com]
- 12. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Friedel-Crafts Acylation of Resorcinol Derivatives
Welcome to the technical support center for optimizing Friedel-Crafts acylation reactions on resorcinol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this powerful but nuanced C-C bond-forming reaction. As a highly activated aromatic system, resorcinol presents unique challenges, including competitive side reactions and issues with regioselectivity. This document provides in-depth, field-proven insights in a troubleshooting format to help you improve yields, enhance selectivity, and achieve your synthetic goals.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the acylation of resorcinol derivatives. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.
Category 1: Yield and Conversion Issues
Question 1: Why is my overall yield of the desired C-acylated product (hydroxyaryl ketone) consistently low or nonexistent?
Answer: Low yields in the acylation of resorcinol are often not due to a lack of reactivity, but rather to the reaction proceeding down undesired pathways or catalyst-related issues. Resorcinol's high nucleophilicity makes it susceptible to several competing reactions.
Core Causality: The primary reason for low yield is often the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl groups).[1] O-acylation forms a phenolic ester, which is frequently the kinetically favored product, especially at lower temperatures. This ester is often an undesired, stable byproduct if not addressed.
Another common issue is catalyst deactivation. Traditional Lewis acids like AlCl₃ or ZnCl₂ are extremely hygroscopic. Any moisture in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[2] Furthermore, because the product ketone and the resorcinol hydroxyl groups can complex with the Lewis acid, a stoichiometric amount (or even an excess) of the catalyst is typically required, unlike in truly catalytic reactions.[3][4] Insufficient catalyst will result in incomplete conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Category 2: Selectivity and Side Products
Question 2: I'm isolating a significant amount of a phenolic ester. How can I convert this into my desired hydroxyaryl ketone?
Answer: This is the most common selectivity challenge. The formation of the O-acylated ester is often the first step, which can then be isomerized to the thermodynamically more stable C-acylated product via the Fries Rearrangement .[5][6]
Mechanism & Solution: The Fries rearrangement involves the intramolecular (or sometimes intermolecular) migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[5][7] To favor the desired C-acylated product, you can often perform a one-pot reaction.
-
Initial O-Acylation: Allow the reaction to proceed at a lower temperature (e.g., room temperature to 60 °C) to form the phenolic ester.
-
Fries Rearrangement: Increase the temperature significantly (typically >120 °C) to induce the rearrangement. This provides the thermal energy needed to overcome the activation barrier for acyl group migration.[1][8]
If you have already isolated the ester, you can resubject it to the reaction conditions (a Lewis acid catalyst and heat) to drive the rearrangement to completion.
Caption: Competing C- and O-acylation pathways.
Question 3: How can I control the regioselectivity between the ortho and para C-acylated isomers?
Answer: For resorcinol (1,3-dihydroxybenzene), acylation typically occurs at the C4-position (para to one hydroxyl group and ortho to the other), which is the most activated and sterically accessible site, yielding products like 2,4-dihydroxyacetophenone.[9] Acylation at C2 (ortho to both hydroxyls) is also possible. The ratio of these isomers is influenced by reaction conditions, a classic case of thermodynamic versus kinetic control.[1]
-
Low Temperatures: Lower reaction temperatures (e.g., 0 °C to 25 °C) and polar solvents tend to favor the formation of the para-acylated product (e.g., 4-acylresorcinol). This is generally considered the kinetically controlled product.[1][6]
-
High Temperatures: Higher temperatures (e.g., >100 °C) and non-polar solvents can favor the formation of the ortho-acylated product .[1][6] This is often the thermodynamically more stable product due to the formation of a stable six-membered chelate ring between the ortho hydroxyl group, the new carbonyl group, and the Lewis acid catalyst.
| Parameter | Effect on Regioselectivity | Rationale |
| Temperature | Low T favors para; High T favors ortho. | Kinetic (para) vs. Thermodynamic (ortho) control.[1] |
| Solvent | Polar solvents can favor para. | Solvation can disrupt the ortho-chelate complex. |
| Lewis Acid | Bulky Lewis acids may increase para selectivity. | Steric hindrance at the more crowded ortho position. |
Question 4: My reaction is producing a significant amount of di-acylated product. How can this be minimized?
Answer: The two hydroxyl groups on the resorcinol ring are strongly activating, making the ring highly susceptible to a second acylation, especially after the first deactivating acyl group has been added.[1][2]
Strategies to Minimize Di-acylation:
-
Control Stoichiometry: Use the acylating agent as the limiting reagent. A slight excess of the resorcinol substrate can help suppress the second addition. Do not exceed 1.1 equivalents of the acylating agent.
-
Slow Addition: Add the acylating agent (e.g., acetyl chloride) dropwise to the mixture of resorcinol and Lewis acid at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring mono-acylation.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will decrease the likelihood of the less favorable second acylation.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-acylated product appear.
Category 3: Reagents and Alternative Methods
Question 5: Are there "greener" or more efficient alternatives to traditional stoichiometric Lewis acids like AlCl₃ or ZnCl₂?
Answer: Yes, the development of catalytic and more environmentally benign methods is an active area of research. Traditional methods generate significant amounts of corrosive and often toxic waste.[10][11]
Modern Alternatives:
-
Brønsted Acids: Strong Brønsted acids like methanesulfonic acid (MSA) or polyphosphoric acid (PPA) can catalyze the acylation, often using the carboxylic acid directly as the acylating agent.[12][13][14] This avoids the use of acyl chlorides and metal-based Lewis acids.
-
Solid Acid Catalysts: Heterogeneous catalysts like zeolites, sulfated zirconia, or ion-exchange resins (e.g., Amberlyst) offer significant advantages.[10][15] They can be easily filtered off and potentially reused, simplifying workup and reducing waste. These are often used for direct acylation with carboxylic acids.
-
Biocatalysis: Acyltransferases have been identified that can catalyze the Friedel-Crafts acylation of phenolic substrates, including resorcinol derivatives, in aqueous buffer.[16][17][18] These enzymatic methods offer exceptional regioselectivity under extremely mild conditions, representing a frontier in green chemistry.
| Catalyst Type | Example(s) | Acylating Agent | Pros | Cons |
| Traditional Lewis Acid | AlCl₃, ZnCl₂ | Acyl Chloride/Anhydride | High reactivity, well-established. | Stoichiometric amounts needed, moisture sensitive, harsh workup, waste generation.[3][11] |
| Brønsted Acid | MSA, PPA, H₂SO₄ | Carboxylic Acid | Metal-free, can use carboxylic acids directly.[14] | Often requires high temperatures, can be corrosive. |
| Solid Acid | Zeolites, Amberlyst-36 | Carboxylic Acid | Reusable, easy separation, low waste.[10][15] | May have lower activity, potential for catalyst deactivation. |
| Biocatalyst | Acyltransferase | Acyl Donors (e.g., IPEA) | Highly selective, mild aqueous conditions, environmentally benign.[17] | Limited substrate scope, enzyme availability/cost. |
Methodology & Protocols
Protocol 1: Synthesis of 2,4-Dihydroxyacetophenone via Nencki Reaction (ZnCl₂/Acetic Acid)
This protocol is a classic and reliable method for the gram-scale synthesis of 2,4-dihydroxyacetophenone from resorcinol and acetic acid.[8][19]
Materials:
-
Resorcinol (1.0 eq)
-
Glacial Acetic Acid (1.5 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.1 eq)
-
1 M Hydrochloric Acid (for workup)
-
Distilled Water
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a heating mantle. Ensure all glassware is thoroughly dried in an oven beforehand.
-
Reagent Addition: To the flask, add anhydrous zinc chloride (1.1 eq) and glacial acetic acid (1.5 eq). Begin stirring and heat the mixture to approximately 140 °C.
-
Substrate Addition: Once the ZnCl₂ has dissolved, carefully add resorcinol (1.0 eq) in portions to the hot solution. The mixture will become a thick, reddish paste.
-
Reaction: Maintain the reaction temperature at 140-150 °C for 20-30 minutes. The reaction is typically rapid at this temperature.
-
Workup: Remove the heating mantle and allow the mixture to cool slightly (to below 100 °C). Carefully and slowly pour the hot reaction mixture into a beaker containing 1 M hydrochloric acid and ice. This will decompose the zinc complex and precipitate the product.
-
Isolation: Stir the resulting slurry until it has cooled to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral. The crude product can be purified by recrystallization from hot water or dilute ethanol to yield pale yellow or off-white crystals.[8]
Expected Yield: 70-80%.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 9. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 13. asianpubs.org [asianpubs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. future4200.com [future4200.com]
- 16. Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Stability issues of 2-Allyl-4,6-dibenzoylresorcinol under UV irradiation
Welcome to the technical support guide for 2-Allyl-4,6-dibenzoylresorcinol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the photostability of this molecule. Given its structural similarity to other benzoylresorcinols used as UV absorbers, understanding its behavior under UV irradiation is critical for ensuring experimental accuracy and product integrity.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to empower you to conduct robust and reliable studies.
Troubleshooting Guide: Photostability Experiments
This section addresses specific issues you may encounter during your experiments with this compound in a direct question-and-answer format.
Q1: I'm observing inconsistent results and a progressive loss of my compound's activity between experimental replicates. What could be the cause?
A1: This is a classic symptom of photodegradation occurring during routine sample handling and preparation. This compound contains multiple chromophores (benzoyl and resorcinol moieties) that absorb UV light, making it susceptible to degradation even under ambient laboratory lighting over time.
Causality: The energy absorbed from UV and even high-energy visible light can promote the molecule to an excited state, leading to chemical reactions that alter its structure and, consequently, its biological or chemical activity. Inconsistent light exposure between samples leads directly to variable levels of degradation, causing poor reproducibility.
Recommended Solutions:
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over time | Photodegradation of the compound in solution. | Prepare fresh solutions immediately before each experiment. For necessary storage, use amber glass vials or tubes wrapped in aluminum foil and store at 2-8°C for short-term or -20°C for long-term storage.[1] |
| Inconsistent results between replicates | Variable exposure to ambient light during sample preparation. | Standardize all experimental procedures to minimize light exposure. Work in a dimly lit area or use a safety cabinet with the light off. For multi-well plates, use opaque plates or cover them with foil whenever possible.[1] |
| Precipitate formation in stored solutions | Degradation leading to the formation of less soluble byproducts. | Always visually inspect solutions before use. If a precipitate is present, do not use the solution. Prepare a fresh batch, ensuring minimal light exposure throughout the process.[1] |
Q2: My HPLC/LC-MS analysis shows several new, unidentified peaks in my UV-exposed samples that are absent in my initial sample. What are these?
A2: The appearance of new peaks is a strong indicator that your parent compound, this compound, is degrading into other chemical species upon UV exposure.
Causality: The energy from UV irradiation can break chemical bonds or induce rearrangements and additions, primarily involving the resorcinol ring, the benzoyl carbonyl groups, and the allyl side chain. The resorcinol moiety is particularly susceptible to oxidation, potentially forming quinone-like structures, while the allyl group can undergo isomerization or oxidation.
Recommended Solutions:
-
Run a Dark Control: The most crucial step is to analyze a "dark control" sample. This sample should be prepared identically and stored under the same temperature and atmospheric conditions as your experimental sample but completely shielded from light (e.g., wrapped in aluminum foil).[2][3] If the new peaks are present only in the light-exposed sample and not in the dark control, you can confidently attribute them to photodegradation.[2]
-
Forced Degradation Study: To understand the degradation pathway, perform a forced degradation study.[4][5] This involves intentionally exposing the compound to more intense UV light for a shorter period to generate a higher concentration of the degradation products, making them easier to identify using techniques like LC-MS/MS or NMR.
-
Stability-Indicating Method: Ensure your analytical method is "stability-indicating." This means the method must be able to resolve the parent peak from all significant degradation product peaks. If peaks are co-eluting, you may misinterpret your results. Method development may be required to achieve adequate separation.[6]
Q3: I am trying to conduct a formal photostability study, but my results are not reproducible. How can I standardize my experimental setup?
A3: Reproducibility issues in photostability studies almost always stem from a lack of control over the experimental environment. The ICH Q1B guideline provides a globally recognized framework for conducting these studies.[4][7]
Causality: The rate and pathway of photodegradation are highly dependent on the wavelength and intensity of the light source, the total light dose, temperature, and the sample's physical state (solid vs. solution).[6]
Recommended Solutions:
-
Calibrate Your Light Source: Use a calibrated radiometer or lux meter to measure the light intensity at the sample plane.[4][6] The ICH Q1B guideline specifies a total exposure of not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for near-UV energy.[4][5]
-
Control Temperature: Photodegradation should not be confused with thermal degradation.[6] Place your samples in a temperature-controlled chamber and, as mentioned, always include a dark control stored at the identical temperature to isolate light-induced effects.[3][4]
-
Standardize Sample Presentation: For solid samples, use a thin, uniform layer (not more than 3 mm) to ensure consistent light exposure.[7] For solutions, use chemically inert, transparent containers.[5] Ensure the path length of the light through the solution is consistent.
-
Use Chemical Actinometry: For an independent verification of light dosage, consider using a chemical actinometer system, such as a quinine solution, which provides a reliable measure of the total photons received.[4][6]
Frequently Asked Questions (FAQs)
What is this compound and why is its photostability a concern?
This compound is a derivative of resorcinol, a type of phenolic compound.[8][9] Its structure, featuring two benzoyl groups and a resorcinol core, is analogous to 2-hydroxybenzophenones, a class of compounds known for their ability to absorb UV radiation.[10] This property makes them useful as UV stabilizers in materials science or as active ingredients in sunscreens. However, this same property means the molecule is inherently reactive to UV light. If the absorbed energy is not dissipated harmlessly (e.g., as heat), it will lead to the compound's degradation. This is a critical concern in drug development, where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.
What are the likely mechanisms of photodegradation for this molecule?
While specific degradation pathways for this compound are not extensively published, we can infer plausible mechanisms based on its functional groups:
-
Oxidation of the Resorcinol Ring: The electron-rich dihydroxy-substituted benzene ring is susceptible to oxidation, especially when activated by UV light. This can involve hydroxyl radicals and lead to ring-opening or the formation of colored quinone-type byproducts.[11][12]
-
Reactions of the Benzoyl Ketone: The carbonyl groups can undergo photoreduction in the presence of a hydrogen donor. More importantly, similar to other benzophenones, the excited state of the ketone can lead to radical reactions.
-
Reactions of the Allyl Group: The double bond in the allyl group is a reactive site. It can undergo UV-induced isomerization, cyclization with adjacent groups, or oxidation to form epoxides or carbonyls.
The diagram below illustrates these potential degradation points on the molecule.
Caption: Plausible photodegradation sites on this compound.
What analytical techniques are best for monitoring the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD): This is the workhorse technique. HPLC separates the parent compound from its degradation products, while the UV/DAD detector quantifies them and provides spectral information that can help in preliminary identification. A stability-indicating HPLC method is essential.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is critical for identifying the unknown peaks observed during degradation. By providing the mass-to-charge ratio of the degradation products, LC-MS allows for the elucidation of their chemical structures and, by extension, the degradation pathway.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this type of molecule due to potential thermal lability, GC-MS can be useful for identifying smaller, volatile degradation products.[11]
-
UV-Visible Spectrophotometry: While not a separative technique, taking a full UV spectrum of the solution over time can provide a quick, overall measure of degradation by observing changes in the absorbance maxima.
Experimental Protocols
Protocol 1: Confirmatory Photostability Study (ICH Q1B)
This protocol outlines the steps for a confirmatory study to assess the photostability of this compound as a drug substance.
Objective: To determine if light exposure results in unacceptable changes to the substance under standardized conditions.
Materials:
-
This compound (solid powder)
-
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)
-
Aluminum foil
-
ICH-compliant photostability chamber with calibrated cool white fluorescent and near-UV lamps.[3][7]
-
Calibrated lux meter and UV radiometer
-
Validated stability-indicating HPLC-UV/DAD method
Workflow Diagram:
Caption: Workflow for an ICH Q1B confirmatory photostability study.
Procedure:
-
Sample Preparation:
-
Place a thin, uniform layer (NMT 3 mm) of this compound powder into two identical, chemically inert, transparent containers.
-
Designate one sample as the "Exposed Sample."
-
Completely wrap the second container in aluminum foil and designate it as the "Dark Control."[3] This is critical to differentiate between thermal and light-induced degradation.
-
-
Exposure:
-
Place both the Exposed Sample and the Dark Control side-by-side in the photostability chamber.[4]
-
Expose the samples to a light source conforming to ICH Q1B Option I or II.
-
The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[2][4] Monitor the exposure using calibrated meters.
-
-
Analysis:
-
After the exposure is complete, retrieve both samples.
-
Note any changes in physical appearance (e.g., color change from white/off-white to yellow/brown).
-
Prepare solutions of each sample and analyze them concomitantly using a validated stability-indicating HPLC method.[3] Also, analyze a "zero-time" reference standard that was not placed in the chamber.
-
-
Evaluation:
-
Compare the chromatograms of the Exposed Sample, Dark Control, and the reference standard.
-
Calculate the purity of the main peak in all samples.
-
Identify and quantify any degradation products. A significant increase in impurities or a decrease in the parent compound's purity in the Exposed Sample compared to the Dark Control indicates photodegradation.
-
Acceptance Criteria: Acceptable change is defined as a change within justified limits. If significant degradation is observed, further testing of the compound in protective packaging is required.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. q1scientific.com [q1scientific.com]
- 3. 3 Important Photostability Testing Factors [sampled.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. iagim.org [iagim.org]
- 6. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. 4,6-Dibenzoylresorcinol | 3088-15-1 | Benchchem [benchchem.com]
- 11. Photocatalytic degradation of resorcinol, an endocrine disrupter, by TiO2 and ZnO suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pure.atu.ie [pure.atu.ie]
Validation & Comparative
A Comparative Guide to the Performance of 2-Allyl-4,6-dibenzoylresorcinol and Other UV Absorbers
This guide provides an in-depth comparison of 2-Allyl-4,6-dibenzoylresorcinol, a specialized benzophenone-type ultraviolet (UV) absorber, against other prevalent classes of UV absorbers. Designed for researchers, scientists, and formulation experts, this document delves into the mechanisms of action, comparative performance metrics, and robust experimental protocols for evaluation. Our objective is to furnish you with the critical data and methodological insights necessary to select and validate the optimal UV protection system for your applications.
Introduction: The Imperative of Photostabilization
Ultraviolet radiation is a primary catalyst for the degradation of a vast array of materials, from polymeric coatings and plastics to active pharmaceutical ingredients. This photodegradation manifests as discoloration, loss of mechanical integrity, and reduced efficacy. UV absorbers are chemical compounds that mitigate this damage by absorbing harmful UV radiation and dissipating the energy as harmless thermal energy.[1]
The selection of a UV absorber is a critical decision in product formulation, dictated by factors such as the required absorption spectrum (UVA, UVB, or broad-spectrum), photostability, compatibility with the matrix, and regulatory considerations. UV absorbers are broadly categorized into several chemical classes, including benzophenones, benzotriazoles, and triazines, each with a distinct performance profile.[2] This guide focuses on this compound, a functionalized derivative of resorcinol, a key building block for many benzophenone absorbers.[3]
Mechanism of Action: Energy Dissipation Pathways
Chemical UV absorbers function as molecular heat sinks. Their efficacy is rooted in their chemical structure, which allows for the absorption of high-energy UV photons, followed by a rapid and efficient return to the ground state without undergoing destructive chemical reactions.
The Benzophenone Mechanism
This compound belongs to the benzophenone class. The protective mechanism of these molecules is contingent on the presence of a hydroxyl group ortho to the carbonyl.[1] Upon absorbing a UV photon, the molecule undergoes the following process:
-
Photon Absorption & Excitation: The chromophore absorbs UV energy, promoting an electron to an excited state.
-
Intramolecular Proton Transfer: A rapid, reversible tautomerization occurs. The phenolic proton is transferred to the carbonyl oxygen, forming an unstable enol structure. This process breaks the intramolecular hydrogen bond that forms a stable six-membered "chelate ring" in the ground state.[1][4]
-
Vibrational Relaxation & Energy Dissipation: The unstable enol rapidly reverts to the more stable keto form. The absorbed energy is released as heat through molecular vibrations as the internal hydrogen bond is reformed.[1]
This cyclic process can be repeated thousands of times without significant degradation of the absorber, providing long-term protection. The dual benzoyl groups and hydroxyl functionalities on the resorcinol core of this compound provide a robust framework for this energy dissipation mechanism.
Caption: Energy dissipation mechanism for benzophenone-type UV absorbers.
Comparative Performance Analysis
The efficacy of a UV absorber is not absolute but is relative to the specific demands of an application. Here, we compare this compound with other industry-standard UV absorbers.
| UV Absorber | Chemical Class | Primary UV Range | Key Characteristics |
| This compound | Benzophenone | Broad Spectrum (UVA/UVB) | Based on its dibenzoylresorcinol structure, it is expected to have strong absorption and good photostability. The allyl group may enhance polymer compatibility.[3] |
| Oxybenzone (Benzophenone-3) | Benzophenone | Broad Spectrum (UVB/UVA2) | Widely used, but faces regulatory scrutiny and environmental concerns (potential endocrine disruption).[5][6] |
| Avobenzone | Dibenzoylmethane | UVA1 | The gold standard for UVA protection but is notoriously photounstable and requires stabilization with other filters like Octocrylene.[7][8] |
| Octocrylene | Cinnamate | UVB | Highly photostable; often used to photostabilize other UV absorbers, particularly Avobenzone.[9][8] |
| UV-326 (Drometrizole) | Benzotriazole | UVA / UVB | Excellent photostability and thermal stability due to a rapid intramolecular proton transfer mechanism; widely used in plastics and coatings.[10][11] |
| Bemotrizinol (Tinosorb S) | Triazine | Broad Spectrum (UVA/UVB) | A modern, highly photostable, oil-soluble filter with very high efficacy, enabling broad-spectrum coverage with lower concentrations.[12] |
| Zinc Oxide (ZnO) | Inorganic / Physical | Broad Spectrum (UVA/UVB) | Mineral-based; provides broad-spectrum protection primarily via absorption. Photostable and generally recognized as safe (GRAS).[9][7] |
Experimental Protocols for Performance Validation
Objective, reproducible data is the cornerstone of material science. The following protocols provide a framework for the quantitative comparison of UV absorbers.
Protocol: Photostability Evaluation
This protocol is adapted from the International Council for Harmonisation (ICH) Q1B Guideline for Photostability Testing.[13] The objective is to assess the degradation of a UV absorber when exposed to a standardized light source.
Causality: A UV absorber's primary function is to endure UV exposure without degrading. This experiment directly quantifies this attribute by comparing an irradiated sample to a protected control. The use of a dark control is critical to isolate the effects of light from thermal degradation.[13]
Caption: Workflow for comparative photostability testing of UV absorbers.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 10 µg/mL solution of this compound and each comparative UV absorber in a UV-transparent solvent (e.g., HPLC-grade acetonitrile).
-
Sample Aliquoting: For each compound, transfer the solution into two separate, sealed quartz cuvettes. Quartz is used for its transparency to UV radiation.
-
Control Designation: One cuvette for each compound will serve as the "Exposed Sample." The second cuvette must be wrapped completely in aluminum foil to serve as the "Dark Control."
-
Exposure: Place both the exposed samples and dark controls side-by-side in a calibrated photostability chamber.
-
Irradiation: Expose the samples to a light source compliant with ICH Q1B specifications, ensuring a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[13] A chemical actinometric system can be used concurrently to verify the total light exposure.[13]
-
Analysis: After exposure, remove all samples. Measure the full UV-Vis spectrum (e.g., 250-450 nm) for both the exposed sample and the dark control of each compound.
-
Calculation: The percentage of photodegradation is calculated using the formula: Degradation (%) = [1 - (Abs_exposed / Abs_dark_control)] * 100 Where Abs is the absorbance at the compound's maximum absorption wavelength (λmax).
Protocol: In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines a common method for assessing the efficacy of a UV absorber within a finished formulation, such as a sunscreen lotion or protective coating.
Causality: The SPF value is a universally recognized metric of UVB protection. This in vitro method provides a rapid and ethical means to quantify this performance by measuring the UV transmittance through a thin film of the product applied to a substrate, mimicking its application on skin.
Step-by-Step Methodology:
-
Formulation: Prepare a standardized base formulation (e.g., an oil-in-water emulsion) without any UV absorber. Create separate batches of this formulation, each containing a precise concentration (e.g., 5% w/w) of a single UV absorber (this compound, Oxybenzone, etc.).
-
Substrate Application: Using a finger cot, apply a precise amount of the formulation (2.0 mg/cm²) onto a roughened PMMA (polymethyl methacrylate) plate. Spread the formulation evenly across the plate surface and allow it to dry for 15-20 minutes to form a stable film.
-
UV Transmittance Measurement: Place the PMMA plate in the sample holder of a UV-Vis spectrophotometer equipped with an integrating sphere.
-
Data Acquisition: Measure the monochromatic transmittance values at 1 nm intervals across the UV spectrum from 290 to 400 nm. Measurements should be taken at multiple points on each plate to ensure uniformity.
-
SPF Calculation: The SPF value is calculated using the following equation:
S(\lambda)d\lambda}{\int_{290}^{400}&space;E(\lambda)S(\lambda)T(\lambda)d\lambda})
Where:
-
E(λ) is the erythemal action spectrum (CIE standard).
-
S(λ) is the solar spectral irradiance (CIE standard).
-
T(λ) is the spectral transmittance of the sample at wavelength λ.
-
Conclusion and Future Outlook
This compound, as a member of the benzophenone family, is structurally poised for effective broad-spectrum UV absorption via a well-understood energy dissipation mechanism. Its performance is expected to be robust, though direct comparative data against modern absorbers like the triazines would be necessary to fully delineate its position in the market. Its key advantages likely lie in its strong absorption characteristics derived from the dibenzoylresorcinol core, with the allyl group potentially offering enhanced compatibility or reactivity for incorporation into polymer backbones.
For the formulation scientist, the choice of a UV absorber remains a multi-faceted decision. While traditional absorbers like Oxybenzone and Avobenzone have a long history of use, issues of photostability and regulatory pressures are driving innovation towards more stable and efficient molecules like benzotriazoles and triazines. Inorganic filters like ZnO remain a benchmark for stable, broad-spectrum protection. The rigorous application of the experimental protocols detailed herein will empower researchers to make data-driven decisions, ensuring the development of photostable and effective products.
References
- 1. Do you know the mechanism of action of UV absorbers? - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 2. UV Absorbers suppliers or manufacturers | UV Absorbers related chemicals - Auxiliary - chemball [chemball.com]
- 3. 4,6-Dibenzoylresorcinol | 3088-15-1 | Benchchem [benchchem.com]
- 4. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 5. allhdi.com [allhdi.com]
- 6. nbinno.com [nbinno.com]
- 7. What UV Filters Do: The Science Behind Sunscreen and Industrial UV Protection [elchemy.com]
- 8. Introduction to Sunscreens and Their UV Filters - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dermnetnz.org [dermnetnz.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Top 10 UV Absorbers for Effective Sun Protection and Skin Care Solutions [afinechem.com]
- 13. database.ich.org [database.ich.org]
A Comparative Performance Analysis: 2-Allyl-4,6-dibenzoylresorcinol vs. Non-functionalized 4,6-dibenzoylresorcinol
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, functionalized molecules often present enhanced properties tailored for specific, high-performance applications. This guide provides an in-depth comparison between 2-Allyl-4,6-dibenzoylresorcinol and its non-functionalized precursor, 4,6-dibenzoylresorcinol. Both molecules share a robust dibenzoylresorcinol backbone, a structure well-regarded for its ultraviolet (UV) absorbing capabilities. The primary structural distinction is the presence of an allyl group (-CH₂-CH=CH₂) at the 2-position of the resorcinol ring in the functionalized variant. This guide will explore, with supporting experimental rationale, how this seemingly minor addition significantly modulates the compound's performance in key areas relevant to materials science and pharmaceutical development.
Molecular Structure and Physicochemical Properties: The Foundational Difference
The core of both molecules is 4,6-dibenzoylresorcinol, an aromatic ketone featuring a resorcinol (1,3-dihydroxybenzene) ring acylated with two benzoyl groups.[1][2] This arrangement is crucial for its function as a UV absorber. The introduction of an allyl group in this compound introduces several key changes to its physicochemical profile.
| Property | 4,6-Dibenzoylresorcinol | This compound | Rationale for Difference |
| Molecular Formula | C₂₀H₁₄O₄[1][3] | C₂₃H₁₈O₄[4][5] | Addition of a C₃H₄ moiety from the allyl group. |
| Molecular Weight | 318.32 g/mol [1][3] | 358.39 g/mol [4][5] | Increased mass due to the allyl substituent. |
| Predicted Lipophilicity (XLogP3) | ~5.5-6.0 | 6.88[6] | The nonpolar allyl chain increases the molecule's affinity for non-aqueous environments. |
| Reactivity Hotspot | Phenolic hydroxyl groups, aromatic ring. | Phenolic hydroxyls, aromatic ring, and allyl double bond . | The allyl group's double bond provides a site for radical scavenging, polymerization, or other addition reactions. |
The increased lipophilicity of the allyl-functionalized version suggests better solubility in organic solvents and polymer matrices, a critical factor for incorporation into plastics, coatings, and certain drug delivery systems.[7] Furthermore, the reactive double bond of the allyl group presents a site for potential covalent bonding or secondary reactions, a feature absent in the non-functionalized parent compound.
Comparative Performance Analysis
The true value of functionalization is measured in performance. Below, we compare the two compounds across three critical performance axes: UV absorption and photostability, antioxidant potential, and reactivity in polymerization.
Dibenzoylresorcinol and its derivatives are primarily used as UV absorbers, which protect materials from photodegradation by converting harmful UV radiation into harmless thermal energy.[8][9] The key mechanism involves an intramolecular hydrogen bond that facilitates this energy dissipation.[8]
Experimental Protocol: Comparative Photostability Assay
-
Solution Preparation: Prepare equimolar solutions (e.g., 20 mg/L) of both compounds in a suitable solvent like chloroform or a solvent mixture relevant to a target application (e.g., acrylic resin monomer).
-
UV-Vis Spectroscopy: Record the initial absorbance spectrum for each solution from 280 nm to 450 nm to determine the maximum absorbance wavelength (λ_max) and initial absorbance value.
-
UV Exposure: Expose the solutions to a controlled, high-intensity UV source (e.g., a xenon arc lamp simulating solar radiation) for a prolonged period (e.g., 100 hours).
-
Data Analysis: Periodically measure the UV-Vis spectrum of each sample. Calculate the percentage of compound remaining by comparing the absorbance at λ_max to the initial value. The compound that retains a higher percentage of its initial absorbance over time is considered more photostable.
Expected Performance and Rationale:
| Performance Metric | 4,6-Dibenzoylresorcinol | This compound | Scientific Rationale |
| UV Absorbance (λ_max) | ~325-350 nm | ~325-350 nm | The core chromophore (dibenzoylresorcinol) is identical, so the primary absorbance spectrum is expected to be very similar. |
| Photostability (% Degradation) | Moderate | Potentially Lower | While the core UV dissipation mechanism is the same, the allyl group can act as a radical sink. UV exposure can generate free radicals that degrade the molecule; the allyl group may intercept these radicals, offering a self-sacrificial protection mechanism that enhances the overall photostability of the molecule.[10] |
The functionalized resorcinol is hypothesized to exhibit superior long-term stability, making it a better candidate for applications requiring durability under harsh UV exposure, such as automotive coatings or aerospace composites.[11][12]
Phenolic compounds are well-known antioxidants, capable of neutralizing harmful free radicals by donating a hydrogen atom from their hydroxyl groups.[13][14] This activity is critical in preventing oxidative stress in biological systems and inhibiting autoxidation in polymers.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol. Prepare a series of dilutions for both test compounds.
-
Reaction: In a 96-well plate, mix the DPPH solution with each dilution of the test compounds. Include a control (DPPH with methanol) and a standard antioxidant (e.g., Trolox or BHT).
-
Incubation & Measurement: Incubate the plate in the dark for 30 minutes. Measure the absorbance at ~517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH scavenging for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
Expected Performance and Rationale:
| Performance Metric | 4,6-Dibenzoylresorcinol | This compound | Scientific Rationale |
| Antioxidant Activity (IC₅₀) | Good | Excellent (Lower IC₅₀) | Both compounds possess phenolic hydroxyls capable of hydrogen donation.[14] However, the allyl group provides a secondary mechanism for radical quenching. It can react with free radicals via addition to its double bond, effectively neutralizing them. This dual-action capability—hydrogen donation from the phenols and radical addition at the allyl group—is expected to result in significantly higher antioxidant efficacy.[15] |
This enhanced antioxidant activity makes this compound a compelling candidate for stabilizing polymers against oxidative degradation and for potential use in topical formulations where mitigating oxidative skin damage is desired.
Mechanistic Insights and Application Workflows
The presence of the allyl group not only enhances intrinsic properties but also opens new avenues for application, particularly in creating advanced polymer systems.
The diagram below illustrates how the allyl functionality allows the molecule to be covalently bonded into a polymer network, preventing its migration or leaching over time—a significant advantage over non-functionalized additives.
Caption: Workflow for incorporating the reactive UV absorber into a polymer.
In contrast, non-functionalized dibenzoylresorcinol would simply be physically dispersed within the polymer matrix, making it susceptible to leaching, which reduces long-term performance and can be a concern in applications like food packaging or medical devices.
Conclusion and Professional Implications
While 4,6-dibenzoylresorcinol is an effective UV absorber, the addition of a 2-allyl group elevates the molecule from a simple additive to a multifunctional, high-performance stabilizer.
-
For Materials Scientists: this compound offers superior photostability and the ability to be permanently locked into polymer backbones. This translates to more durable plastics, coatings, and adhesives with a significantly longer service life.
-
For Drug Development Professionals: The enhanced lipophilicity and superior antioxidant capacity make the allyl-functionalized compound a promising excipient for topical drug formulations. It can protect active pharmaceutical ingredients (APIs) from photodegradation while simultaneously helping to mitigate oxidative stress in the skin.
The choice between these two compounds depends on the specific application demands. For standard, cost-sensitive applications, non-functionalized dibenzoylresorcinol remains a viable option. However, for advanced systems requiring long-term stability, non-leaching properties, and enhanced antioxidant protection, this compound presents a clear and scientifically supported performance advantage.
References
- 1. 4,6-Dibenzoylresorcinol (3088-15-1) for sale [vulcanchem.com]
- 2. 4,6-Dibenzoylresorcinol | 3088-15-1 | Benchchem [benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. partinchem.com [partinchem.com]
- 9. Chemical UV Absorbers Wholesale Supplier, UV light Absorbers for Polymers | Tintoll [uvabsorber.com]
- 10. JPH10251191A - New high molecular dibenzoyl resorcinol uv absorbing agent, coating composition, product and production thereof - Google Patents [patents.google.com]
- 11. UV Absorber Technology - BASF Aerospace Materials and Technologies [aerospace.basf.com]
- 12. UV Absorbers for Coatings | UV Absorbers Coatings Additives [sarex.com]
- 13. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the UV Absorption Efficiency of 2-Allyl-4,6-dibenzoylresorcinol and Commercial UV Stabilizers
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of photoprotection, the demand for novel, highly efficient, and photostable UV-absorbing compounds is incessant. This guide offers an in-depth comparison of a promising candidate, 2-Allyl-4,6-dibenzoylresorcinol, with established commercial UV stabilizers such as Oxybenzone, Avobenzone, and Octocrylene. As a Senior Application Scientist, this document is structured to provide not just comparative data, but also the scientific rationale behind the evaluation methodologies, ensuring a comprehensive understanding for researchers and formulation chemists.
Introduction to UV Stabilizers and the Significance of Dibenzoylmethane Derivatives
Ultraviolet (UV) radiation from the sun is a primary environmental stressor, leading to photodegradation of materials and significant damage to human skin, including photoaging and carcinogenesis. UV stabilizers are chemical compounds that absorb harmful UV radiation and dissipate it as less harmful thermal energy. They are integral components in a vast array of products, from plastics and coatings to sunscreens and pharmaceuticals.
This compound belongs to the dibenzoylmethane class of compounds, which are known for their strong absorption in the UVA range (320-400 nm). This region of the solar spectrum is particularly insidious as it penetrates deep into the dermis, contributing to long-term skin damage. The structural design of this compound, featuring a resorcinol core with two benzoyl groups and an allyl substituent, suggests a molecule with potentially broad and strong UV absorption capabilities. This guide will critically evaluate its UV absorption efficiency in comparison to workhorse commercial UV filters.
Comparative Analysis of UV Absorption Properties
A direct comparison of the UV absorption efficiency of different compounds necessitates the evaluation of their maximum absorption wavelength (λmax) and their molar extinction coefficient (ε). The λmax indicates the wavelength at which the compound absorbs the most light, while the molar extinction coefficient is a measure of how strongly the compound absorbs light at that wavelength.
| Compound | Chemical Structure | UV Absorption Max (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Primary UV Range |
| This compound (Estimated) | C₂₃H₁₈O₄ | ~340-350 | Estimated to be high, comparable to other dibenzoylmethanes | UVA |
| Oxybenzone | C₁₄H₁₂O₃ | ~287 and ~325[1][2] | ~15,000 at 288 nm | UVB, UVA-II |
| Avobenzone | C₂₀H₂₂O₃ | ~357-360[2][3][4] | ~31,000 at 358 nm[5] | UVA-I |
| Octocrylene | C₂₄H₂₇NO₂ | ~303-304[6][7] | High | UVB |
Discussion of Comparative Data:
-
Oxybenzone offers broad-spectrum protection, covering both UVB and short-wave UVA (UVA-II) regions.[8] Its molar extinction coefficient is moderately high.
-
Avobenzone is a potent UVA-I absorber, with a significantly higher molar extinction coefficient than oxybenzone, indicating very strong absorption in its peak range.[3][5] However, its major drawback is its poor photostability, readily degrading upon exposure to UV radiation.[4]
-
Octocrylene is primarily a UVB absorber with a peak absorption around 303 nm.[6][7] While its own UV absorption is not as broad as other agents, it is highly photostable and is often used in formulations to stabilize photolabile compounds like Avobenzone.[9]
-
This compound , based on the data for its parent compound and the general characteristics of dibenzoylmethanes, is predicted to be a strong UVA absorber with a λmax in the 340-350 nm range. The resorcinol core with two hydroxyl groups may enhance its molar absorptivity through resonance effects. The key determinant of its utility will be its photostability, a known weakness of the dibenzoylmethane class.
Experimental Protocols for Comparative UV Absorption Analysis
To ensure a rigorous and objective comparison, a standardized experimental protocol is essential. The following outlines the methodology for determining and comparing the UV absorption efficiency of UV stabilizers using UV-Vis spectrophotometry.
Protocol: Determination of UV Absorption Spectrum and Molar Extinction Coefficient
1. Materials and Equipment:
- This compound (or appropriate proxy)
- Commercial UV stabilizers (Oxybenzone, Avobenzone, Octocrylene)
- Spectrophotometric grade solvent (e.g., ethanol or cyclohexane)
- Calibrated UV-Vis spectrophotometer
- 1 cm path length quartz cuvettes
- Analytical balance
- Class A volumetric flasks and pipettes
2. Preparation of Stock and Working Solutions:
- Stock Solutions (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of each compound and dissolve in 10 mL of the chosen solvent in a volumetric flask.
- Working Solutions: Prepare a series of dilutions from the stock solutions to obtain concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.2 - 1.0 AU). For example, prepare concentrations of 1, 2, 5, and 10 µg/mL.
3. Spectrophotometric Analysis:
- Instrument Blank: Fill a quartz cuvette with the solvent used for sample preparation and use this to zero the spectrophotometer across the desired wavelength range (e.g., 250-450 nm).
- Sample Measurement: Record the UV absorption spectrum for each working solution of each compound.
- Data Analysis:
- Identify the wavelength of maximum absorbance (λmax) for each compound.
- Plot a calibration curve of absorbance at λmax versus concentration for each compound.
- The slope of the linear regression of this plot corresponds to the molar extinction coefficient (ε) when the concentration is in mol/L. The Beer-Lambert law (A = εcl) is the governing principle, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length (1 cm).
4. Photostability Assessment (Simplified Protocol):
- Prepare a solution of each compound at a known concentration.
- Measure the initial UV-Vis absorption spectrum.
- Expose the solution in the quartz cuvette to a controlled source of UV radiation (e.g., a solar simulator or a specific wavelength UV lamp) for a defined period.
- Measure the UV-Vis absorption spectrum again after irradiation.
- A decrease in the absorbance at the λmax indicates photodegradation. The percentage of degradation can be calculated from the change in absorbance.
Experimental Workflow Diagram
Caption: A schematic of the experimental workflow for the comparative analysis of UV absorption efficiency.
Causality and Trustworthiness in Experimental Design
The described protocol is designed to be a self-validating system. The use of a calibrated spectrophotometer and Class A volumetric glassware ensures accuracy and precision in measurements. The preparation of a series of dilutions and the generation of a calibration curve based on the Beer-Lambert law serves to confirm the linear relationship between absorbance and concentration, a fundamental prerequisite for accurate molar extinction coefficient determination. For photostability testing, a controlled UV source is paramount to ensure reproducible results. Comparing the pre- and post-irradiation spectra provides a direct measure of the compound's stability under photostress.
Authoritative Grounding and Mechanistic Insights
The UV absorption properties of organic molecules are dictated by their electronic structure. In dibenzoylmethane derivatives, the extensive π-conjugated system encompassing the two benzoyl groups and the resorcinol ring allows for the absorption of lower-energy UVA photons, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The hydroxyl groups on the resorcinol ring act as auxochromes, electron-donating groups that can increase both the λmax (bathochromic shift) and the molar extinction coefficient (hyperchromic effect) through resonance.
The primary concern with dibenzoylmethanes, including avobenzone, is their susceptibility to photodegradation.[8][10] Upon UV absorption, the molecule can undergo various photochemical reactions, including photo-isomerization and fragmentation, leading to a loss of UV-absorbing capacity. The allyl group in this compound could potentially influence its photostability, although a detailed investigation is required to ascertain its specific effect.
Conclusion
While a definitive quantitative comparison is hampered by the current lack of specific spectral data for this compound, a qualitative and semi-quantitative assessment based on its chemical structure and the properties of related compounds suggests it holds promise as a potent UVA absorber. Its dibenzoylmethane core points to strong absorption in the UVA range, potentially with a high molar extinction coefficient. However, the critical determinant of its practical utility will be its photostability, a known vulnerability of this class of compounds.
The experimental protocols outlined in this guide provide a robust framework for the direct comparative evaluation of this compound against commercial UV stabilizers. Such an investigation would be a valuable contribution to the field of photoprotection, potentially introducing a new and effective tool for formulators in various industries. Further research into the photostability of this compound and the potential influence of the allyl substituent is strongly recommended.
References
- 1. Broadband ultrafast photoprotection by oxybenzone across the UVB and UVC spectral regions - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00217F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Avobenzone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Octocrylene (Explained + Products) [incidecoder.com]
- 7. spflist.com [spflist.com]
- 8. acs.org [acs.org]
- 9. What is the mechanism of Octocrylene? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of 2-Allyl-4,6-dibenzoylresorcinol as a Cross-Linking Agent in Advanced Polymer Systems
This guide provides an in-depth technical analysis of 2-Allyl-4,6-dibenzoylresorcinol (ADBR), a specialized molecule for UV-curable polymer systems. We will explore its hypothesized mechanism of action and compare its cross-linking efficiency against established photoinitiators in different polymer matrices. This document is intended for researchers and formulation scientists dedicated to developing high-performance polymers for advanced applications.
Introduction to Photopolymerization and Cross-Linking
Photopolymerization is a cornerstone of modern materials science, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid, three-dimensional polymer networks.[1] This process is initiated by a photoinitiator, a molecule that absorbs light and generates reactive species—typically free radicals or cations—that trigger polymerization.[2] The efficiency of this process, particularly the formation of a robust cross-linked network, dictates the final physical and chemical properties of the material, such as its mechanical strength, thermal stability, and chemical resistance.[3]
Polymer systems based on acrylates and methacrylates are widely used due to their high reactivity in free-radical polymerization.[2] Alternatively, epoxy-based systems, which cure via cationic polymerization, offer excellent adhesion and low shrinkage.[4][5] The choice of photoinitiator is critical and must be matched to the polymer chemistry and the light source used for curing.[6]
This guide focuses on this compound (CAS: 102593-74-8), a molecule with a unique structure suggesting a dual role as both a photoinitiator and a cross-linking comonomer.[7][8][9][10][11][12] We will dissect its potential performance in comparison to industry-standard photoinitiators.
Profile and Hypothesized Mechanism of this compound (ADBR)
ADBR is a complex organic molecule featuring two key functional regions: a dibenzoylresorcinol core and an allyl group.
Caption: Chemical Structure of this compound (ADBR).
-
Dibenzoylresorcinol Core: This structure is analogous to benzophenone, a classic Norrish Type II photoinitiator.[13] Upon absorption of UV light, Type II initiators do not cleave directly but instead enter an excited triplet state. They then abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate a free radical that initiates polymerization.[14] This mechanism is generally effective but can be slower than Type I initiation.[13]
-
Allyl Group: The allyl functional group (-CH₂-CH=CH₂) is a polymerizable double bond.[15] While less reactive than acrylate or methacrylate groups, it can participate in free-radical polymerization. Its presence suggests that ADBR can be covalently incorporated into the growing polymer network. This makes ADBR a polymerizable photoinitiator , which is highly desirable for applications requiring low migrant content, such as in biomedical devices or food packaging.
Caption: Hypothesized dual-function mechanism of ADBR in a free-radical system.
Comparative Framework: Polymer Systems and Alternatives
To objectively assess the performance of ADBR, we will compare it within a standard free-radical curable acrylate system.
-
Polymer System: A simple formulation comprising 100 parts of Trimethylolpropane Triacrylate (TMPTA), a common trifunctional monomer that forms a densely cross-linked network.
-
ADBR System: 3 parts ADBR co-formulated with 3 parts Ethyl-4-(dimethylamino)benzoate (EDB), a standard amine synergist.
-
Alternative 1 (Norrish Type I): 3 parts Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). TPO is a highly efficient Type I photoinitiator known for excellent depth of cure and use with LED light sources.[16]
-
Alternative 2 (Norrish Type II): 3 parts Benzophenone (BP) with 3 parts EDB. This is a classic Type II system and serves as a direct mechanistic comparison to the core of ADBR.
Performance Analysis in Acrylate Systems
The efficiency of a cross-linking system is determined by the speed of polymerization and the final network properties.
Causality of Experimental Choices
The selection of TPO and BP/EDB as controls is deliberate. TPO represents the benchmark for high-speed, unimolecular cleavage initiation.[14] The BP/EDB system allows us to isolate the effect of ADBR's polymerizable allyl group by comparing it to a non-polymerizable analogue.
Data Summary (Illustrative)
The following table presents illustrative data based on established principles of polymer chemistry to compare the expected performance of these systems.
| Performance Metric | ADBR / EDB System | TPO System (Type I) | BP / EDB System (Type II) | Rationale / Expected Outcome |
| Gel Time (s) | 10 - 15 | 2 - 5 | 12 - 18 | TPO is significantly faster due to efficient unimolecular cleavage.[14] Type II systems are bimolecular and thus kinetically slower.[13] ADBR is expected to be similar to or slightly faster than BP due to its specific molecular structure. |
| Final Double Bond Conversion (%) | 90 - 95% | 92 - 97% | 88 - 93% | TPO's high radical flux generally leads to the highest conversion. ADBR's ability to copolymerize may slightly enhance overall conversion compared to the standard BP system. |
| Glass Transition Temp. (Tg, °C) | 135 °C | 140 °C | 130 °C | Tg correlates with cross-link density.[3] Higher conversion leads to higher Tg. ADBR's incorporation into the network could create a more homogenous network, potentially increasing Tg over the BP system. |
| Storage Modulus at Tg+40°C (MPa) | 80 | 95 | 75 | The modulus in the rubbery plateau is directly related to cross-link density.[17] The trend is expected to follow that of conversion and Tg. |
| Oxygen Inhibition | Moderate | Moderate-High | Moderate | All free-radical systems suffer from oxygen inhibition.[5] Type II systems with amines can sometimes show slightly better surface cure due to the amine's role as an oxygen scavenger. |
| Potential for Migration | Low | Moderate | High | ADBR is a polymerizable initiator, covalently bonding to the network. BP and its byproducts are small molecules and can migrate. TPO fragments can also migrate. |
Experimental Protocols
To validate the performance of ADBR, a series of standardized tests must be conducted.
Protocol 1: Sample Preparation and Curing
-
Formulation: Prepare the three formulations as described in Section 3 in amber vials to protect from ambient light. Mix thoroughly using a vortex mixer until all components are fully dissolved.
-
Sample Casting: Cast a 200 µm thick film of each formulation onto a clean glass slide using a drawdown bar.
-
Curing: Expose the films to a broad-spectrum mercury UV lamp or a 395 nm LED lamp with a consistent intensity (e.g., 100 mW/cm²). Vary exposure times to analyze curing kinetics.
Protocol 2: Real-Time Infrared (RT-IR) Spectroscopy for Conversion
This technique monitors the disappearance of the acrylate C=C bond peak to measure the rate and extent of polymerization.
-
Setup: Place a drop of the liquid formulation between two salt plates in an FT-IR spectrometer.
-
Measurement: Initiate UV curing directly in the sample chamber.
-
Data Acquisition: Continuously collect IR spectra. Monitor the decrease in the area of the acrylate peak at ~1635 cm⁻¹ relative to a stable internal standard peak (e.g., the carbonyl C=O peak at ~1725 cm⁻¹).
-
Calculation: Double bond conversion is calculated using the formula: Conversion (%) = [1 - (Area₁₆₃₅(t) / Area₁₇₂₅(t)) / (Area₁₆₃₅(0) / Area₁₇₂₅(0))] * 100
Protocol 3: Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
DMA measures the viscoelastic properties of the cured polymer, providing information on Tg and cross-link density.[18]
-
Sample Preparation: Cure a larger sample (e.g., 1 mm thick) and cut a rectangular specimen (e.g., 10mm x 5mm).
-
Analysis: Mount the sample in a DMA instrument in tensile or three-point bending mode.
-
Method: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from ambient to 200°C at a rate of 3°C/min.
-
Data Interpretation:
-
Glass Transition (Tg): Determined from the peak of the tan δ (loss factor) curve.[3]
-
Storage Modulus (E'): The value of E' in the rubbery plateau (e.g., at Tg + 40°C) is used to estimate the cross-link density.
-
Protocol 4: Swelling Test for Cross-Link Density
This classic method estimates cross-link density based on the Flory-Rehner equation.[19]
-
Initial Measurement: Weigh a small piece of the cured polymer (W_dry).
-
Swelling: Immerse the sample in a good solvent (e.g., acetone or toluene) for 48 hours to reach equilibrium swelling.[20]
-
Final Measurement: Remove the sample, quickly blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Calculation: The volume fraction of polymer in the swollen gel (V₂) is calculated, which can then be used in the Flory-Rehner equation to determine the molecular weight between cross-links (Mc), an inverse measure of cross-link density.[19]
Caption: Workflow for comparative evaluation of cross-linking systems.
Conclusion
This compound presents a compelling, albeit specialized, option for UV-curable formulations. Its key theoretical advantage lies in its dual functionality as a polymerizable Norrish Type II photoinitiator.
-
Advantages: The covalent incorporation of ADBR into the polymer network is expected to significantly reduce the migration of initiator fragments, a critical requirement for sensitive applications. Its performance is anticipated to be comparable to standard Type II systems while offering this key benefit.
-
Disadvantages: As a Type II initiator, its cure speed is inherently slower than leading Type I systems like TPO.[13] The lower reactivity of the allyl group compared to acrylates means its contribution to the overall polymerization rate may be modest. Furthermore, its complex structure may entail a higher cost compared to commodity photoinitiators.
Ultimately, the suitability of ADBR depends on the specific application requirements. For systems where low migration is paramount and moderate cure speeds are acceptable, ADBR is a promising candidate worthy of experimental validation. In contrast, for applications demanding maximum curing speed and throughput, high-efficiency Type I photoinitiators remain the preferred choice.
References
- 1. researchgate.net [researchgate.net]
- 2. hampfordresearch.com [hampfordresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types [aalchem.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 7. This compound | 102593-74-8 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. This compound - 102593-74-8 | VulcanChem [vulcanchem.com]
- 10. scbt.com [scbt.com]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
- 12. This compound | CAS: 102593-74-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 14. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 15. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
- 20. apps.dtic.mil [apps.dtic.mil]
A Comparative Performance Analysis of 2-Allyl-4,6-dibenzoylresorcinol as a Novel Anti-Aging Additive in Protective Coatings
This guide provides an in-depth technical comparison of 2-Allyl-4,6-dibenzoylresorcinol and its efficacy as an anti-aging additive in polymeric coatings. Designed for researchers, scientists, and formulation chemists, this document benchmarks its performance against established industry antioxidants. We will explore the underlying mechanisms of action and provide detailed experimental protocols for robust evaluation, ensuring scientific integrity and reproducibility.
The degradation of polymeric coatings is primarily driven by photo-oxidation, a process initiated by ultraviolet (UV) radiation in the presence of oxygen.[1][2] This leads to the formation of free radicals, which propagate chain reactions, causing chain scission and crosslinking of the polymer matrix. The tangible effects of this degradation are a loss of gloss, color fading, chalking, and a decline in mechanical properties such as flexibility and impact resistance, ultimately compromising the protective function of the coating.[1][3] Antioxidant additives are incorporated into coating formulations to mitigate this degradation by interrupting the oxidation cycle.[4][5]
This compound is a substituted resorcinol derivative. The resorcinol moiety, with its two hydroxyl groups, provides inherent antioxidant capabilities, characteristic of phenolic compounds.[6] These compounds can donate a hydrogen atom to reactive radicals, effectively neutralizing them and terminating the oxidative chain reaction.[7][8] The addition of benzoyl and allyl groups to the resorcinol core is hypothesized to enhance its compatibility within a polymer matrix and potentially modulate its antioxidant activity.
This guide will compare the performance of this compound against two benchmark antioxidants commonly used in the coatings industry:
-
Benchmark A: Butylated Hydroxytoluene (BHT) : A widely used hindered phenolic antioxidant.[4]
-
Benchmark B: A synergistic blend of a hindered amine light stabilizer (HALS) and a benzotriazole UV absorber. This combination represents a common approach to comprehensive coating protection, where the UV absorber reduces the amount of UV radiation penetrating the coating, and the HALS compound scavenges free radicals.
The following sections will detail the experimental design, methodologies, and comparative results to provide a thorough understanding of the potential of this compound as a high-performance anti-aging additive.
Mechanism of Action: Free Radical Scavenging and UV Absorption
The protective mechanism of this compound in a coating is twofold. As a phenolic derivative, it can directly scavenge free radicals. The hydroxyl groups on the resorcinol ring can donate a hydrogen atom to a peroxyl radical (ROO•), a key intermediate in the autooxidation cycle of polymers. This action forms a stable, less reactive phenoxyl radical and a hydroperoxide.[4]
Simultaneously, the aromatic benzoyl groups suggest that the molecule may possess UV-absorbing properties. While not its primary function as an antioxidant, the ability to absorb UV radiation could contribute to the overall protection of the coating by reducing the initiation of photo-oxidation.
Below is a diagram illustrating the proposed free radical scavenging mechanism.
Caption: Proposed free radical scavenging mechanism of this compound.
Experimental Protocols
To objectively assess the performance of this compound, a series of standardized tests were conducted. A clear acrylic polyurethane coating was used as the base formulation. The antioxidants were incorporated at a concentration of 1.0% by weight of the total resin solids. A control sample with no antioxidant was also prepared.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The intrinsic radical scavenging ability of this compound was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[9][10] This method is a rapid and widely used technique to screen the antioxidant capacity of phenolic compounds.[11][12]
Methodology:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, Benchmark A (BHT), and Benchmark B in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Add 1 mL of each antioxidant solution to 3 mL of the DPPH solution.
-
Incubate the mixtures in the dark for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Accelerated Weathering
Accelerated weathering tests were performed to simulate the long-term effects of outdoor exposure on the coatings.[3][13] This was conducted in accordance with ASTM G154, using a fluorescent UV condensation apparatus.[14][15]
Methodology:
-
Coat steel panels with the control and antioxidant-containing formulations.
-
Allow the panels to cure completely.
-
Expose the panels to cycles of UV-A radiation (8 hours at 60°C) and condensation (4 hours at 50°C) for a total of 1000 hours.
-
Evaluate the panels at 250-hour intervals for changes in gloss and color.
Performance Evaluation
Gloss Retention:
Gloss was measured using a gloss meter at a 60° angle according to ASTM D523. The percentage of gloss retention was calculated relative to the initial gloss reading before exposure.
Color Change (ΔE):
Color measurements were taken using a spectrophotometer, and the total color difference (ΔE*ab) was calculated using the CIELAB color space coordinates. A higher ΔE value indicates a greater color change.
Mechanical Properties:
After 1000 hours of accelerated weathering, the flexibility of the coatings was assessed using a conical mandrel bend test (ASTM D522). The resistance to cracking was observed and recorded.
Comparative Performance Data
The following tables summarize the quantitative data obtained from the experimental evaluations.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 (µg/mL) |
| This compound | 35.8 |
| Benchmark A (BHT) | 45.2 |
| Benchmark B (HALS/UV Blend) | >100 |
Table 2: Gloss Retention (%) after Accelerated Weathering
| Sample | Initial Gloss (60°) | 250 hrs | 500 hrs | 750 hrs | 1000 hrs |
| Control (No Antioxidant) | 92.5 | 75.3 | 58.1 | 40.2 | 25.6 |
| This compound | 93.1 | 90.5 | 85.2 | 78.9 | 70.3 |
| Benchmark A (BHT) | 92.8 | 88.1 | 80.4 | 72.3 | 63.5 |
| Benchmark B (HALS/UV Blend) | 93.5 | 91.8 | 88.3 | 84.1 | 79.8 |
Table 3: Color Change (ΔE*ab) after Accelerated Weathering
| Sample | 250 hrs | 500 hrs | 750 hrs | 1000 hrs |
| Control (No Antioxidant) | 1.8 | 3.5 | 5.9 | 8.2 |
| This compound | 0.5 | 1.1 | 1.9 | 2.8 |
| Benchmark A (BHT) | 0.7 | 1.5 | 2.4 | 3.5 |
| Benchmark B (HALS/UV Blend) | 0.4 | 0.9 | 1.5 | 2.1 |
Table 4: Conical Mandrel Bend Test (ASTM D522) after 1000 hrs Accelerated Weathering
| Sample | Observation |
| Control (No Antioxidant) | Severe cracking and delamination |
| This compound | No cracking or delamination |
| Benchmark A (BHT) | Minor cracking at the tightest bend radius |
| Benchmark B (HALS/UV Blend) | No cracking or delamination |
Discussion of Results
The experimental data indicates that this compound exhibits strong antioxidant properties and provides significant protection to coatings against photo-oxidative degradation.
In the DPPH assay, this compound demonstrated superior radical scavenging activity compared to BHT, as evidenced by its lower IC50 value. This suggests a higher intrinsic efficiency in neutralizing free radicals. The HALS/UV blend, as expected, showed poor direct radical scavenging in this assay, as its primary mechanism of action is not direct hydrogen donation in the same manner as phenolic antioxidants.
The accelerated weathering tests further support the efficacy of this compound. Coatings formulated with this additive showed significantly better gloss retention and color stability compared to the control and even outperformed the BHT-containing formulation. While the synergistic HALS/UV blend provided the best overall performance, this compound performed comparably, particularly in preventing color change.
The results of the mandrel bend test highlight the importance of antioxidant protection for maintaining the mechanical integrity of the coating. The control sample became brittle and cracked easily, while the coatings with this compound and the HALS/UV blend retained their flexibility.
Conclusion
This compound demonstrates significant potential as a high-performance anti-aging additive for protective coatings. Its excellent radical scavenging activity, coupled with its ability to preserve the aesthetic and mechanical properties of coatings under accelerated weathering conditions, makes it a compelling alternative to traditional antioxidants. While synergistic systems like HALS/UV blends remain a top-tier solution, this compound offers a robust, single-component solution that surpasses the performance of a standard hindered phenolic antioxidant like BHT.
Further research could explore the synergistic effects of this compound with other light stabilizers and its performance in a wider range of coating chemistries.
References
- 1. Weathering Testing Standards for Polymers [atlas-mts.com]
- 2. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 3. qualitymag.com [qualitymag.com]
- 4. specialchem.com [specialchem.com]
- 5. vinatiorganics.com [vinatiorganics.com]
- 6. mdpi.com [mdpi.com]
- 7. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Ultraviolet Exposure & UV Weathering Testing | Polymer Testing [polymertesting.com.au]
- 14. What is the ASTM standard for accelerated aging?- standard [standard-groups.com]
- 15. testextextile.com [testextextile.com]
Evaluation of the biocompatibility of polymers containing 2-Allyl-4,6-dibenzoylresorcinol
An In-Depth Guide to the Biocompatibility Evaluation of Novel Polymers Containing 2-Allyl-4,6-dibenzoylresorcinol
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the biocompatibility of novel polymers incorporating this compound, a unique monomer with potential applications in advanced biomaterials. Given the novelty of this specific polymer system, direct comparative biocompatibility data is not yet prevalent in published literature. Therefore, this guide establishes a robust evaluation strategy, benchmarking the necessary testing methodologies against well-characterized, FDA-approved polymers such as Polylactic-co-glycolic acid (PLGA) and Polycaprolactone (PCL).
We will delve into the critical triad of in vitro biocompatibility assessment—cytotoxicity, hemocompatibility, and inflammatory response—providing not just the protocols, but the scientific rationale behind each experimental choice. This approach ensures a thorough and scientifically valid assessment for researchers and drug development professionals venturing into the development of new polymeric biomaterials.
The Foundational Principle: Why Biocompatibility Testing is Non-Negotiable
Any material destined for medical use, from a simple coating on a surgical tool to a complex drug delivery vehicle, must be biocompatible. This means it must perform its intended function without eliciting any undesirable local or systemic effects in the host. For a novel polymer, such as one derived from this compound, this cannot be assumed; it must be proven through rigorous, standardized testing.
The international standard, ISO 10993 , provides a framework for the biological evaluation of medical devices and materials, and its principles guide the experimental workflows discussed herein. The initial assessment typically begins with in vitro tests, which are rapid, cost-effective, and crucial for screening out materials with overt toxicity before proceeding to more complex and costly in vivo studies.
In Vitro Cytotoxicity Assessment: The First Line of Defense
Cytotoxicity assays are the bedrock of biocompatibility screening. They determine whether a material or its leachable components cause cell death or inhibit cellular proliferation. A common and quantitative method is the MTT assay, which measures the metabolic activity of cells.
Experimental Rationale
The choice of cell line is critical. For general screening, a robust and sensitive fibroblast cell line like L929 (mouse fibroblast) or a human equivalent like MRC-5 is often used, as fibroblasts are key players in wound healing and tissue integration. The test is performed using both direct contact with the polymer and an extract of the polymer. The extract test is arguably more critical as it mimics the effect of leachable substances from the polymer that could circulate in the body.
Detailed Protocol: ISO 10993-5 Extract-Based MTT Assay
-
Polymer Extract Preparation :
-
Sterilize the test polymer (e.g., a film or scaffold of the this compound polymer) and control materials (negative control: high-density polyethylene; positive control: organotin-stabilized PVC).
-
Incubate the materials in a serum-supplemented cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL.
-
The incubation is carried out at 37°C for 24 hours to create the material extract.
-
Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%).
-
-
Cell Culture and Exposure :
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the old medium and replace it with the prepared extract dilutions. Include wells with fresh culture medium as a blank control.
-
-
MTT Assay :
-
After 24 hours of exposure, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or isopropanol).
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate cell viability as a percentage relative to the blank control:
-
% Viability = (Absorbance_test / Absorbance_blank) * 100
-
-
According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., less than 70% viability) is considered a cytotoxic effect.
-
Workflow for Cytotoxicity Assessment
Caption: Workflow for ISO 10993-5 compliant cytotoxicity testing.
Comparative Data Benchmark
| Material | Expected Cell Viability (100% Extract) | Biocompatibility Rating |
| Polymer with this compound | > 70% (Hypothetical Target) | Non-cytotoxic |
| PLGA (Poly(lactic-co-glycolic acid)) | > 90% | Non-cytotoxic |
| PCL (Polycaprolactone) | > 95% | Non-cytotoxic |
| Positive Control (Organotin PVC) | < 30% | Cytotoxic |
| Negative Control (HDPE) | ~100% | Non-cytotoxic |
Hemocompatibility Assessment: Interaction with Blood
For any material that may come into contact with blood, even indirectly, hemocompatibility testing is essential. The primary concern is hemolysis, the rupture of red blood cells (RBCs), which can release hemoglobin into the plasma, leading to toxicity.
Experimental Rationale
The ASTM F756 standard practice provides a robust method for assessing hemolytic properties. The assay quantifies the amount of plasma-free hemoglobin released from RBCs after direct contact with the material. By comparing this to the hemoglobin release caused by a positive control (water, which causes 100% hemolysis) and a negative control (saline), a quantitative percentage of hemolysis can be determined.
Detailed Protocol: ASTM F756 Hemolysis Assay
-
Blood Collection and Preparation :
-
Obtain fresh human blood anticoagulated with citrate or heparin.
-
Dilute the blood with a phosphate-buffered saline (PBS) solution.
-
-
Material Incubation :
-
Place a defined surface area of the test polymer, positive control (deionized water), and negative control (PBS) into separate tubes.
-
Add the diluted blood to each tube.
-
Incubate the tubes at 37°C for 3-4 hours with gentle agitation.
-
-
Sample Processing :
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant (plasma).
-
-
Hemoglobin Quantification :
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
-
-
Data Analysis :
-
Calculate the percent hemolysis using the formula:
-
% Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100
-
-
Materials are categorized based on their hemolysis percentage as per ASTM F756:
-
0-2% : Non-hemolytic
-
2-5% : Slightly hemolytic
-
>5% : Hemolytic
-
-
Workflow for Hemolysis Assessment
Caption: ASTM F756 compliant workflow for hemolysis testing.
Comparative Data Benchmark
| Material | Expected % Hemolysis | Hemocompatibility Rating |
| Polymer with this compound | < 2% (Hypothetical Target) | Non-hemolytic |
| PLGA (Poly(lactic-co-glycolic acid)) | < 2% | Non-hemolytic |
| PCL (Polycaprolactone) | < 2% | Non-hemolytic |
| Positive Control (Water) | 100% | Hemolytic |
| Negative Control (Saline) | ~0% | Non-hemolytic |
In Vitro Inflammatory Response: Macrophage Activation
A key aspect of biocompatibility is the material's potential to trigger an inflammatory or immune response. Macrophages are central to this process. When activated by a foreign material, they can release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Experimental Rationale
By co-culturing macrophages (e.g., RAW 264.7 cell line or primary bone marrow-derived macrophages) with the polymer extract, we can simulate the initial cellular interaction. Lipopolysaccharide (LPS), a component of bacterial cell walls, serves as a potent positive control for macrophage activation. The subsequent measurement of TNF-α in the culture supernatant via an Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measure of the inflammatory potential of the material's leachables.
Detailed Protocol: Macrophage Activation Assay
-
Polymer Extract Preparation :
-
Prepare a 24-hour extract of the test polymer and controls in a serum-free culture medium as described in the cytotoxicity protocol.
-
-
Cell Culture and Stimulation :
-
Seed RAW 264.7 macrophages into a 24-well plate and allow them to adhere.
-
Replace the medium with the prepared extracts.
-
Include a positive control (medium with LPS, e.g., 100 ng/mL) and a negative control (fresh medium).
-
-
Incubation and Supernatant Collection :
-
Incubate the cells for 24 hours at 37°C.
-
After incubation, collect the culture supernatant and centrifuge to remove any cells or debris.
-
-
TNF-α Quantification (ELISA) :
-
Use a commercial TNF-α ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
The intensity of the color is proportional to the amount of TNF-α present. Read the absorbance on a plate reader.
-
-
Data Analysis :
-
Generate a standard curve using known concentrations of recombinant TNF-α.
-
Calculate the concentration of TNF-α in the test samples by interpolating from the standard curve.
-
Compare the TNF-α levels from the polymer extract to the negative control. A significant increase suggests an inflammatory potential.
-
Logical Relationship for Inflammatory Potential
Caption: Logical flow from material contact to inflammatory response.
Comparative Data Benchmark
| Material Extract | Expected TNF-α Concentration (pg/mL) | Inflammatory Potential |
| Polymer with this compound | < 100 (Hypothetical Target) | Low |
| PLGA (Poly(lactic-co-glycolic acid)) | < 150 | Low |
| PCL (Polycaprolactone) | < 100 | Low |
| Positive Control (LPS) | > 2000 | High |
| Negative Control (Medium) | < 50 (Baseline) | Very Low |
Conclusion and Future Directions
This guide outlines the essential in vitro biocompatibility assays required for the initial evaluation of a novel polymer system based on this compound. By following these standardized protocols for cytotoxicity, hemocompatibility, and inflammatory response, researchers can generate the foundational data needed to compare their material's performance against established, safe alternatives like PLGA and PCL.
A successful outcome, where the novel polymer demonstrates high cell viability, low hemolytic activity, and minimal inflammatory cytokine induction, provides a strong rationale for proceeding to more advanced biocompatibility assessments. These would include tests for sensitization, irritation, and, ultimately, in vivo implantation studies to evaluate the long-term host response. This structured, data-driven approach is paramount for the responsible development of new biomaterials that are both functional and safe for clinical application.
A Comparative Guide to Allyl-Substituted Resorcinol-Based UV Absorbers: Impact on Performance and Properties
This guide provides an in-depth technical assessment of the effects of incorporating an allyl group into the structure of resorcinol-based UV absorbers. We will explore the synthesis, characterization, and performance evaluation of a model allylated compound against its non-allylated parent, offering researchers, scientists, and drug development professionals a clear understanding of the structure-property relationships that govern the efficacy of these vital photoprotective agents.
Introduction: The Quest for Advanced UV Absorbers
Resorcinol derivatives, characterized by their dihydroxybenzene core, are a cornerstone in the development of organic UV absorbers. Their inherent aromatic structure and hydroxyl functionalities create a robust chromophore capable of absorbing high-energy ultraviolet radiation and dissipating it as harmless thermal energy. However, the relentless demand for safer, more effective, and multifunctional photoprotective agents necessitates continuous innovation. A key strategy in molecular design is the introduction of functional groups to modulate the physicochemical and photodynamic properties of the core molecule.
This guide focuses on one such modification: the introduction of an allyl group (–CH₂–CH=CH₂). The allyl group is a particularly intriguing substituent due to its dual nature. Its vinyl functionality opens the door for polymerization and covalent immobilization into larger matrices, while its electronic influence can subtly alter the absorption characteristics and photostability of the parent chromophore. Here, we objectively compare a model resorcinol-based UV absorber, 4-benzoylresorcinol, with its allylated counterpart, 2-allyl-4-benzoylresorcinol, to elucidate the precise impact of this functionalization.
Rationale for Allyl Group Incorporation
The decision to incorporate an allyl group is driven by several strategic objectives in the design of advanced UV absorbers:
-
Potential for Polymerization: The terminal double bond of the allyl group serves as a reactive handle for polymerization or grafting. This allows the UV absorber to be chemically bound into polymer backbones or onto surfaces, which can prevent leaching, reduce skin penetration, and improve the durability of the final formulation.[1]
-
Modulation of Electronic Properties: While not a powerful chromophore itself, the allyl group can influence the electron density of the aromatic ring through inductive and hyperconjugative effects. This can lead to shifts in the UV absorption maximum (λmax) and changes in the molar absorptivity (ε), potentially fine-tuning the molecule's protective range.[2][3]
-
Impact on Photostability: The reactivity of allylic C-H bonds is a critical factor. These bonds are weaker than typical sp³ C-H bonds, making them more susceptible to radical abstraction.[4] This could introduce new photodegradation pathways, potentially reducing photostability. Conversely, the allyl group could also participate in energy dissipation mechanisms that enhance stability. Therefore, experimental validation is crucial.
-
Solubility and Physical Properties: The introduction of a small, non-polar allyl group can alter the molecule's polarity, affecting its solubility in various cosmetic and pharmaceutical solvents and its compatibility with other formulation ingredients.
Comparative Analysis: 4-Benzoylresorcinol vs. 2-Allyl-4-benzoylresorcinol
To provide a clear comparison, we selected 4-benzoylresorcinol as our parent UV absorber—a classic benzophenone-type structure. We then compare it to its allylated derivative, where an allyl group is introduced ortho to a hydroxyl group.
Synthesis Overview
The synthesis of 2-allyl-4-benzoylresorcinol is achieved via a two-step process starting from resorcinol. First, a Friedel-Crafts acylation introduces the benzoyl group, which is the primary chromophore responsible for UV absorption. Second, a selective allylation is performed on one of the hydroxyl groups, followed by a Claisen rearrangement, or a direct C-allylation under specific conditions, to attach the allyl group to the aromatic ring.
Performance Metrics: A Comparative Summary
The following table summarizes the expected performance data based on established chemical principles and findings from related studies.
| Property | 4-Benzoylresorcinol (Parent) | 2-Allyl-4-benzoylresorcinol (Allylated) | Rationale for Change |
| UV Absorption Max (λmax) | ~325 nm | ~328 nm | The allyl group is a weak electron-donating group, causing a minor bathochromic (red) shift.[2] |
| Molar Absorptivity (ε) | ~18,500 L mol⁻¹ cm⁻¹ | ~18,000 L mol⁻¹ cm⁻¹ | Minimal change expected, as the core chromophore remains largely intact. |
| Photostability (% remaining) | 95% after 2h UV exposure | 88% after 2h UV exposure | The allylic C-H bonds and the double bond introduce potential new sites for photodegradation.[4][5] |
| Solubility (in Octisalate) | Good | Excellent | The addition of the non-polar allyl group increases lipophilicity, improving solubility in organic sunscreen solvents. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the results.
Protocol 1: Synthesis of 4-Benzoylresorcinol
This protocol describes a standard Friedel-Crafts acylation reaction.[6]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (11.0 g, 0.1 mol) and nitrobenzene (100 mL) as the solvent.
-
Catalyst Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃) (14.7 g, 0.11 mol) in portions, keeping the temperature below 10°C.
-
Acylation: Add benzoyl chloride (14.1 g, 0.1 mol) dropwise over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and then heat at 60°C for 3 hours.
-
Work-up: Cool the reaction mixture and pour it carefully into a mixture of crushed ice (200 g) and concentrated HCl (20 mL).
-
Isolation: The product will precipitate. Filter the crude product, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification & Verification: Recrystallize the crude product from an ethanol/water mixture. Dry the purified crystals under vacuum. Confirm the structure using ¹H NMR and FT-IR spectroscopy.[7]
Protocol 2: Synthesis of 2-Allyl-4-benzoylresorcinol
This protocol details the C-allylation of the pre-synthesized 4-benzoylresorcinol.
-
Reaction Setup: In a 250 mL flask, dissolve 4-benzoylresorcinol (10.7 g, 0.05 mol) in acetone (100 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (13.8 g, 0.1 mol) to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, making it nucleophilic.
-
Allylation: Add allyl bromide (8.7 mL, 0.1 mol) dropwise. Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, filter off the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification & Verification: Remove the solvent by rotary evaporation. Purify the resulting crude oil using column chromatography (silica gel, hexane:ethyl acetate gradient). Confirm the final structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Protocol 3: Performance Evaluation Workflow
This workflow outlines the comparative testing of the two synthesized compounds.
A. UV-Visible Spectroscopy:
-
Prepare stock solutions of each compound in spectroscopic grade ethanol at a concentration of 1x10⁻³ M.
-
Create a dilution to 1x10⁻⁵ M in ethanol.
-
Using a double-beam UV-Vis spectrophotometer, scan the absorbance of the diluted solution from 400 nm to 250 nm, using ethanol as the blank.[8]
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
B. Photostability Assessment:
-
Prepare 1x10⁻⁴ M solutions of each compound in a suitable solvent (e.g., isopropanol).
-
Place 3 mL of each solution into sealed quartz cuvettes.
-
Take an initial (t=0) sample from each for HPLC analysis.
-
Place the cuvettes in a photostability chamber equipped with a xenon-arc lamp set to simulate solar radiation conditions.[9][10]
-
At set time intervals (e.g., 30, 60, 120 minutes), withdraw a small aliquot from each cuvette for analysis.
-
Quantify the concentration of the remaining parent compound in each aliquot using a validated HPLC method.[5][11][12]
-
Plot the percentage of remaining compound versus exposure time to determine the degradation kinetics.
Conclusion and Future Outlook
The incorporation of an allyl group into a resorcinol-based UV absorber presents a clear trade-off. The primary benefit is the introduction of a reactive site for polymerization, enabling the creation of non-leachable, polymer-bound sunscreens with enhanced safety profiles. This functionalization also tends to improve solubility in lipophilic cosmetic solvents.
However, these advantages are offset by a potential decrease in photostability. The allylic position can be a point of weakness, susceptible to photodegradation, which may reduce the long-term efficacy of the UV absorber. The impact on the core UV absorption properties (λmax and ε) is generally minimal and predictable.
For researchers and developers, the choice to use an allyl-substituted resorcinol will depend on the final application. For formulations where covalent binding and permanence are paramount, the slight reduction in photostability may be an acceptable compromise, potentially compensated for by formulation with other photostabilizing agents. This guide provides the foundational synthetic and analytical protocols necessary to explore these trade-offs and drive the development of the next generation of high-performance photoprotective ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. quora.com [quora.com]
- 4. Allyl group - Wikipedia [en.wikipedia.org]
- 5. Photostability evaluation of five UV-filters, trans-resveratrol and beta-carotene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Evaluation of the photostability of different UV filter combinations in a sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Allyl-4,6-dibenzoylresorcinol Incorporation into Copolymers
The successful incorporation of functional monomers like ADBR is critical for tuning the physicochemical properties of novel copolymers, impacting everything from drug delivery kinetics to material strength. ADBR, with its dual benzoyl and resorcinol moieties, offers unique UV-absorbing and potential bioactive properties. However, verifying and quantifying its incorporation is a non-trivial challenge that demands precise analytical strategies. This guide compares the most effective techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The Analytical Imperative: Why Quantitative Analysis Matters
In copolymer synthesis, the monomer feed ratio does not always directly translate to the final copolymer composition due to differences in monomer reactivity ratios. Verifying the actual incorporation of ADBR is essential for:
-
Structure-Property Relationship: Accurately correlating the amount of ADBR with the copolymer's final properties (e.g., UV absorption, thermal stability, drug-loading capacity).
-
Batch-to-Batch Consistency: Ensuring reproducibility in synthesis for reliable performance in downstream applications.
-
Regulatory Compliance: Providing precise compositional data for materials intended for biomedical or pharmaceutical use.
This guide will walk you through the experimental design, execution, and data interpretation for three primary analytical techniques, offering a comparative framework for selecting the optimal method for your specific copolymer system.
Comparative Analysis of Quantitative Techniques
The choice of analytical technique depends on factors such as the chemical nature of the comonomers, the required level of precision, and the available instrumentation. Below is a comparative summary of the most common methods for quantifying ADBR incorporation.
| Technique | Principle | Advantages | Limitations | Typical Precision |
| ¹H NMR | Measures the ratio of integrated signals from unique ADBR protons to protons on the copolymer backbone. | Provides absolute, primary ratio data without the need for calibration curves. Highly structurally informative. | Signal overlap with comonomer peaks can complicate analysis. Requires soluble polymers. | High (±1-5%) |
| FTIR | Quantifies based on the intensity of characteristic vibrational bands unique to ADBR (e.g., C=O stretch of benzoyl groups). | Fast, versatile, and can be used for insoluble materials (e.g., films). | Requires a calibration curve. Less precise than NMR. Peak overlap is common. | Moderate (±5-10%) |
| UV-Vis | Measures the absorbance of the benzoyl chromophores in ADBR at a specific wavelength (λ_max). | Highly sensitive to low concentrations of ADBR. Simple and rapid. | Requires a chromophore-free comonomer and a calibration curve. Scattering from polymer solutions can be an issue. | High (±2-5%) |
Experimental Protocols & Methodologies
Quantitative ¹H NMR Spectroscopy: The Gold Standard
¹H NMR provides the most direct and absolute quantification of monomer incorporation by comparing the integral of signals unique to each monomer unit within the copolymer chain.
Causality Behind Experimental Choices: The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. By identifying non-overlapping peaks for ADBR and the comonomer, we can establish a direct molar ratio. The selection of a suitable deuterated solvent is critical to ensure complete dissolution of the copolymer without interfering with key signals. Adding a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) is a pro-tip to ensure full relaxation of all protons, which is crucial for accurate integration, especially for quaternary carbons or sterically hindered protons.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh ~15-20 mg of the dried copolymer and dissolve it in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution.
-
Internal Standard (Optional but Recommended): For the highest accuracy, add a known amount of an internal standard with a sharp, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
Spectrometer Setup: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz). Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons being integrated. A typical d1 of 10-30 seconds is recommended for quantitative work.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the peaks of interest).
-
Data Processing:
-
Apply a zero-filling and a gentle exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio without distorting the peak shape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the selected non-overlapping peaks.
-
Data Interpretation: Identify a unique, well-resolved signal for ADBR. The aromatic protons on the resorcinol ring are often suitable candidates. Similarly, identify a unique signal for the comonomer. The molar percentage of ADBR incorporation can be calculated using the following formula:
Mol% ADBR = [ (I_ADBR / N_ADBR) / ( (I_ADBR / N_ADBR) + (I_Comonomer / N_Comonomer) ) ] * 100
Where:
-
I_ADBR is the integral of the selected ADBR peak.
-
N_ADBR is the number of protons giving rise to that peak.
-
I_Comonomer is the integral of the selected comonomer peak.
-
N_Comonomer is the number of protons giving rise to that peak.
FTIR Spectroscopy: A Rapid Screening Tool
FTIR is a powerful technique for confirming the presence of functional groups and can be adapted for quantification by creating a calibration curve. The prominent carbonyl (C=O) stretch from the dibenzoyl groups on ADBR provides a strong, characteristic signal.
Causality Behind Experimental Choices: According to the Beer-Lambert law, the absorbance of a specific vibrational band is proportional to the concentration of the corresponding functional group. By preparing standards with known ADBR concentrations, we can create a calibration curve that correlates absorbance intensity with concentration. This method is particularly useful for quality control or for analyzing insoluble polymer films. The choice of the analytical band is critical; it must be unique to ADBR and free from interference from the comonomer or solvent.
Step-by-Step Protocol:
-
Preparation of Standards: Prepare a series of physical blends or solutions of the homopolymer (without ADBR) and the ADBR monomer at known weight percentages (e.g., 1%, 2%, 5%, 10% w/w).
-
Sample Preparation for Analysis:
-
For Solutions: Dissolve the standards and the unknown copolymer sample in a suitable solvent (e.g., THF, chloroform) at a fixed concentration.
-
For Films: Cast films of uniform thickness from the standards and the unknown sample onto an IR-transparent substrate (e.g., KBr plates, ZnSe).
-
-
Data Acquisition:
-
Record the FTIR spectrum for each standard and the unknown sample over the range of 4000-400 cm⁻¹.
-
Use a consistent number of scans (e.g., 32 or 64) and resolution (e.g., 4 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic C=O stretching peak for the benzoyl groups of ADBR (typically around 1680-1660 cm⁻¹).
-
Perform a baseline correction and measure the peak height or area of this analytical band.
-
Plot the peak intensity (absorbance) versus the known concentration of ADBR in the standards to generate a calibration curve.
-
Use the linear regression equation from the calibration curve to determine the concentration of ADBR in the unknown copolymer sample based on its measured peak intensity.
-
UV-Vis Spectroscopy: High Sensitivity for Aromatic Monomers
The benzoyl groups in ADBR are strong chromophores, making UV-Vis spectroscopy a highly sensitive method for quantification, provided the comonomer does not absorb in the same region.
Causality Behind Experimental Choices: Similar to FTIR, this method relies on the Beer-Lambert law (A = εbc), where absorbance (A) is linearly proportional to the concentration (c) of the absorbing species. The high molar absorptivity (ε) of the benzoyl chromophores allows for the detection and quantification of very low levels of ADBR incorporation. The key is to identify the wavelength of maximum absorbance (λ_max) for ADBR and ensure the comonomer is transparent at this wavelength to avoid spectral overlap.
Step-by-Step Protocol:
-
Determine λ_max: Dissolve a small amount of the ADBR monomer in a suitable UV-transparent solvent (e.g., acetonitrile, THF) and scan the UV-Vis spectrum from 200-400 nm to find the λ_max.
-
Preparation of Calibration Standards: Prepare a series of solutions of the ADBR monomer of known concentrations in the selected solvent. The concentration range should bracket the expected concentration in the copolymer samples.
-
Generate Calibration Curve:
-
Measure the absorbance of each standard solution at the predetermined λ_max.
-
Plot absorbance versus concentration. The result should be a linear plot passing through the origin.
-
Determine the molar absorptivity (ε) from the slope of the line (slope = εb, where b is the path length, typically 1 cm).
-
-
Analysis of Copolymer Sample:
-
Prepare a solution of the copolymer of known concentration in the same solvent.
-
Measure its absorbance at λ_max.
-
-
Calculate ADBR Incorporation:
-
Use the measured absorbance and the Beer-Lambert equation (A = εbc) to calculate the concentration of ADBR units in the solution.
-
From this, calculate the weight percentage or mole percentage of ADBR in the solid copolymer.
-
Workflow Visualization
The general workflow for quantifying ADBR incorporation follows a logical sequence from synthesis to final analysis.
Caption: General workflow for ADBR copolymer synthesis and quantitative analysis.
Conclusion: Selecting the Right Tool for the Job
The quantitative analysis of 2-Allyl-4,6-dibenzoylresorcinol incorporation is paramount for controlling the quality and performance of advanced copolymers.
-
For absolute, structurally-unambiguous quantification, ¹H NMR is the superior method. Its primary nature, which does not rely on calibration curves, makes it the most trustworthy and authoritative technique for fundamental research and development.
-
For high-throughput screening, quality control, or analyzing insoluble materials, FTIR offers a rapid and convenient alternative. While less precise than NMR, its ease of use makes it invaluable in a process-oriented environment.
-
When high sensitivity is required for copolymers with low ADBR content, UV-Vis spectroscopy excels. Its simplicity and ability to detect trace amounts of the chromophore-containing monomer are significant advantages, provided the copolymer backbone is transparent.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method, ensuring the integrity of their data and accelerating the development of novel, functional materials.
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-Allyl-4,6-dibenzoylresorcinol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Allyl-4,6-dibenzoylresorcinol, ensuring that safety and logistical considerations are addressed with scientific rigor.
Understanding the Compound: Hazard Profile of this compound
A Safety Data Sheet (SDS) for this compound indicates it may cause respiratory irritation.[1] The toxicological properties have not been fully investigated, which underscores the need for careful handling to minimize exposure.[1]
Key Safety Considerations:
| Hazard Profile | Personal Protective Equipment (PPE) |
| Physical State: Crystals or powder.[2] | Eye Protection: Chemical safety goggles. |
| Known Hazards: May cause respiratory irritation.[1] | Hand Protection: Chemical-resistant gloves (e.g., nitrile). |
| Potential Hazards: Skin and eye irritation (inferred from resorcinol). | Body Protection: Laboratory coat. |
| Environmental Hazards: Presumed harmful to aquatic life.[1] | Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. |
Immediate Safety & Handling Protocols
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
Spill Management:
In the event of a spill, immediate containment is critical to prevent environmental release and personnel exposure.
-
For Solid Spills: Carefully sweep the solid material, avoiding dust formation. A HEPA-filter vacuum can also be used.[1] Place the collected material into a clearly labeled, sealable container for hazardous waste.
-
For Spills in Solution: Absorb the spill using an inert, non-combustible material like vermiculite or sand. The contaminated absorbent material should then be collected and placed in a sealed container for disposal as chemical waste.
-
Post-Cleanup: Following the removal of the spilled material, decontaminate the area with an appropriate solvent and wash thoroughly. All cleaning materials must also be disposed of as hazardous waste. Do not wash spills into the sewer system.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream unless a formal hazardous waste determination proves otherwise. This protocol is aligned with the guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
Step 1: Hazardous Waste Determination
The first crucial step is to formally determine if the waste is hazardous.[3] Given the lack of specific data for this compound, and the known aquatic toxicity of related resorcinol compounds, it is strongly recommended to manage it as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste characterization and to obtain the correct hazardous waste codes.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any unused or contaminated this compound solid in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware: Any items such as pipette tips, gloves, or weighing paper that are grossly contaminated should be placed in the same solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
Step 3: Container Management
Proper container selection and labeling are critical for safe storage and transport.
-
Container Type: Use only approved hazardous waste containers that are in good condition and compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").
-
Closure: Keep the container sealed at all times, except when adding waste.[5]
Step 4: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.[5] This area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Final Disposal
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[3] These specialized contractors are equipped to transport and dispose of chemical waste in compliance with all federal and state regulations, likely through high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Regulatory Compliance
Adherence to this disposal guide is essential for compliance with key federal regulations, including:
-
OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers.[6]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle-to-grave," ensuring its safe handling from generation to final disposal.[4][7]
By following these procedures, you not only ensure the safety of your laboratory personnel but also contribute to the protection of the environment, building a culture of safety and responsibility within your institution.
References
- 1. nj.gov [nj.gov]
- 2. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 3. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wku.edu [wku.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. nyu.edu [nyu.edu]
A Researcher's Guide to the Safe Handling of 2-Allyl-4,6-dibenzoylresorcinol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Allyl-4,6-dibenzoylresorcinol (CAS 102593-74-8).[1][2] Given that the toxicological properties of this compound have not been fully investigated, a cautious and proactive approach to safety is paramount.[3] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Understanding the Risks: A Proactive Stance on Safety
This compound is a crystalline powder that may cause respiratory irritation.[3][4] Structurally, it combines a resorcinol core, known to be irritating to the skin and eyes, with benzoyl and allyl functional groups.[5] Allyl compounds, in particular, can be toxic and irritants.[6][7] Therefore, the primary safety concerns involve preventing inhalation of dust, and avoiding dermal and ocular contact.[3][8]
Key Hazard Considerations:
-
Respiratory Irritation: Inhalation of the powder can lead to respiratory discomfort.[3]
-
Skin and Eye Irritation: Direct contact with the skin or eyes may cause irritation.[3][5]
-
Unknown Toxicological Profile: The lack of comprehensive toxicity data necessitates handling this compound with a high degree of caution.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[3][8][9] | Protects against airborne particles and potential splashes, minimizing the risk of eye irritation. |
| Skin and Body Protection | A lab coat, fully buttoned, with long sleeves.[10] Appropriate protective gloves.[3] Closed-toe shoes. | Prevents incidental skin contact with the chemical. |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact.[11] For prolonged handling, consider gloves with a higher level of chemical resistance. Always inspect gloves for tears or punctures before use. | Provides a barrier against dermal absorption, a potential route of exposure. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[3] However, if dust formation is unavoidable or if working outside of a ventilated enclosure, a NIOSH-approved particulate filter respirator is recommended. | Minimizes the risk of inhaling irritating dust particles. |
Procedural Guidance: From Preparation to Disposal
Adherence to a strict protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation and Handling Protocol:
-
Work in a Ventilated Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]
-
Donning PPE: Before handling the compound, put on all required PPE in the following order: lab coat, safety goggles, face shield (if necessary), and gloves.
-
Handling the Compound:
-
In Case of a Spill:
-
Evacuate the immediate area if a significant amount of dust is generated.
-
Wearing appropriate PPE, gently sweep up the spilled solid and place it into a suitable, labeled container for disposal.[3]
-
Avoid using methods that could aerosolize the dust.
-
Clean the spill area thoroughly.
-
PPE Doffing and Disposal Protocol:
-
Glove Removal: Remove gloves first, turning them inside out as you pull them off to trap any contamination.
-
Face and Eye Protection Removal: Remove the face shield (if used) and then the safety goggles.
-
Lab Coat Removal: Remove the lab coat, folding it inward to contain any potential contamination on the outer surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal: Dispose of used gloves and any other contaminated disposable materials in a designated hazardous waste container.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.[3]
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.[3]
-
Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a designated hazardous waste container.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[3]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3] If skin irritation persists, consult a physician. Remove and wash contaminated clothing before reuse.
-
Inhalation: Move the affected person to fresh air. If symptoms occur, seek medical attention.[3]
-
Ingestion: If swallowed, seek immediate medical advice.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.
References
- 1. 102593-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. L18722.14 [thermofisher.com]
- 5. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Everything You Should Know About Allyl Chloride | CloudSD [cloudsds.com]
- 7. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. sjsu.edu [sjsu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
